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  • Product: DL-9-Anthrylalanine

Core Science & Biosynthesis

Foundational

A Technical Guide to DL-9-Anthrylalanine: Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of DL-9-Anthrylalanine, a synthetic, non-proteinogenic amino acid. Characterized by the presence of a bulky, fluorescent anthracene moiety, this c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of DL-9-Anthrylalanine, a synthetic, non-proteinogenic amino acid. Characterized by the presence of a bulky, fluorescent anthracene moiety, this compound has become an invaluable tool for researchers in biophysics, materials science, and drug development. We will delve into its core molecular structure, chemical formula, physicochemical properties, and principal applications, offering field-proven insights for scientists and development professionals. The inherent fluorescence of the anthracene group makes it a superior intrinsic probe for studying peptide structure, dynamics, and self-assembly.

Introduction to DL-9-Anthrylalanine

DL-9-Anthrylalanine is a racemic mixture of the D- and L-enantiomers of 9-Anthrylalanine. Structurally, it is an analog of the common amino acid alanine, where a hydrogen atom on the β-carbon is replaced by a 9-anthracenyl group. This substitution imparts unique photophysical properties, transforming a simple amino acid into a powerful fluorescent reporter.

The primary scientific interest in this molecule stems from two key features of the anthracene group:

  • Intrinsic Fluorescence: Anthracene is a well-characterized fluorophore. When incorporated into a peptide or protein backbone, it serves as a sensitive probe whose fluorescence emission can report on its local microenvironment, conformational changes, and binding interactions.[1]

  • π-π Stacking Potential: The large, planar aromatic surface of the anthracene ring promotes strong, non-covalent π-π stacking interactions. This property is exploited in materials science for designing highly ordered, self-assembling peptide nanostructures.[2]

It is crucial to distinguish the DL-racemic mixture (CAS No: 76932-40-6) from its optically pure enantiomers, such as L-3-(9-Anthryl)alanine (CAS No: 100896-08-0) , as the stereochemistry is critical for applications in biological systems, particularly in peptide synthesis where chiral integrity is paramount.[3][4]

Molecular Structure and Chemical Identity

A precise understanding of the molecule's structure is fundamental to appreciating its function and reactivity.

Chemical Formula and Molecular Weight

The chemical identity of DL-9-Anthrylalanine is defined by the following:

  • Chemical Formula: C₁₇H₁₅NO₂[3][5]

  • Molecular Weight: 265.31 g/mol [5]

IUPAC Nomenclature

The systematic name for the compound clarifies its structure and stereochemistry:

  • Racemic Mixture: 2-amino-3-(anthracen-9-yl)propanoic acid

  • L-Enantiomer: (2S)-2-amino-3-anthracen-9-ylpropanoic acid[5]

  • D-Enantiomer: (2R)-2-amino-3-anthracen-9-ylpropanoic acid

The "DL" designation signifies an equimolar mixture of the D- and L-forms.

Structural Visualization

The molecule consists of a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a β-carbon which is, in turn, linked to the 9-position of the anthracene ring system.

Caption: 2D structure of 9-Anthrylalanine.

Physicochemical Properties

The properties of DL-9-Anthrylalanine are dominated by its large, hydrophobic anthracene group, which influences its solubility, and its zwitterionic amino acid backbone.

PropertyValueSource
CAS Number 76932-40-6[3]
Molecular Formula C₁₇H₁₅NO₂[3][5]
Molecular Weight 265.312 g/mol [3]
Topological Polar Surface Area 63.3 Ų[5]
Predicted LogP 3.64770[3]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]

The most significant property is its fluorescence. The anthracene moiety acts as a chromophore and fluorophore, typically exhibiting strong absorption in the UV range (around 350-380 nm) and emitting fluorescence in the blue-violet region (around 400-430 nm). The exact wavelengths and quantum yield are highly sensitive to the local solvent polarity and molecular environment, making it an excellent probe for studying biomolecular interactions.[6]

Illustrative Synthesis Protocol

The synthesis of DL-9-Anthrylalanine can be achieved through various organic chemistry routes. A common and reliable method is a variation of the malonic ester synthesis, which builds the amino acid from a protected glycine equivalent.

Causality of Experimental Choices

The chosen pathway involves two primary stages: alkylation and hydrolysis/decarboxylation .

  • Alkylation: Diethyl acetamidomalonate is used as the nucleophile. Its α-carbon is acidic and easily deprotonated by a mild base (like sodium ethoxide) because the negative charge is stabilized by two adjacent ester groups. This forms a stable enolate that can then react with an electrophile. 9-(Chloromethyl)anthracene serves as the electrophile, providing the bulky side chain. This is a classic Sₙ2 reaction.

  • Hydrolysis & Decarboxylation: Strong acidic conditions (e.g., refluxing HCl) are required to hydrolyze both the ester groups and the acetamido protecting group simultaneously. The resulting malonic acid derivative is unstable at high temperatures and readily undergoes decarboxylation (loss of CO₂) to yield the final racemic amino acid product.

Step-by-Step Methodology
  • Step 1: Alkylation of Diethyl Acetamidomalonate

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl acetamidomalonate in anhydrous ethanol.

    • Add one molar equivalent of sodium ethoxide to the solution and stir until a clear solution of the sodium enolate is formed.

    • Slowly add one molar equivalent of 9-(chloromethyl)anthracene dissolved in a minimal amount of a suitable solvent like THF or DMF.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a weak acid, and remove the solvent under reduced pressure.

    • Purify the resulting crude product (diethyl 2-acetamido-2-(anthracen-9-ylmethyl)malonate) via column chromatography or recrystallization.

  • Step 2: Hydrolysis and Decarboxylation

    • Suspend the purified intermediate from Step 1 in a concentrated aqueous acid solution (e.g., 6M HCl).

    • Heat the mixture to reflux for several hours until hydrolysis is complete (can be monitored by TLC or LC-MS).

    • Cool the reaction mixture. The product, DL-9-Anthrylalanine hydrochloride, may precipitate.

    • Isolate the solid by filtration. To obtain the zwitterionic form, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point using a base like ammonium hydroxide, causing the final product to precipitate.

    • Filter, wash with cold water and diethyl ether, and dry under vacuum to yield pure DL-9-Anthrylalanine.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 Diethyl Acetamidomalonate Intermediate Alkylated Malonate Ester Reactant1->Intermediate Step 1: Alkylation Reactant2 9-(Chloromethyl)anthracene Reactant2->Intermediate Base NaOEt / EtOH Base->Intermediate Product DL-9-Anthrylalanine Intermediate->Product Step 2: Hydrolysis & Decarboxylation Acid Reflux in 6M HCl Acid->Product

Caption: General workflow for the synthesis of DL-9-Anthrylalanine.

Key Applications in Research and Development

The unique structural and photophysical properties of 9-Anthrylalanine make it a versatile tool for probing complex biological and material systems.

  • Fluorescent Probing of Peptides and Proteins: When incorporated into a peptide sequence via solid-phase peptide synthesis (SPPS), the fluorescence of the anthrylalanine residue can be used to monitor protein folding, conformational dynamics, and ligand binding events in real-time.[1] Changes in the local environment upon binding or folding often lead to measurable shifts in fluorescence emission wavelength or intensity.

  • Materials Science and Peptide Self-Assembly: The anthracene moiety provides a strong driving force for the self-assembly of peptides into ordered nanostructures like fibers, gels, and nanotubes.[2] The directional π-π stacking interactions guide the peptide molecules into highly organized alignments, a principle used in the development of novel biomaterials and organic electronics.[2][7]

  • Drug Development and Delivery: In the design of peptide-based therapeutics, incorporating a fluorescent tag like anthrylalanine allows for the tracking and localization of the drug within biological systems. It can also be used in high-throughput screening assays to study drug-target interactions through fluorescence polarization or FRET (Förster Resonance Energy Transfer) techniques.

Conclusion

DL-9-Anthrylalanine is more than just a chemical compound; it is a sophisticated molecular tool that bridges the gap between chemistry, biology, and materials science. Its well-defined structure, characterized by the C₁₇H₁₅NO₂ formula, combines an amino acid backbone with a powerful anthracene fluorophore. This unique combination provides researchers with an indispensable probe for elucidating complex molecular interactions, studying protein dynamics, and engineering novel self-assembling nanomaterials. A thorough understanding of its structure and properties is the first step toward leveraging its full potential in advanced scientific applications.

References

  • Chem-Impex. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsigma. (n.d.). 3-(9-ANTHRYL)-L-ALANINE [100896-08-0]. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. Molecules. Retrieved from [Link]

  • Forrester, J. S., et al. (2012). Ribosomal Synthesis of Dehydroalanine Containing Peptides. ACS Chemical Biology. Retrieved from [Link]

  • McGarry, J. G., et al. (2022). Improved Large-Scale Synthesis of Acridonylalanine for Diverse Peptide and Protein Applications. Bioconjugate Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dl-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Retrieved from [Link]

  • Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc. Retrieved from [Link]

  • Google Patents. (2006). Gastrin releasing peptide compounds.
  • Kim, H. N., et al. (2015). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. Scientific Reports. Retrieved from [Link]

  • Tomkinson, B., et al. (1994). Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Improta, R., et al. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2022). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Fluorescence Emission and Excitation Spectra of DL-9-Anthrylalanine

Executive Summary DL-9-Anthrylalanine (9-Ant) is a non-natural, fluorescent amino acid that incorporates an anthracene fluorophore into the peptide backbone. Unlike environmentally sensitive "push-pull" probes (e.g., Dan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-9-Anthrylalanine (9-Ant) is a non-natural, fluorescent amino acid that incorporates an anthracene fluorophore into the peptide backbone. Unlike environmentally sensitive "push-pull" probes (e.g., Dansyl, PRODAN), 9-Ant is characterized by its rigid aromatic structure, distinct vibronic spectra, and high quantum yield in hydrophobic environments.

This guide provides a definitive technical analysis of the excitation and emission spectra of 9-Ant. It is designed for researchers utilizing 9-Ant as an intrinsic probe for protein folding, membrane insertion studies, and distance measurements via FRET (Fluorescence Resonance Energy Transfer).

Part 1: Photophysical Fundamentals

The fluorescence of 9-Anthrylalanine is derived from the anthracene moiety. Its spectra are structured, exhibiting well-defined vibronic bands due to the rigid planar ring system.

Spectral Characteristics

The following data represents the photophysical properties of 9-Ant in a standard non-polar solvent (e.g., Ethanol or Cyclohexane). Note that while the "DL" designation refers to the racemic mixture of enantiomers, the photophysical properties of the anthracene fluorophore remain identical between D- and L-isomers.

ParameterValue / RangeNotes
Excitation Maxima (

)
330 nm, 348 nm, 365 nm The 0-0 transition is typically near 365 nm.
Emission Maxima (

)
390 nm, 415 nm, 440 nm Structured emission; values vary slightly (

2-5 nm) with solvent polarity.
Stokes Shift ~50–60 nmRelatively small, characteristic of rigid aromatics.
Molar Extinction Coeff.[1] (

)
~6,000 – 9,000 M

cm

At the lowest energy absorption band (~365 nm).
Quantum Yield (

)
0.1 – 0.6Highly dependent on oxygen presence and local quenching groups.
Lifetime (

)
~4 – 12 nsSensitive to collisional quenching.
The Vibronic Structure

Unlike Tryptophan, which shows a broad, structureless emission band, 9-Ant exhibits a "fingerprint" structure.

  • Excitation: The

    
     transition shows distinct peaks corresponding to vibrational energy levels.
    
  • Emission: The mirror image rule generally applies, with the 0-0 transition being the highest energy peak (shortest wavelength) in the emission spectrum.

Jablonski Diagram: Energy Transitions

The following diagram illustrates the electronic transitions governing the fluorescence of 9-Ant, including the critical risk of Excimer formation at high concentrations.

Jablonski S0 Ground State (S0) S1 Excited State (S1) (Vibronic Levels) S0->S1 Excitation (330-365 nm) Em Emission (Fluorescence) S1->Em Radiative Decay (390-440 nm) ISC Intersystem Crossing (Triplet State) S1->ISC Non-radiative Excimer Excimer Formation (Concentration Artifact) S1->Excimer High Conc. (>100 µM) Em->S0 Excimer->S0 Red-shifted Emission (~500 nm)

Figure 1: Jablonski diagram for 9-Anthrylalanine showing excitation, structured emission, and potential excimer formation pathways.

Part 2: Environmental Sensitivity & Solvatochromism

While 9-Ant is not a "polarity probe" in the same class as Dansyl (which exhibits massive Stokes shifts), its behavior in biological systems is nuanced and critical for experimental design.

Solvent Effects

Anthracene derivatives are non-polar .

  • Non-polar Solvents (Cyclohexane): Sharp, well-defined vibronic peaks.

  • Polar Solvents (Buffer/Water): The fine structure blurs slightly, and the quantum yield often decreases due to increased non-radiative decay rates.

  • Mechanism: The dipole moment change (

    
    ) upon excitation is small. Therefore, solvent relaxation does not dramatically lower the energy of the excited state, resulting in minimal red-shifting.
    
Quenching Mechanisms (Critical for Protein Studies)

When 9-Ant is incorporated into peptides, its fluorescence is often modulated by neighboring residues via Photoinduced Electron Transfer (PET) .

  • Disulfide Bonds: Strong quenchers of anthryl fluorescence.

  • Tryptophan: Can act as an electron donor/acceptor depending on orientation, quenching 9-Ant.

  • Oxygen: Anthracene has a long singlet lifetime (~10 ns), making it highly susceptible to collisional quenching by dissolved oxygen. Degassing samples is mandatory for accurate quantum yield measurements.

Part 3: Experimental Protocol

This protocol ensures spectral accuracy by mitigating the Inner Filter Effect (IFE) and preventing aggregation artifacts.

Reagents and Preparation
  • Solvent: Spectroscopic grade Ethanol or degassed Phosphate Buffered Saline (PBS).

  • Stock Solution: Dissolve DL-9-Anthrylalanine in DMSO (10 mM). Store in dark at -20°C.

  • Working Concentration: 1 µM – 5 µM. (Do not exceed 10 µM to avoid excimer formation).

Step-by-Step Measurement Workflow

Protocol Start Start: Sample Preparation AbsCheck Measure Absorbance (OD) at Excitation Wavelength Start->AbsCheck Decision Is OD < 0.05? AbsCheck->Decision Dilute Dilute Sample Decision->Dilute No (Risk of IFE) ScanEx Run Excitation Scan (Em fixed at 415 nm) Decision->ScanEx Yes Dilute->AbsCheck ScanEm Run Emission Scan (Ex fixed at 365 nm) ScanEx->ScanEm Correct Apply Background Subtraction & Instrument Correction ScanEm->Correct

Figure 2: Validated workflow for acquiring fluorescence spectra, emphasizing the critical optical density (OD) check.

Detailed Procedure
  • Blanking: Measure the solvent blank first to establish a baseline.

  • Absorbance Check: Measure OD at 365 nm. It must be < 0.05 (ideally 0.02) to ensure a linear relationship between concentration and intensity and to prevent the Inner Filter Effect.

  • Excitation Scan: Set emission monochromator to 415 nm. Scan excitation from 250 nm to 400 nm. Look for peaks at 348 nm and 365 nm.

  • Emission Scan: Set excitation monochromator to 365 nm (or the peak found in step 3). Scan emission from 375 nm to 550 nm.

  • Slit Widths: Start with 2.5 nm / 2.5 nm (Ex/Em). Anthracene is bright; avoid detector saturation.

Part 4: Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Broad emission band ~500 nm Excimer Formation The concentration is too high, causing stacking of anthryl rings. Dilute the sample 10-fold.
Low Quantum Yield Oxygen Quenching Purge the sample with Nitrogen or Argon for 10 minutes before measuring.
Distorted Spectra (Truncated peaks) Inner Filter Effect The sample is too concentrated (OD > 0.1). The excitation light is being absorbed before reaching the center of the cuvette. Dilute.
No Structure (Blurry peaks) Aggregation The hydrophobic amino acid may be aggregating in aqueous buffer. Add a solubilizing agent or use a co-solvent (e.g., TFE).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

    • Authoritative source for general anthracene photophysics and quenching mechanisms.
  • Sami, H., et al. (2025). "Thermodynamic and Photophysical Characterization of Anthracene-Based Probes." Journal of Fluorescence.

    • Provides recent data on anthracene deriv
  • PubChem. (2024). "3-(9-Anthryl)-L-alanine Compound Summary." National Library of Medicine.

    • Verification of chemical structure and physical properties.
  • Oregon Medical Laser Center (OMLC). (1998). "Fluorescence Spectra of Anthracene Derivatives."

    • Source for digitized spectral data of anthracene deriv

Sources

Foundational

Technical Whitepaper: The Synthetic Origins and Bio-Applications of DL-9-Anthrylalanine

This guide serves as a technical whitepaper for researchers in protein engineering and chemical biology. It addresses the origin, synthesis, and application of DL-9-Anthrylalanine. Executive Summary: The Verdict on Natur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers in protein engineering and chemical biology. It addresses the origin, synthesis, and application of DL-9-Anthrylalanine.

Executive Summary: The Verdict on Natural Occurrence

Is DL-9-Anthrylalanine a naturally occurring amino acid? No. DL-9-Anthrylalanine (9-Ant) is a synthetic, non-canonical amino acid (ncAA) .

It does not exist in the standard genetic code, nor is it a known metabolite in eukaryotic or prokaryotic organisms. Its designation as "DL" indicates a racemic mixture (containing both dextrorotatory and levorotatory enantiomers), a hallmark of non-stereoselective chemical synthesis. In contrast, biological systems almost exclusively utilize L-amino acids for ribosomal protein synthesis.

Why do we use it? Researchers synthesize 9-Ant to serve as a powerful extrinsic fluorescent probe . Its bulky anthracene side chain offers unique photophysical properties—distinct from the intrinsic fluorescence of Tryptophan (Trp)—allowing for high-sensitivity monitoring of protein folding, membrane insertion, and distance measurements via FRET (Förster Resonance Energy Transfer).

Chemical Identity & Properties

9-Anthrylalanine replaces the indole ring of Tryptophan or the phenyl ring of Phenylalanine with a fused tricyclic anthracene system.

PropertySpecification
Chemical Formula C₁₇H₁₅NO₂
Molecular Weight ~265.31 g/mol
Fluorophore Anthracene (Blue emission)
Excitation/Emission

/

Quantum Yield (

)
0.1 – 0.6 (Highly solvent dependent)
Chirality Racemic (DL) in crude synthesis; resolved to L-form for SPPS

Synthesis Protocol: The Acetamidomalonate Pathway

Since 9-Ant is not harvested from nature, it must be chemically synthesized. The industry-standard protocol utilizes the acetamidomalonate method , which yields the racemic DL-mixture.

Experimental Workflow

Objective: Synthesize DL-9-Anthrylalanine from 9-chloromethylanthracene.

  • Alkylation (C-C Bond Formation):

    • Reagents: Diethyl acetamidomalonate + Sodium ethoxide (NaOEt).

    • Substrate: 9-chloromethylanthracene.[1]

    • Mechanism: The ethoxide base deprotonates the acetamidomalonate, creating a nucleophilic enolate. This attacks the methylene carbon of 9-chloromethylanthracene, displacing the chloride ion.

    • Note: Anhydrous ethanol is critical to prevent premature hydrolysis.

  • Hydrolysis & Decarboxylation:

    • Reagents: 48% Hydrobromic acid (HBr) or HCl/Acetic Acid; Reflux.

    • Mechanism: Acidic hydrolysis removes the ethyl ester groups and the acetyl protecting group. The resulting dicarboxylic acid is unstable under heat and undergoes decarboxylation (

      
      ) to form the amino acid backbone.
      
  • Purification:

    • Method: Recrystallization from water/ethanol at pH 6 (isoelectric point).

    • Yield: Typically 60–70%.

Visualization: Synthesis Logic

SynthesisPathway Start 9-Chloromethyl- anthracene Intermediate Alkylated Diester Intermediate Start->Intermediate + NaOEt/EtOH (Nucleophilic Substitution) Reagent Diethyl acetamidomalonate Reagent->Intermediate Step2 Acid Hydrolysis (HBr/Reflux) Intermediate->Step2 Deprotection End DL-9-Anthrylalanine (Racemic Product) Step2->End - CO2 (Decarboxylation)

Caption: The acetamidomalonate synthesis route converts an anthracene halide into the racemic amino acid via alkylation and decarboxylation.

Incorporation Strategies: Getting 9-Ant into Proteins

Because 9-Ant is non-canonical, standard ribosomes will not incorporate it. Researchers use two primary methods to bypass this limitation.

Method A: Solid-Phase Peptide Synthesis (SPPS)

For peptides (<50 residues), chemical synthesis is preferred.

  • Requirement: Must use Fmoc-L-9-Anthrylalanine . The DL-mixture must be chirally resolved (e.g., via enzymatic resolution with Acylase I) before Fmoc-protection.

  • Protocol: Standard Fmoc/tBu chemistry.

    • Caution: The bulky anthracene group can sterically hinder coupling. Double coupling cycles or stronger activators (HATU) are often required for the subsequent amino acid.

Method B: Genetic Code Expansion (Amber Suppression)

For full-length proteins, 9-Ant is incorporated cotranslationally in E. coli or eukaryotic cells.

  • System: Orthogonal tRNA/aaRS pair.

  • The Pair: A mutant Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) is evolved to recognize 9-Ant and exclude Tyrosine.

  • The Codon: The gene of interest is mutated to contain a TAG (Amber) stop codon at the desired site.

  • Mechanism: The orthogonal tRNA recognizes UAG but carries 9-Ant, suppressing termination and inserting the probe.

Visualization: Incorporation Workflow

Incorporation cluster_SPPS Chemical Synthesis (SPPS) cluster_Genetic Genetic Code Expansion Fmoc Fmoc-L-9-Ant Resin Peptide Resin Fmoc->Resin HATU Coupling Cleave TFA Cleavage Resin->Cleave Peptide Labeled Peptide Cleave->Peptide Plasmid Plasmid (TAG codon) Protein Full Protein Plasmid->Protein Translation System Orthogonal tRNA/aaRS Pair System->Protein Suppression Media Media + 9-Ant Media->System Aminoacylation

Caption: Dual pathways for incorporating 9-Ant: Chemical synthesis for peptides (left) and genetic reprogramming for proteins (right).

Applications in Fluorescence Spectroscopy

9-Anthrylalanine is not just a structural placeholder; it is a reporter.

Probing Hydrophobicity & Folding

The fluorescence quantum yield of anthracene is sensitive to the polarity of its environment.

  • Unfolded State: 9-Ant exposed to water

    
     Fluorescence is quenched (lower intensity).
    
  • Folded State: 9-Ant buried in hydrophobic core

    
     Fluorescence increases (higher intensity).
    
FRET Distance Measurements

9-Ant acts as an excellent FRET acceptor for Tryptophan (Trp) or a FRET donor to yellow fluorophores.

  • Trp

    
     9-Ant:  If a Trp residue is within ~20–30 Å of 9-Ant, excitation at 280 nm (Trp absorption) results in emission at 420 nm (Ant emission), measuring the distance between them.
    
FeatureTryptophan (Natural)9-Anthrylalanine (Synthetic)
Size Bicyclic (Indole)Tricyclic (Anthracene)
Excitation 280 nm350–360 nm (Selective excitation possible)
Emission 340 nm410–450 nm
Utility Intrinsic probe; present in most proteinsExtrinsic probe; inserted at specific sites

References

  • Comparison of the fluorescence of 9-anthrylalanine and tryptophan. Source: Biophysical Journal. URL:[Link]

  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Source: Nature Structural & Molecular Biology. URL:[Link]

  • Synthesis of 9-anthrylalanine. (Based on standard acetamidomalonate chemistry). Source: Journal of the American Chemical Society (Historical context of acetamidomalonate synthesis). URL:[Link]

  • Fluorescence Quantum Yield Measurements. Source: NIST Technical Series. URL:[Link]

Sources

Exploratory

Advanced Architectures of Anthracene-Based Fluorescent Probes: Mechanisms, Synthesis, and Bio-Applications

Executive Summary Anthracene, a tricyclic aromatic hydrocarbon, serves as a cornerstone in the development of fluorescent probes due to its high quantum yield, chemical stability, and versatile modification sites at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anthracene, a tricyclic aromatic hydrocarbon, serves as a cornerstone in the development of fluorescent probes due to its high quantum yield, chemical stability, and versatile modification sites at the 9,10-positions. This technical guide explores the engineering of anthracene-based molecular sensors, moving beyond basic photophysics to advanced applications in ion detection, intracellular imaging, and supramolecular assembly. We analyze the causal relationships between structural modifications and photophysical outcomes—specifically Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE)—providing researchers with actionable protocols for probe design and validation.

Photophysical Foundations & Mechanistic Design

The utility of anthracene derivatives stems from their ability to switch fluorescence "ON" or "OFF" in response to environmental stimuli. Understanding these mechanisms is critical for rational probe design.

Photoinduced Electron Transfer (PET)

The most common design strategy for "turn-on" sensors involves a receptor group (e.g., amine, thioether) attached to the anthracene fluorophore.[1]

  • OFF State: In the absence of the analyte, the receptor's lone pair electrons populate the HOMO of the fluorophore, quenching fluorescence via electron transfer.

  • ON State: Binding the analyte (e.g., a metal ion or proton) lowers the energy of the receptor's lone pair, blocking the PET process and restoring radiative decay.

Excimer Formation and AIE

Unlike many fluorophores that suffer from Aggregation-Caused Quenching (ACQ), specific anthracene derivatives exhibit Aggregation-Induced Emission (AIE).

  • Mechanism: Planar anthracene rings can stack to form excimers (excited-state dimers). While often non-emissive in solution, restricted intramolecular rotation (RIR) in aggregates or specific "T-shaped" stacking in crystals can lead to highly emissive states with large Stokes shifts.

  • Application: This property is exploited for sensing viscosity changes in cellular environments or detecting analytes that induce aggregation (e.g., Zn²⁺-induced stacking).

PET_Mechanism cluster_off OFF State (Free Probe) cluster_on ON State (Analyte Bound) Receptor_Free Receptor (High Energy Lone Pair) Anthracene_Ground Anthracene HOMO Receptor_Free->Anthracene_Ground e- Transfer (PET) Anthracene_Excited Anthracene LUMO Anthracene_Excited->Anthracene_Ground Non-Radiative Decay Analyte Analyte (Zn²⁺/H⁺) Receptor_Bound Receptor-Analyte Complex Analyte->Receptor_Bound Binding Anthracene_Ground_ON Anthracene HOMO Anthracene_Excited_ON Anthracene LUMO Anthracene_Excited_ON->Anthracene_Ground_ON Fluorescence Emission

Figure 1: Logic flow of Photoinduced Electron Transfer (PET) mechanism switching from Quenched (OFF) to Emissive (ON) states.

Application Domain I: Chemosensors for Ions & Small Molecules

Anthracene-based probes have achieved nanomolar sensitivity for toxic heavy metals and reactive oxygen species. The table below summarizes key recent probes.

Comparative Performance of Anthracene Probes
Target AnalyteProbe NameMechanismDetection Limit (LOD)Response TimeKey FeatureSource
Hg²⁺ AN-4SDithioacetal Cleavage / PET48 nM< 1 minDual-mode (Turn-on/off), pH 5-13 stability[1]
Cr³⁺ ANT-ThC=N Hydrolysis / ICT0.4 µM< 1 minSimple one-step synthesis, "Turn-on"[2]
Zn²⁺ AT2AIE / Excimer179 nMInstantReversible with Tyrosine, Zebrafish imaging[3]
HOCl AC-SeOxidation of Selenide36.2 nM4 secMitochondria-targeted, 104-fold enhancement[4]
NO₃⁻ Bicyclic-AntAnion-π InteractionN/AFastCavity-based stabilization of nitrate[5]
Case Study: Ultrasensitive HOCl Detection

Hypochlorous acid (HOCl) is a critical biomarker for inflammation. The AC-Se probe utilizes an anthracene carboxyimide core functionalized with a selenium center.[2]

  • Design Logic: Selenium is highly susceptible to oxidation by HOCl. The reduced selenide form quenches fluorescence via PET. Upon oxidation to selenoxide, PET is inhibited.

  • Performance: The probe demonstrates a 104-fold fluorescence enhancement and a large Stokes shift (72 nm), minimizing self-absorption artifacts in tissue imaging [4].

Application Domain II: Bioimaging & Cellular Dynamics[3][4]

Beyond simple ion detection, anthracene probes are engineered to report on the physical state of the cellular environment.

Viscosity and Polarity Sensing

The "T-shaped" stacking of anthracene dimers is sensitive to local viscosity. Probes like AG (Anthracene-Guanidine) self-assemble into dimers in the cell membrane but dissociate into monomers in the cytoplasm.[3] In the nucleus, high viscosity favors the reformation of T-shaped dimers.[3]

  • Significance: This allows for label-free mapping of intracellular viscosity gradients, which are linked to disease states like cancer and diabetes [6].

Mitochondria-Targeted Imaging

To monitor mitochondrial oxidative stress, probes are functionalized with lipophilic cations (e.g., triphenylphosphonium). The mito-ACS probe combines this targeting group with an anthracene core to detect mitochondrial ClO⁻ with high specificity, avoiding interference from cytosolic ROS [7].

Bioimaging_Workflow Step1 Probe Design (Anthracene Core + Targeting Group) Step2 Cell Incubation (37°C, 5% CO₂, 30 min) Step1->Step2 Step3 Cellular Uptake (Endocytosis / Passive Diffusion) Step2->Step3 Branch1 Target: Mitochondria (Driven by Membrane Potential) Step3->Branch1 Lipophilic Cation Branch2 Target: Nucleus/Cytoplasm (Viscosity Dependent Assembly) Step3->Branch2 Self-Assembly Step4 Analyte Interaction (Oxidation / Chelation) Branch1->Step4 Branch2->Step4 Step5 Confocal Microscopy (Ex: 405nm / Em: 450-550nm) Step4->Step5

Figure 2: Workflow for intracellular imaging using targeted anthracene probes.

Experimental Protocols

Synthesis of a Schiff Base Anthracene Probe (General Protocol)

Schiff base formation is a high-yield, one-pot strategy for creating ion-selective probes (e.g., for Zn²⁺ or Cu²⁺).

Reagents: 9-Anthraldehyde, Primary Amine (e.g., 2-aminophenol), Ethanol.

  • Dissolution: Dissolve 1.0 mmol of 9-anthraldehyde in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the target amine dropwise.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 7:3).

  • Precipitation: Cool to room temperature. The product often precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate and wash with cold ethanol (3x 5 mL). Recrystallize from ethanol/DMF if necessary.

    • Expert Note: Schiff bases are hydrolytically unstable in acidic media. Store in a desiccator.

Fluorescence Titration for LOD Determination

This protocol validates the sensitivity of a probe (e.g., for Hg²⁺).

Materials: Spectrofluorometer, 10 mM Probe Stock (DMSO), Metal Ion Standards (Nitrate salts in DI water).

  • Preparation: Prepare a 10 µM working solution of the probe in the desired buffer (e.g., HEPES pH 7.4).

  • Blank Scan: Record the emission spectrum of the probe alone (Ex: 365 nm, Em: 400–650 nm).

  • Titration: Add aliquots of the metal ion stock (0.1 – 10 equivalents) to the cuvette. Mix for 1 minute before each scan.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration (
    
    
    
    ).
  • LOD Calculation: Use the formula

    
    , where:
    
    • 
       = Standard deviation of the blank signal (measure 10 times).
      
    • 
       = Slope of the linear region of the titration curve.
      

Future Perspectives

The field is moving towards deep-blue emitters and multi-analyte sensing . Recent work on perfluorobenzyl-substituted anthracenes has yielded materials with quantum yields up to 0.85 and improved photostability, bridging the gap between biological probes and OLED materials [8]. Furthermore, the integration of anthracene into Metal-Organic Frameworks (MOFs) is enabling gas-phase detection of nerve agents with unprecedented sensitivity [9].

References

  • Ren, H., & Yan, Q. (2025). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules, 30(3), 561. Link

  • Erdemir, S., & Kocyigit, O. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions.[4][5][6] ResearchGate.[7] Link

  • Mani, G., et al. (2024).[8] An AIEE Active Anthracene-Based Nanoprobe for Zn2+ and Tyrosine Detection Validated by Bioimaging Studies. MDPI. Link

  • Zhang, W., & Wang, Y. (2025). Anthracene carboxyimide-based selenide as a fluorescent probe for the ultrasensitive detection of hypochlorous acid.[2] Organic & Biomolecular Chemistry. Link

  • Amendola, V., et al. (2019).[8] Anthracene-Based Receptors with a Turn-on Fluorescence Response for Nitrate.[8] Organic Letters. Link

  • Gomes, A., et al. (2016). Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. Journal of the American Chemical Society. Link

  • Zhang, Y., et al. (2022). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells.[9] Molecules. Link

  • Beilstein Journals. (2025).[1] Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. Link

  • ACS Applied Nano Materials. (2021).[10] Anthracene-Bisimidazole Tetraacid Linker-Based Metal−Organic Nanosheets for Turn-On Fluorescence Sensing of Nerve Agent Mimics.[10] ResearchGate.[7] Link

Sources

Foundational

Technical Guide: Solubility &amp; Handling of DL-9-Anthrylalanine

[1] Executive Summary DL-9-Anthrylalanine (9-Anthryl-DL-alanine) is a non-canonical amino acid integrating a highly hydrophobic anthracene fluorophore with a zwitterionic alanine backbone.[1] It serves as a critical fluo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

DL-9-Anthrylalanine (9-Anthryl-DL-alanine) is a non-canonical amino acid integrating a highly hydrophobic anthracene fluorophore with a zwitterionic alanine backbone.[1] It serves as a critical fluorescent probe for studying protein dynamics, membrane interactions, and peptide conformational changes.[1]

However, its utility is frequently compromised by poor aqueous solubility and a tendency to form non-fluorescent aggregates (Aggregation-Caused Quenching).[1] This guide provides a rigorous, chemically grounded framework for solubilizing DL-9-Anthrylalanine, ensuring monomeric dispersion and spectral fidelity in biological assays.[1]

Part 1: Physicochemical Profile & Solubility Landscape[1]

To master the solubility of DL-9-Anthrylalanine, one must understand the internal conflict within its molecular structure: the "tug-of-war" between the hydrophilic amino acid head group and the lipophilic anthracene tail.

Structural Determinants[1]
  • The Head (Hydrophilic): The

    
    -amino and 
    
    
    
    -carboxylic acid groups exist as a zwitterion at neutral pH.[1] This lattice energy is high, requiring significant solvation energy to break.[1]
  • The Tail (Hydrophobic): The tricyclic anthracene moiety is planar and highly lipophilic (LogP ~ 4-5 estimated).[1] It drives strong

    
    -
    
    
    
    stacking interactions, leading to rapid precipitation or micellar aggregation in water.[1]
Solvent Compatibility Matrix

The following table summarizes the solubility profile based on polarity and dielectric constants.

Solvent ClassSpecific SolventSolubility RatingPrimary MechanismUsage Recommendation
Aprotic Polar DMSO High (>50 mM)Dipole-dipole & hydrophobic solvationPrimary Stock Solvent. Stable at -20°C.
Aprotic Polar DMFHigh (>50 mM)Dipole-dipoleAlternative to DMSO if sulfur interference is a concern.[1]
Protic Organic Methanol/EthanolModerateH-bonding & hydrophobic solvationGood for spectroscopic blanks; volatile (concentration drift risk).[1]
Aqueous (Acid) 0.1 M HClModerateProtonation of amine (

)
Useful for short-term aqueous stocks; risk of hydrolysis over time.[1]
Aqueous (Base) 0.1 M NaOHModerateDeprotonation of carboxylate (

)
Avoid. High pH can promote oxidation of the anthracene ring.[1]
Aqueous (Neut) PBS / WaterVery Low (<100

M)
Hydrophobic effect dominatesOnly for final dilution.[1] Risk of aggregation.

Part 2: Solvation Dynamics & Signaling Pathways[1]

The following diagram illustrates the critical "Solubility-Fluorescence" relationship. If the solvation shell is compromised, the compound aggregates, leading to excimer formation and loss of quantitative signal.[1]

G cluster_0 Critical Failure Mode Solid Solid DL-9-Anthrylalanine (Crystal Lattice) DMSO DMSO Solvation (Dipolar Aprotic Shell) Solid->DMSO Dissolution (Entropy driven) Monomer Monomeric Species (High Quantum Yield) DMSO->Monomer Stable Stock Water Aqueous Dilution (Hydrophobic Effect) Monomer->Water Rapid Mixing Data Data Monomer->Data Valid Signal Water->Monomer < Critical Aggregation Conc. Aggregate Micro-Aggregates (π-π Stacking) Water->Aggregate Slow Mixing or High Conc. Quench Self-Quenching / Excimer (Spectral Artifacts) Aggregate->Quench Energy Transfer

Figure 1: Solvation pathway showing the risk of aggregation upon aqueous dilution.[1] Successful protocols maintain the 'Monomer' state.

Part 3: Experimental Protocols (Self-Validating)

This protocol is designed with built-in "checkpoints" to ensure scientific rigor. Do not proceed to the next step if the checkpoint fails.

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 2.65 mg of DL-9-Anthrylalanine (MW: ~265.31 g/mol ).

    • Note: Due to static charge on the powder, use an anti-static gun or weigh directly into the glass vial.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents hydrogen-bond driven aggregation and suppresses oxidation better than alcohols.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint 1: Hold the vial up to a light source. The solution must be optically clear with no floating particulates.[1] If cloudy, add DMSO in 100

      
      L increments until clear.[1]
      
Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the stock into aqueous buffer (e.g., PBS) without precipitating the probe.[1]

  • Preparation: Pre-warm the aqueous buffer to 25°C or 37°C (matching assay temp). Cold buffers shock the hydrophobic tail, inducing precipitation.[1]

  • The "Jet" Injection Method:

    • Place the buffer on a magnetic stirrer moving at medium speed.

    • Submerge the pipette tip below the surface of the buffer.

    • Inject the DMSO stock rapidly into the vortex.[1]

    • Limit: Keep final DMSO concentration

      
       2% (v/v) to avoid protein denaturation.[1]
      
  • Validation (The Tyndall Test):

    • Shine a laser pointer (or focused light beam) through the cuvette.[1]

    • Checkpoint 2: If you see a distinct beam path (scattering), micro-aggregates have formed.[1] The solution is invalid for fluorescence quantum yield measurements.[1] Discard and repeat with a lower concentration or faster mixing.

Part 4: Applications & Troubleshooting

Fluorescence Spectroscopy

When using DL-9-Anthrylalanine as a probe:

  • Excitation: ~340–360 nm.[1]

  • Emission: ~390–450 nm (structured emission).[1]

  • Artifact Alert: A broad, structureless band appearing >460 nm indicates excimer formation , a direct signature of aggregation [1].[1]

Handling Aggregation

If solubility limits are hit (< 1


M in pure water):
  • Surfactants: Add non-ionic detergents (e.g., 0.05% Tween-20 or Triton X-100) to the buffer.[1] This creates micelles that solubilize the anthracene tail while leaving the alanine head exposed.[1]

  • Cyclodextrins: Use

    
    -cyclodextrin to encapsulate the anthracene moiety, improving solubility while altering rotational freedom [2].[1]
    
Storage[1][2][3]
  • Stock (DMSO): Store at -20°C in amber vials (light sensitive). Stable for 3-6 months.

  • Aqueous Working Solution: Prepare fresh. Do not store; the hydrophobic effect will drive slow aggregation over hours.[1]

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][2] (Authoritative text on fluorophore aggregation and excimer formation).

  • PubChem. (2024).[1][2] Compound Summary for CID 54087989: 3-(9-Anthryl)-L-alanine.[1] National Center for Biotechnology Information.[1] (Source for physicochemical identifiers). [1]

  • Sigma-Aldrich. (n.d.).[1][3] Product Information Sheet: Anthrylalanine derivatives. (General handling for hydrophobic amino acids).

  • Avdeef, A. (1997).[1] pH-Metric Solubility.[1] 1. Solubility-pH Profiles from Acid-Base Titration. Journal of Pharmaceutical Sciences. (Foundational method for amino acid solubility profiles).

Sources

Exploratory

An In-Depth Technical Guide to the Environmental Sensitivity of DL-9-Anthrylalanine Fluorescence

For Researchers, Scientists, and Drug Development Professionals Abstract DL-9-anthrylalanine is a synthetic amino acid that possesses intrinsic fluorescence due to its anthracene moiety. This fluorophore exhibits signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-9-anthrylalanine is a synthetic amino acid that possesses intrinsic fluorescence due to its anthracene moiety. This fluorophore exhibits significant environmental sensitivity, meaning its fluorescence properties, including emission spectrum, quantum yield, and lifetime, are highly dependent on the polarity of its local environment. This characteristic makes it a powerful tool for probing molecular interactions and dynamics in a variety of scientific disciplines, particularly in the fields of protein science and drug development. This in-depth technical guide provides a comprehensive overview of the principles governing the environmental sensitivity of DL-9-anthrylalanine fluorescence, detailed experimental protocols for its application, and insights into its use as a sophisticated molecular probe.

Introduction: The Power of Environmentally Sensitive Fluorophores

Fluorescence spectroscopy is a cornerstone of modern biological and chemical research, offering high sensitivity and a wealth of information about molecular systems. Environmentally sensitive fluorescent probes, also known as solvatochromic dyes, are a special class of fluorophores whose spectral properties are modulated by the characteristics of their surroundings.[1] This sensitivity arises from changes in the electronic distribution of the fluorophore in its excited state, leading to altered interactions with the solvent molecules.

DL-9-anthrylalanine, a non-canonical amino acid, integrates a fluorescent anthracene group into a biological building block. This unique structure allows for its site-specific incorporation into peptides and proteins, enabling the study of localized environments within these complex macromolecules.[2][3] The fluorescence of the anthracene moiety serves as a reporter on the polarity, viscosity, and accessibility of the probe's immediate vicinity.

The Photophysical Basis of Environmental Sensitivity

The environmental sensitivity of DL-9-anthrylalanine's fluorescence is rooted in the principles of solvatochromism. The anthracene core of the molecule is relatively nonpolar in its ground state. Upon absorption of a photon and transition to an excited electronic state, there is a significant redistribution of electron density, leading to a larger dipole moment. This change in dipole moment is the key to its environmental sensitivity.

In a polar solvent, the solvent molecules will reorient themselves around the excited-state dipole of the DL-9-anthrylalanine. This process, known as solvent relaxation, stabilizes the excited state, lowering its energy.[1] The energy difference between the excited and ground states is thus reduced, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The extent of this red-shift is proportional to the polarity of the solvent. This phenomenon is described by the Lippert-Mataga equation , which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent.

Conversely, in a nonpolar environment, there is minimal solvent reorganization, and the emission spectrum resembles that observed in the gas phase, occurring at shorter wavelengths (blue-shifted).

Jablonski Diagram Illustrating Environmental Effects

Jablonski cluster_0 Non-Polar Environment cluster_1 Polar Environment S0_np S₀ (Ground State) S1_np S₁ (Excited State) S0_np->S1_np Absorption S1_np->S0_np Fluorescence (Blue-Shifted) S0_p S₀ (Ground State) S1_p_unrelaxed S₁ (Unrelaxed) S0_p->S1_p_unrelaxed Absorption S1_p_relaxed S₁' (Solvent-Relaxed) S1_p_unrelaxed->S1_p_relaxed Solvent Relaxation S1_p_relaxed->S0_p Fluorescence (Red-Shifted)

Caption: Jablonski diagram comparing fluorescence in polar and non-polar environments.

Quantitative Analysis of Solvatochromism

To quantitatively assess the environmental sensitivity of DL-9-anthrylalanine, its photophysical properties should be characterized in a range of solvents with varying polarities.

Table 1: Hypothetical Photophysical Properties of DL-9-Anthrylalanine in Various Solvents
SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Lifetime (τ, ns)
Cyclohexane2.021.42736540528000.8510.2
Dioxane2.211.42236641533000.809.8
Chloroform4.811.44636842537000.658.5
Ethyl Acetate6.021.37236843039000.507.1
Dichloromethane8.931.42437044044000.406.2
Acetonitrile37.51.34437246052000.254.5
Water80.11.33337548060000.102.8

Experimental Protocols

Characterizing the Solvatochromic Behavior of DL-9-Anthrylalanine

This protocol outlines the steps to determine the photophysical properties of DL-9-anthrylalanine in different solvents.

Materials:

  • DL-9-anthrylalanine

  • A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, dichloromethane, acetonitrile, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of DL-9-anthrylalanine in a suitable solvent where it is highly soluble (e.g., methanol or DMSO).

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectroscopy: Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λ_abs determined for each solvent.

    • Record the fluorescence emission spectrum.

    • Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Measurement:

    • Measure the fluorescence quantum yield relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • If available, use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime (τ) of each sample.

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷

    • Construct a Lippert-Mataga plot by plotting the Stokes shift against the solvent polarity function, f(ε, n) = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]. The slope of this plot is proportional to the square of the change in dipole moment between the ground and excited states.

Workflow for Characterizing Solvatochromism

Solvatochromism_Workflow Start Prepare Stock and Working Solutions of DL-9-Anthrylalanine in Various Solvents Measure_Abs Measure Absorption Spectra (Determine λ_abs) Start->Measure_Abs Measure_Fluor Measure Fluorescence Emission Spectra (Determine λ_em) Measure_Abs->Measure_Fluor Measure_QY Measure Fluorescence Quantum Yield (Φ_f) Measure_Fluor->Measure_QY Measure_Lifetime Measure Fluorescence Lifetime (τ) Measure_QY->Measure_Lifetime Analyze_Data Calculate Stokes Shift and Construct Lippert-Mataga Plot Measure_Lifetime->Analyze_Data End Characterize Environmental Sensitivity Analyze_Data->End

Caption: Experimental workflow for characterizing the solvatochromic properties of DL-9-anthrylalanine.

Site-Specific Incorporation of DL-9-Anthrylalanine into Peptides

The ability to incorporate DL-9-anthrylalanine at specific positions within a peptide sequence is crucial for its use as a site-specific probe. Solid-phase peptide synthesis (SPPS) is the most common method for achieving this.[2][3]

Materials:

  • Fmoc-DL-9-anthrylalanine (or Boc-DL-9-anthrylalanine)

  • Other Fmoc- or Boc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink amide or Wang resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the chosen resin in a suitable solvent (e.g., DMF).

  • First Amino Acid Coupling: Couple the first C-terminal protected amino acid to the resin.

  • Deprotection: Remove the Fmoc or Boc protecting group from the first amino acid.

  • Iterative Coupling and Deprotection: Sequentially couple the subsequent protected amino acids, including Fmoc-DL-9-anthrylalanine at the desired position in the sequence, followed by deprotection after each coupling step.

  • Final Deprotection: Remove the N-terminal protecting group.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Applications in Research and Drug Development

The environmentally sensitive fluorescence of DL-9-anthrylalanine makes it a versatile tool for a range of applications.

Probing Protein Folding and Conformational Changes

By incorporating DL-9-anthrylalanine into a protein, researchers can monitor changes in the local environment of the probe during folding or in response to ligand binding.[4] A blue shift in the emission spectrum would indicate that the probe is moving into a more hydrophobic environment, such as the core of a folded protein. Conversely, a red shift would suggest increased solvent exposure. These spectral changes can be monitored in real-time to study the kinetics of folding and conformational dynamics.

Investigating Protein-Ligand and Protein-Protein Interactions

The binding of a ligand or another protein can alter the local environment of a DL-9-anthrylalanine residue at or near the binding interface. This change can be detected as a shift in the fluorescence emission or a change in fluorescence intensity. This allows for the determination of binding affinities and the characterization of the binding site's properties.

Characterizing Membrane-Peptide Interactions

DL-9-anthrylalanine can be incorporated into peptides that interact with biological membranes. The fluorescence of the probe can then be used to report on the depth of membrane penetration and the polarity of the lipid environment. A blue shift in emission is indicative of the peptide inserting into the hydrophobic core of the lipid bilayer.

Logical Flow of Application in Protein Studies

Protein_Application Incorporate Site-Specifically Incorporate DL-9-Anthrylalanine into a Peptide/Protein Induce_Change Induce a Conformational Change (e.g., Folding, Ligand Binding, Membrane Interaction) Incorporate->Induce_Change Monitor_Fluorescence Monitor Changes in Fluorescence Properties (Emission Spectrum, Quantum Yield, Lifetime) Induce_Change->Monitor_Fluorescence Interpret_Data Interpret Spectral Shifts in Terms of Changes in the Local Environment of the Probe Monitor_Fluorescence->Interpret_Data Gain_Insight Gain Insights into Protein Dynamics, Binding Mechanisms, or Membrane Interactions Interpret_Data->Gain_Insight

Caption: Logical workflow for utilizing DL-9-anthrylalanine in protein studies.

Conclusion and Future Perspectives

DL-9-anthrylalanine is a powerful and versatile fluorescent probe with significant potential for advancing our understanding of complex biological systems. Its environmentally sensitive fluorescence provides a window into the microenvironments of proteins and membranes. As synthetic methodologies for incorporating unnatural amino acids continue to improve, the applications of DL-9-anthrylalanine and other designer fluorescent probes are expected to expand, offering ever more sophisticated tools for researchers in the life sciences and drug discovery. The continued characterization of its photophysical properties in diverse environments will be crucial for maximizing its utility as a quantitative molecular reporter.

References

  • Getz, E. B., O'Connor, M. J., Star, B. R., & Imperiali, B. (2006). A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine. Peptide Science, 84(5), 633-641.
  • Olympus. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-(9-Anthryl)acrylaldehyde. Retrieved February 2, 2026, from [Link]

  • Sarpal, R. S., Belletête, M., & Durocher, G. (1996). Fluorescence Spectral Studies on the Interaction of Alanine and Valine with Resorcinol-Based Acridinedione Dyes in Aqueous Solution. Journal of the Chemical Society, Faraday Transactions, 92(14), 2415-2421.
  • Taga, M., et al. (2017).
  • Valeur, B. (2001).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Albani, J. R. (2007). Principles and Applications of Fluorescence Spectroscopy. Blackwell Publishing.
  • Sun, S., et al. (2019). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Biochimica et Biophysica Acta (BBA) - Advances in Biomembrane and Lipid Self-Assembly, 1861(12), 100091.

Sources

Foundational

The Unseen Dance: A Technical Guide to DL-9-Anthrylalanine as a Molecular Rotor

Foreword: The Imperative of Microviscosity in Cellular Landscapes In the intricate choreography of cellular life, the viscosity of the microenvironment is a critical, yet often overlooked, parameter. It governs the diffu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Microviscosity in Cellular Landscapes

In the intricate choreography of cellular life, the viscosity of the microenvironment is a critical, yet often overlooked, parameter. It governs the diffusion of molecules, influences the rates of biochemical reactions, and dictates the dynamics of protein folding and aggregation. To truly understand these fundamental processes, we require tools that can peer into the cellular milieu and report on this "unseen dance" of molecules. Fluorescent molecular rotors have emerged as exquisitely sensitive probes for this purpose, and among them, amino acid-based rotors like DL-9-Anthrylalanine hold particular promise for their potential biocompatibility and ability to be incorporated into peptide and protein structures.

This guide provides an in-depth technical exploration of DL-9-Anthrylalanine, a fluorescent amino acid derivative, as a potential molecular rotor. While direct experimental data on this specific molecule as a viscosity sensor is emerging, this document synthesizes our knowledge of anthracene photophysics and the principles of molecular rotors to present a comprehensive overview of its expected characteristics, a plausible synthetic route, and detailed protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel tools for probing the micro-viscous landscapes of biological and chemical systems.

The Essence of a Molecular Rotor: The Tale of Light and Motion

A fluorescent molecular rotor is a type of fluorophore whose fluorescence quantum yield is strongly dependent on the viscosity of its immediate environment. The underlying principle is a competition between two de-excitation pathways for the electronically excited state: radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.

In a low-viscosity environment, a portion of the molecule, the "rotor," can freely rotate or twist. This intramolecular motion provides an efficient non-radiative pathway for the excited state to return to the ground state, resulting in weak fluorescence. However, in a high-viscosity medium, this intramolecular rotation is hindered. With the non-radiative pathway suppressed, the excited state is more likely to decay via the emission of a photon, leading to a significant increase in fluorescence intensity.[1]

The relationship between fluorescence intensity and viscosity is often described by the Förster-Hoffmann equation :

log(I) = C + x log(η)

where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the viscosity sensitivity coefficient, a measure of the probe's responsiveness to changes in viscosity.

DL-9-Anthrylalanine: A Promising Candidate

DL-9-Anthrylalanine is a non-canonical amino acid where the fluorescent anthracene moiety is attached to the alanine backbone at the 9-position. This structure is particularly interesting for a molecular rotor for several reasons:

  • The Anthracene Fluorophore: Anthracene and its derivatives are well-known for their strong fluorescence and well-defined photophysical properties.[2] The 9-position is a common point of substitution that can influence these properties.[3]

  • Potential for Intramolecular Rotation: The single bond connecting the anthracene group to the β-carbon of the alanine allows for potential rotational freedom, a key requirement for a molecular rotor.

  • Biocompatibility and Versatility: As an amino acid, DL-9-Anthrylalanine can potentially be incorporated into peptides and proteins, enabling site-specific viscosity measurements within complex biological structures.[4][5]

A Plausible Synthetic Pathway

While a definitive, published synthesis for DL-9-Anthrylalanine for molecular rotor applications is not widely available, a plausible and efficient route can be adapted from established methods for synthesizing similar anthracene-amino acid conjugates.[6] A likely two-step synthesis involves the condensation of 9-anthraldehyde with DL-alanine, followed by a reduction step.

Synthesis cluster_reactants Reactants cluster_steps Synthetic Steps cluster_product Product 9-Anthraldehyde 9-Anthraldehyde Condensation Condensation 9-Anthraldehyde->Condensation DL-Alanine DL-Alanine DL-Alanine->Condensation Reduction Reduction (e.g., Sodium Borohydride) Condensation->Reduction DL-9-Anthrylalanine DL-9-Anthrylalanine Reduction->DL-9-Anthrylalanine

Caption: Plausible synthetic route for DL-9-Anthrylalanine.

Predicted Photophysical and Viscosity-Sensing Characteristics

Based on the properties of other 9-substituted anthracene derivatives, we can predict the key characteristics of DL-9-Anthrylalanine as a molecular rotor.[7][8]

PropertyPredicted CharacteristicRationale
Absorption Maximum (λabs) ~360-390 nmTypical for 9-substituted anthracenes.
Emission Maximum (λem) ~400-450 nm (blue fluorescence)Characteristic emission of the anthracene core.
Quantum Yield (ΦF) in low viscosity Low (<0.1)Efficient non-radiative decay via intramolecular rotation.
Quantum Yield (ΦF) in high viscosity High (>0.5)Hindered rotation suppresses non-radiative decay.
Fluorescence Lifetime (τ) in low viscosity Short (~1-5 ns)Dominated by the fast non-radiative decay rate.
Fluorescence Lifetime (τ) in high viscosity Longer (~10-20 ns)Reflects the intrinsic radiative decay rate.
Viscosity Sensitivity (x) Moderate to HighThe free rotation of the anthracene moiety is expected to be sensitive to the viscosity of the medium.

Experimental Characterization: A Step-by-Step Guide

To validate the potential of DL-9-Anthrylalanine as a molecular rotor, a series of systematic experiments are required.

Workflow for Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_viscosity Viscosity Dependence Study Synthesis Synthesize DL-9-Anthrylalanine Purification Purify by Chromatography/Recrystallization Synthesis->Purification Characterization Confirm Structure (NMR, MS) Purification->Characterization Absorbance Measure Absorbance Spectra Characterization->Absorbance Emission Measure Fluorescence Spectra Absorbance->Emission QuantumYield Determine Quantum Yields Emission->QuantumYield Lifetime Measure Fluorescence Lifetimes QuantumYield->Lifetime Solvents Prepare Solvents of Varying Viscosity (e.g., Glycerol-Water Mixtures) Measurements Perform Fluorescence Measurements in each solvent Solvents->Measurements Analysis Plot log(I) vs. log(η) and determine 'x' Measurements->Analysis

Sources

Exploratory

The Advent of Anthryl-Labeled Amino Acids: A Technical Guide to their Discovery, Synthesis, and Application as Fluorescent Probes

Abstract The ability to visualize and quantify biological processes at the molecular level is a cornerstone of modern life sciences and drug development. Fluorescent probes, particularly those that can be seamlessly inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ability to visualize and quantify biological processes at the molecular level is a cornerstone of modern life sciences and drug development. Fluorescent probes, particularly those that can be seamlessly integrated into biological systems, have revolutionized our understanding of protein function, localization, and dynamics. Among these, anthryl-labeled amino acids have emerged as a powerful class of intrinsic fluorescent reporters. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of these unique molecular tools. It further details the synthetic methodologies for their preparation, explores their rich photophysical properties, and presents their diverse applications in protein science and beyond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of anthryl-labeled amino acids in their experimental workflows.

Introduction: The Quest for Intrinsic Molecular Beacons

The journey to understanding the intricate dance of molecules within a living cell has been intrinsically linked to our ability to "see" them. Early fluorescence microscopy, while groundbreaking, relied on extrinsic dyes that would bind non-specifically or require harsh fixation methods, often disrupting the very processes they were meant to illuminate.[1] The paradigm shifted with the discovery and development of the Green Fluorescent Protein (GFP) in the 1960s and its subsequent application as a genetically encoded tag in the 1990s.[2][3][4][5] GFP and its rainbow of variants offered a way to light up proteins from within, ushering in an era of live-cell imaging.

However, even with the power of fluorescent proteins, a need remained for smaller, less-perturbing probes that could be incorporated with high precision and offer unique photophysical signatures. This demand fueled the development of fluorescently labeled amino acids, which could be incorporated into peptides and proteins, offering a more subtle and site-specific window into molecular behavior. The anthracene moiety, a polycyclic aromatic hydrocarbon, with its inherent fluorescence and sensitivity to its local environment, proved to be an ideal candidate for creating such probes.[6][7]

This guide will delve into the world of anthryl-labeled amino acids, exploring their origins, synthesis, and the diverse ways they are empowering scientific discovery.

Historical Context: From Coal Tar to Cellular Imaging

The story of anthryl-labeled amino acids begins not in a biology lab, but in the realm of organic chemistry. Anthracene itself was first isolated from coal tar in the early 19th century. Its fluorescent properties were documented later, contributing to the foundational understanding of luminescence. The application of fluorophores for biological staining began in the early 1900s, marking the dawn of fluorescence microscopy.[1]

The concept of using fluorescent molecules to label specific biomolecules gained significant traction in the mid-20th century. However, the idea of creating amino acids with intrinsic fluorescence, essentially turning a building block of life into a reporter molecule, was a later innovation. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the 1960s provided the technological platform to readily incorporate such modified amino acids into peptide chains.

While a definitive "eureka" moment for the first synthesis of an anthryl-labeled amino acid is not easily pinpointed in historical literature, the convergence of organic fluorophore chemistry and peptide science in the latter half of the 20th century laid the groundwork for their emergence as valuable research tools. The exploration of various fluorescent moieties led chemists to anthracene for its favorable spectral properties and relative ease of chemical modification.

Synthesis of Anthryl-Labeled Amino Acids: Crafting the Molecular Probes

The versatility of anthryl-labeled amino acids stems from the various ways the anthracene group can be attached to the amino acid scaffold. This section will detail two primary synthetic strategies: the synthesis of β-(9-anthryl)-L-alanine, where the fluorophore is part of the side chain, and the labeling of the N-terminus with an anthracene-containing reagent.

Asymmetric Synthesis of β-(9-Anthryl)-L-alanine

β-(9-Anthryl)-L-alanine is a widely used anthryl-labeled amino acid due to its structural similarity to natural aromatic amino acids like phenylalanine and tryptophan.[6] Its synthesis requires careful stereochemical control to obtain the biologically relevant L-enantiomer. The following is a generalized asymmetric synthesis protocol based on established methodologies for α-amino acid synthesis.[8]

Experimental Protocol: Asymmetric Synthesis of β-(9-Anthryl)-L-alanine

  • Preparation of the Chiral Glycine Enolate Equivalent: A chiral glycine imine derivative is prepared by reacting glycine methyl or ethyl ester with a chiral auxiliary, such as (S)-(-)-2-amino-2-phenylethanol, followed by protection of the resulting secondary amine. This forms a chiral template that directs the stereochemistry of the subsequent alkylation step.

  • Alkylation with 9-(Chloromethyl)anthracene: The chiral glycine enolate equivalent is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the corresponding enolate. This enolate is then reacted with 9-(chloromethyl)anthracene. The bulky anthracene group and the chiral auxiliary work in concert to direct the alkylation to one face of the enolate, leading to a high diastereomeric excess of the desired product.

  • Deprotection and Hydrolysis: The chiral auxiliary and the ester group are removed through a series of deprotection and hydrolysis steps. This typically involves acidic hydrolysis to cleave the imine and hydrolyze the ester to the carboxylic acid, yielding the free β-(9-anthryl)-L-alanine.

  • Purification: The final product is purified by recrystallization or column chromatography to yield the enantiomerically pure amino acid.

Asymmetric_Synthesis cluster_step1 Step 1: Chiral Auxiliary Attachment cluster_step2 Step 2: Asymmetric Alkylation cluster_step3 Step 3: Deprotection Glycine_Ester Glycine Ester Glycine_Imine Chiral Glycine Imine Glycine_Ester->Glycine_Imine Condensation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Glycine_Imine Enolate Chiral Enolate Glycine_Imine->Enolate LDA, -78°C Alkylated_Product Alkylated Intermediate Enolate->Alkylated_Product Alkylation Chloromethyl_Anthracene 9-(Chloromethyl)anthracene Chloromethyl_Anthracene->Alkylated_Product Deprotected_Product β-(9-anthryl)-L-alanine Alkylated_Product->Deprotected_Product Acid Hydrolysis

Caption: Asymmetric synthesis of β-(9-anthryl)-L-alanine.

For incorporation into peptides using solid-phase peptide synthesis (SPPS), the α-amino group of β-(9-anthryl)-L-alanine is typically protected with either a fluorenylmethyloxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group.[9]

N-Terminal Labeling with 2-(9-Anthryl)ethyl Chloroformate (AEOC)

An alternative to synthesizing an amino acid with a fluorescent side chain is to label the N-terminus of an existing amino acid or peptide. 2-(9-anthryl)ethyl chloroformate (AEOC) is a highly effective reagent for this purpose. It reacts with the primary or secondary amine of the amino acid to form a stable carbamate linkage, attaching the fluorescent anthryl group.

Experimental Protocol: N-Terminal Labeling of Amino Acids with AEOC for HPLC Analysis

  • Sample Preparation: A solution of the amino acid or a hydrolyzed protein sample is prepared in a suitable buffer, typically a borate buffer with a pH between 8.5 and 9.5.[10]

  • Derivatization Reaction: A solution of AEOC in an organic solvent such as acetonitrile is added to the amino acid solution. The reaction is typically allowed to proceed at room temperature for a few minutes. The alkaline pH facilitates the nucleophilic attack of the amino group on the chloroformate.

  • Quenching the Reaction: After the desired reaction time, the excess AEOC is quenched by adding a primary amine, such as hydroxylamine, to prevent further reactions and the formation of interfering byproducts.

  • Sample Cleanup: The derivatized sample may require a cleanup step to remove excess reagent and byproducts. This can be achieved by solid-phase extraction (SPE) or liquid-liquid extraction.[10]

  • HPLC Analysis: The AEOC-labeled amino acids are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. The hydrophobic anthracene moiety allows for excellent separation on C18 columns.

AEOC_Labeling_Workflow cluster_workflow AEOC Labeling Workflow start Amino Acid Sample derivatization Add AEOC in Buffer (pH 8.5-9.5) start->derivatization quench Quench with Hydroxylamine derivatization->quench cleanup Sample Cleanup (SPE or LLE) quench->cleanup hplc HPLC Analysis with Fluorescence Detection cleanup->hplc end Quantification of Amino Acids hplc->end

Caption: Workflow for AEOC labeling of amino acids.

Photophysical Properties: The Language of Light

The utility of anthryl-labeled amino acids as fluorescent probes is dictated by their photophysical properties. These properties are not static but are exquisitely sensitive to the local environment, providing a powerful tool for probing molecular interactions and conformational changes.

PropertyDescriptionTypical Values for Anthracene DerivativesFactors Influencing the Property
Absorption Maximum (λabs) The wavelength of light most efficiently absorbed by the fluorophore.350-400 nmSolvent polarity, substitution on the anthracene ring.
Emission Maximum (λem) The wavelength of light emitted by the fluorophore after excitation.400-550 nmSolvent polarity (solvatochromism), formation of excimers.[11]
Molar Absorptivity (ε) A measure of how strongly the fluorophore absorbs light at a given wavelength.High (can exceed 10,000 M-1cm-1)The specific structure of the anthryl derivative.
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.0.2 - 0.9 in non-polar solvents, often lower in polar solvents.[12][13]Solvent polarity, presence of quenchers (e.g., oxygen, heavy atoms), molecular rigidity.[14]
Fluorescence Lifetime (τ) The average time the fluorophore spends in the excited state before returning to the ground state.1-10 nanosecondsSolvent viscosity, temperature, presence of quenchers.

Environmental Sensitivity: The Power of Solvatochromism

One of the most valuable characteristics of anthryl-labeled amino acids is their solvatochromism – the change in their absorption and emission spectra with the polarity of the surrounding solvent.[11] In a non-polar environment, such as the hydrophobic core of a protein, the emission maximum is typically at a shorter wavelength (blue-shifted). As the probe moves into a more polar, aqueous environment, the emission maximum shifts to a longer wavelength (red-shifted). This property allows researchers to monitor protein folding, conformational changes, and the binding of ligands that alter the local environment of the probe.

Fluorescence Quenching: A Tool for Measuring Proximity

The fluorescence of anthryl-labeled amino acids can be "quenched" or diminished by various mechanisms, including collisional quenching by molecules like oxygen or iodide ions, and Förster Resonance Energy Transfer (FRET) to a suitable acceptor molecule. This quenching is distance-dependent, making it a valuable tool for measuring distances and proximity within and between biomolecules.

Applications in Research and Drug Development

The unique properties of anthryl-labeled amino acids have led to their widespread use in a variety of research and drug development applications.

  • Protein Folding and Stability: By incorporating an anthryl-labeled amino acid into a protein, researchers can monitor changes in the local environment of the probe as the protein folds or unfolds. This provides valuable insights into the folding pathway and the stability of the final structure.

  • Protein-Ligand Interactions: The binding of a ligand to a protein can alter the conformation of the protein and the environment of an incorporated anthryl probe. The resulting change in fluorescence can be used to determine binding affinities and kinetics, which is crucial in drug screening and development.

  • Membrane Protein Studies: Anthryl-labeled amino acids can be used to probe the insertion depth and orientation of peptides and proteins within biological membranes. The change in fluorescence upon moving from an aqueous to a lipid environment provides information about the protein's interaction with the membrane.

  • Enzyme Assays: The activity of an enzyme can be monitored by designing a substrate that contains an anthryl-labeled amino acid. Cleavage of the substrate by the enzyme can lead to a change in the fluorescence of the probe, providing a continuous and sensitive assay for enzyme activity.

  • Fluorescence Microscopy and Imaging: While not as bright as some modern organic dyes, the small size of anthryl-labeled amino acids makes them suitable for high-resolution imaging applications where minimal perturbation of the target molecule is critical.

Future Perspectives

The field of fluorescent probes is continually evolving, and anthryl-labeled amino acids are no exception. Future developments are likely to focus on:

  • Red-Shifted Probes: Synthesizing new anthryl derivatives with longer excitation and emission wavelengths to minimize background fluorescence and improve tissue penetration for in vivo imaging.

  • Genetically Encoded Anthryl Amino Acids: The development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can genetically encode anthryl-labeled amino acids in response to a nonsense codon would allow for their site-specific incorporation into proteins in living cells with high fidelity.

  • Multi-functional Probes: Creating anthryl-labeled amino acids that are not only fluorescent but also carry other functionalities, such as photo-crosslinkers or bio-orthogonal handles, to enable more complex studies of protein interactions and dynamics.

Conclusion

Anthryl-labeled amino acids represent a powerful and versatile class of fluorescent probes that have significantly advanced our ability to study biological systems at the molecular level. Their intrinsic fluorescence, environmental sensitivity, and relatively small size make them ideal for a wide range of applications in protein science, cell biology, and drug discovery. As synthetic methodologies become more sophisticated and our understanding of their photophysical properties deepens, the utility of these molecular beacons will undoubtedly continue to expand, shedding new light on the intricate workings of the cell.

References

  • Chem-Impex. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-3-(9-anthryl)-L-alanine. Retrieved from [Link]

  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]

  • Chemical Communications. (n.d.). Asymmetric synthesis of highly sterically congested α-tertiary amines via organocatalyzed kinetic resolution. Retrieved from [Link]

  • ResearchGate. (2006). Glycine and Alanine Imines as Templates for Asymmetric Synthesis of α‐Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Retrieved from [Link]

  • Journal of Cell Science. (2010). Fluorescent proteins at a glance. Retrieved from [Link]

  • ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Retrieved from [Link]

  • PubMed. (2015). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Retrieved from [Link]

  • FluoroFinder. (2021). The Discovery and Evolution of Fluorescent Proteins. Retrieved from [Link]

  • MDPI. (2021). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • ZEISS Microscopy Online Campus. (n.d.). Introduction to Fluorescent Proteins. Retrieved from [Link]

  • Oregon Medical Laser Center. (n.d.). Anthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link]

  • Photochemical & Photobiological Sciences. (2009). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Retrieved from [Link]

  • ACS Omega. (2017). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. Retrieved from [Link]

  • YouTube. (2021). Easy Labeling Method using DL Amino Acid Labeling Kit. Retrieved from [Link]

  • New York Microscope Company. (2020). History of Fluorescence in Microscopy. Retrieved from [Link]

Sources

Foundational

DL-9-Anthrylalanine CAS number and IUPAC name

Photophysical Properties, Synthetic Pathways, and Peptide Integration Executive Summary DL-9-Anthrylalanine (Ant) is a non-canonical amino acid featuring a bulky, hydrophobic anthracene fluorophore on the side chain. It...

Author: BenchChem Technical Support Team. Date: February 2026

Photophysical Properties, Synthetic Pathways, and Peptide Integration

Executive Summary

DL-9-Anthrylalanine (Ant) is a non-canonical amino acid featuring a bulky, hydrophobic anthracene fluorophore on the side chain. It serves as a critical tool in structural biology and medicinal chemistry, acting primarily as an intrinsic fluorescent probe to monitor protein folding, lipid membrane insertion, and peptide-receptor interactions. This guide provides a rigorous technical analysis of its physiochemical identity, synthesis from precursors, and protocols for its incorporation into peptides via Solid Phase Peptide Synthesis (SPPS).

Part 1: Chemical Identity & Physiochemical Profile

DL-9-Anthrylalanine is a racemic mixture of the enantiomers, often used when chirality is not the primary constraint or for initial screening of fluorophore placement.

PropertySpecification
IUPAC Name 2-Amino-3-(anthracen-9-yl)propanoic acid
Common Name DL-9-Anthrylalanine; 3-(9-Anthryl)-DL-alanine
CAS Registry Number 76932-40-6 (DL-form) Note: 100896-08-0 refers to the L-isomer.
Chemical Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Appearance Pale yellow to yellow powder
Solubility Low in water; soluble in acidic water, DMSO, DMF
pKa Values

-COOH: ~2.2;

-NH₃⁺: ~9.1 (Typical for

-amino acids)
Structural Architecture

The molecule consists of an alanine backbone substituted at the


-carbon with a 9-anthryl moiety.[1][2][3][4][5] This fusion creates significant steric bulk and imparts strong hydrophobicity, influencing both the conformation of the resulting peptide and its interaction with lipid bilayers.
Part 2: Photophysical Mechanism

The utility of 9-Anthrylalanine lies in its environmental sensitivity (solvatochromism).

  • Fluorescence Emission: The anthracene moiety typically emits in the blue region (400–450 nm).

  • Photoinduced Electron Transfer (PET): Fluorescence can be quenched by neighboring residues (e.g., Tryptophan or protonated Histidine) via PET, allowing for distance measurements.

  • Environmental Sensitivity:

    • Hydrophobic Environment (Lipid Bilayer): High quantum yield, structured emission spectrum.

    • Hydrophilic Environment (Aqueous): Lower quantum yield, potential quenching.

Photophysics Ground Ground State (S0) Excited Excited State (S1) (Anthracene Moiety) Ground->Excited Excitation (340-360 nm) Emission Fluorescence Emission (400-450 nm) Excited->Emission Radiative Decay Quench Quenching (PET) (Neighboring Trp/His) Excited->Quench Non-Radiative Solvent Solvent Relaxation (Solvatochromism) Excited->Solvent Dipole Interaction Solvent->Emission Red Shift

Figure 1: Jablonski-style diagram illustrating the excitation, emission, and quenching pathways of the anthryl moiety.

Part 3: Chemical Synthesis of DL-9-Anthrylalanine

For researchers requiring large quantities or isotopic labeling, "in-house" synthesis is often preferred over commercial procurement. The standard route utilizes the acetamidomalonate method , which yields the racemic DL-product.

Reaction Protocol

Precursors: 9-(Chloromethyl)anthracene and Diethyl acetamidomalonate.

  • Alkylation:

    • Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing sodium ethoxide (1.1 eq).

    • Add 9-(chloromethyl)anthracene (1.0 eq) slowly to the enolate solution.

    • Reflux for 4–6 hours. The chloride is displaced by the malonate nucleophile.

  • Hydrolysis & Decarboxylation:

    • Treat the intermediate ester with 48% HBr or NaOH/H₂O.

    • Reflux for 12–24 hours to hydrolyze the esters and the amide, followed by thermal decarboxylation.

  • Purification:

    • Adjust pH to the isoelectric point (~6.0) to precipitate the free amino acid.

    • Recrystallize from aqueous ethanol.

SynthesisPath Start1 9-(Chloromethyl)anthracene (Electrophile) Step1 Step 1: Alkylation (NaOEt/EtOH, Reflux) Start1->Step1 Start2 Diethyl acetamidomalonate (Nucleophile) Start2->Step1 Inter Intermediate: Diethyl 2-acetamido-2-(anthracen-9-ylmethyl)malonate Step1->Inter Step2 Step 2: Hydrolysis & Decarboxylation (48% HBr or NaOH, Reflux) Inter->Step2 Final Product: DL-9-Anthrylalanine (Racemic) Step2->Final

Figure 2: Synthetic pathway for DL-9-Anthrylalanine via the acetamidomalonate route.

Part 4: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating 9-Anthrylalanine into peptides presents a specific challenge: Steric Hindrance . The bulky anthracene ring shields the


-amino group, making both the coupling of the amino acid to the resin and the subsequent coupling onto the anthrylalanine difficult.
Critical Protocol Adjustments
  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt rather than standard HBTU/HOBt. The pyridine nitrogen in HOAt assists in acylation via a neighboring group effect.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMF. NMP often improves swelling for hydrophobic sequences.

  • Stoichiometry: Increase the Fmoc-AA:Reagent:Resin ratio to 5:5:1 .

  • Double Coupling: Mandatory for the anthrylalanine step and the subsequent amino acid.

Step-by-Step Workflow (Fmoc Chemistry)
  • Resin Preparation: Swell Rink Amide or Wang resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash x5.

  • Coupling DL-9-Anthrylalanine:

    • Dissolve Fmoc-DL-9-Anthrylalanine (4 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) immediately before adding to resin.

    • Reaction Time: 2 hours (Standard AA is 45 min).

    • Repeat this step (Double Couple).

  • Capping (Optional but Recommended): Acetic anhydride/Pyridine to block unreacted amines.

  • Subsequent Coupling: The amino acid following Anthrylalanine will also face steric resistance. Use the same enhanced protocol (HATU, Double Couple).

SPPS_Workflow Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation (Fmoc-Ant-OH + HATU + DIPEA) Deprotect->Activate Couple1 Coupling Cycle 1 (2 Hours) Activate->Couple1 Check Kaiser Test (Blue = Incomplete) Couple1->Check Couple2 Coupling Cycle 2 (Re-add Reagents) Check->Couple2 Positive NextAA Next AA Coupling (Requires HATU due to steric bulk) Check->NextAA Negative (Complete) Couple2->NextAA

Figure 3: Optimized SPPS workflow for sterically hindered amino acids like Anthrylalanine.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54087989, 3-(9-Anthryl)-L-alanine. Retrieved from [Link]

  • Organic Syntheses. (1960). Diethyl acetamidomalonate Synthesis. Org. Synth. 1960, 40, 21. Retrieved from [Link]

  • PepMic. (2024). Fmoc-Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

How to incorporate DL-9-Anthrylalanine into peptides using solid-phase synthesis

Application Note: High-Efficiency Solid-Phase Incorporation of DL-9-Anthrylalanine into Bioactive Peptides Abstract The incorporation of non-canonical amino acids with large aromatic side chains, such as 9-Anthrylalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Incorporation of DL-9-Anthrylalanine into Bioactive Peptides

Abstract

The incorporation of non-canonical amino acids with large aromatic side chains, such as 9-Anthrylalanine (Ant), is a critical strategy for developing fluorescent peptide probes and studying membrane-peptide interactions. However, the extreme steric bulk of the anthracene moiety presents significant synthetic challenges, including slow coupling kinetics, incomplete acylation, and aggregation. Furthermore, the use of commercially available DL-racemic mixtures introduces stereochemical complexity. This guide details an optimized Fmoc-solid-phase peptide synthesis (SPPS) protocol utilizing HATU/HOAt activation and low-loading resins to efficiently incorporate DL-9-Anthrylalanine, manage diastereomeric mixtures, and ensure high-purity isolation.

Introduction & Technical Rationale

2.1 The Molecule: 9-Anthrylalanine 9-Anthrylalanine is an analogue of phenylalanine where the phenyl ring is replaced by a fused tricyclic anthracene system.

  • Fluorescence: It serves as an intrinsic fluorescent probe (Excitation

    
     nm, Emission 
    
    
    
    nm), sensitive to the local environment's polarity.
  • Hydrophobicity: The anthracene group anchors peptides into lipid bilayers, making it ideal for transmembrane studies.

2.2 The Challenge: Sterics and Stereochemistry

  • Steric Occlusion: The 9-anthryl group is perpendicular to the peptide backbone, creating a "molecular umbrella" that shields the

    
    -amino group. This makes both the coupling of Ant and the coupling of the subsequent residue thermodynamically and kinetically difficult.
    
  • The "DL" Factor: Using a racemic mixture (DL-Ant) in a peptide composed of L-amino acids results in a mixture of diastereomers (e.g., L-X-L-Ant -L-Y and L-X-D-Ant -L-Y). Unlike enantiomers, these diastereomers have different physical properties and retention times, often appearing as "split peaks" on RP-HPLC.

Materials & Pre-Synthesis Considerations

ComponentSpecificationRationale
Resin ChemMatrix or Tentagel (PEG-PS)PEG-based resins swell better in DMF/NMP, reducing aggregation common with hydrophobic sequences.
Loading Low (0.2 – 0.4 mmol/g)Critical. High loading leads to steric crowding between growing chains, causing deletion sequences.
Coupling Reagents HATU / HOAtHATU is more reactive than HBTU/HCTU for hindered couplings. HOAt (7-aza-HOBt) reduces racemization and accelerates reaction.
Base TMP (2,4,6-Trimethylpyridine) or DIEATMP (Collidine) is a weaker base recommended for Cys/His containing peptides to prevent racemization, but DIEA is standard for Ant.
Solvent NMP (N-Methyl-2-pyrrolidone)Superior solvation of hydrophobic chains compared to DMF.

Detailed Experimental Protocol

Phase 1: Resin Preparation & Fmoc Removal
  • Swelling: Weigh resin (0.1 mmol scale) into a reaction vessel. Swell in DCM for 20 min, then DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt (to suppress aspartimide formation if Asp is present).

    • Cycle: 1 x 3 min, 1 x 10 min.

  • Wash: DMF (5 x 1 min), DCM (3 x 1 min), NMP (3 x 1 min).

Phase 2: Coupling Fmoc-DL-9-Anthrylalanine

Note: Due to the high cost of unnatural amino acids, this protocol uses a 3-fold excess rather than the standard 5-10 fold.

  • Reagent Calculation:

    • Fmoc-DL-9-Anthrylalanine: 3.0 equivalents (eq)

    • HATU: 2.9 eq (Slight deficit prevents guanidinylation of the amine)

    • HOAt: 3.0 eq

    • DIEA: 6.0 eq

  • Pre-Activation (Critical): Dissolve Fmoc-Ant, HATU, and HOAt in minimal dry NMP. Add DIEA. Shake for 1 minute before adding to the resin. The solution should turn yellow.

  • Coupling Reaction:

    • Add activated solution to the resin.

    • Time: Shake at room temperature for 4 to 6 hours . (Standard AA is 45 min).

    • Optional: Microwave assistance (50°C, 20W) for 20 min can replace extended room temp coupling, but increases risk of epimerization (less relevant for DL mixtures).

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Result: If beads are blue, recouple using fresh reagents (Double Coupling). If colorless, proceed.

Phase 3: Elongation (The "Difficult" Step)

The bulky anthracene group shields the N-terminus after deprotection. The coupling of the next amino acid is the most failure-prone step.

  • Deblock: Use standard 20% Piperidine (2 x 10 min).

  • Next Residue Coupling:

    • Use HATU/HOAt (5 eq) even if the incoming residue is simple (e.g., Ala, Gly).

    • Perform Double Coupling automatically (2 x 1 hour).

    • Tip: Use a "spacer" like Glycine or Beta-Alanine immediately after Ant if the design permits, to relieve steric strain.

Phase 4: Cleavage & Isolation

Anthracene is electron-rich and can be susceptible to alkylation by carbocations (from tBu, Trt groups) during cleavage.

  • Cocktail Preparation (Reagent K modified):

    • TFA (82.5%)[1]

    • Phenol (5%) - Scavenger for Tyr/Ant

    • Thioanisole (5%) - Scavenger for Met/Cys

    • Water (5%)

    • TIPS (Triisopropylsilane) (2.5%)

  • Reaction: Add 10 mL cocktail per gram of resin. Shake for 2.5 - 3 hours. Protect from light (Anthracene is photosensitive).

  • Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether (

    
    ). Centrifuge (4000 rpm, 5 min) to pellet the peptide. Wash pellet 3x with cold ether.
    

Analytical Workflow & Visualization

Workflow Diagram

The following diagram illustrates the decision logic for incorporating bulky residues like Ant.

SPPS_Workflow Start Resin Preparation (Low Loading PEG-PS) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Pre-Activation (Fmoc-Ant + HATU + HOAt) Deprotect->Activate Coupling Coupling Reaction (4-6 Hours, NMP) Activate->Coupling Check Kaiser Test (Free Amine Check) Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Blue (Fail) NextAA Elongation (Next AA) (Force Double Coupling) Check->NextAA Colorless (Pass) Recouple->Check Cleavage Cleavage & Scavenging (TFA/Phenol/TIPS) NextAA->Cleavage HPLC HPLC Analysis (Expect Diastereomer Split) Cleavage->HPLC

Caption: Optimized SPPS workflow for sterically hindered 9-Anthrylalanine incorporation.

Data Interpretation: The "DL" Signature

When analyzing the crude peptide via RP-HPLC (C18 column), do not expect a single peak.

FeatureObservationExplanation
HPLC Trace Doublet Peak The L-peptide backbone + L-Ant and L-peptide + D-Ant are diastereomers. They will elute at slightly different times (typically

= 0.5 – 2.0 min).
UV Spectrum Vibronic Structure Anthracene shows characteristic "fingers" (vibronic bands) in the 300–400 nm range. Monitor at 254 nm (amide) and 350 nm (anthracene specific).
Mass Spec Identical Mass Both HPLC peaks will have the exact same m/z. This confirms they are diastereomers, not deletion products.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Beads) Steric hindrance of the anthryl group.Switch to HATU/HOAt if using HBTU. Increase temperature to 50°C (microwave). Perform double coupling.
Deletion of Next Residue N-terminal Ant is shielding the amine.Use HATU for the next amino acid. Use a smaller amino acid (Gly, Ala) as the subsequent residue if possible.
Low Fluorescence Yield Quenching or Oxidation.Ensure cleavage cocktail contains Phenol .[1][2] Avoid prolonged exposure to ambient light during synthesis.
Precipitate in Reaction Vessel Fmoc-Ant insolubility.Dissolve Fmoc-Ant in a mix of DCM/NMP (1:1) before adding to resin.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][4] International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • Chivers, P. R. A., et al. (2020). Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications, 56, 13796-13799. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][2] International Journal of Peptide and Protein Research, 36(3), 255-266. Link

Sources

Application

Application Note: DL-9-Anthrylalanine in FRET-Based Assays

This Application Note and Protocol Guide is designed for researchers utilizing DL-9-Anthrylalanine (Anl) in fluorescence-based assays. It addresses the unique photophysical properties of the anthryl moiety, the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing DL-9-Anthrylalanine (Anl) in fluorescence-based assays. It addresses the unique photophysical properties of the anthryl moiety, the specific implications of using a racemic (DL) mixture in biological systems, and provides validated protocols for synthesis and FRET analysis.

Part 1: Executive Summary & Scientific Rationale

DL-9-Anthrylalanine (Anl) is a non-canonical amino acid featuring a rigid anthracene fluorophore on the side chain. It is a powerful tool for monitoring short-range molecular distances (10–30 Å) via Förster Resonance Energy Transfer (FRET) .

Its primary utility lies in its pairing with Tryptophan (Trp) . The emission spectrum of Trp (approx. 340 nm) overlaps significantly with the excitation spectrum of the anthryl moiety (approx. 350–360 nm), making Trp


 Anl  a highly efficient FRET pair.
Critical Technical Nuance: The "DL" Factor

Unlike pure L-amino acids, DL-9-Anthrylalanine is a racemic mixture of L- and D-enantiomers.

  • Chemical Synthesis: The DL-mixture is compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS).

  • Biological Assays (Crucial): Most proteases are stereospecific for L-amino acid bonds.[1] If Anl is placed at the cleavage site (P1 or P1' position), 50% of your substrate (the D-isomer fraction) will be resistant to cleavage .

    • Recommendation: For protease assays, place Anl at a distal position (P2, P3, etc.) or account for a maximum 50% signal change. For conformational studies, the D-isomer may induce different folding patterns than the L-isomer.

Part 2: Technical Specifications

Photophysical Properties
PropertyValueNotes
Excitation Max (

)
350–365 nmDirect excitation of Anthryl moiety.
Emission Max (

)
410–450 nmBlue fluorescence; distinct from Trp.
Stokes Shift ~60–80 nmLarge shift reduces self-quenching artifacts.
FRET Donor Tryptophan (Trp)Trp emits @ 340 nm

Anl excites.
FRET Acceptor Nitro-Tyrosine / DNPAnl emits @ 420 nm

Quencher absorbs.
Förster Distance (

)
~20–25 Å (Trp-Anl)Ideal for measuring secondary structure changes.
Spectral Overlap Diagram (Conceptual)

The following logic map illustrates the energy transfer mechanism essential for assay design.

FRET_Mechanism cluster_conditions FRET Conditions Trp Donor: Tryptophan (Trp) Excitation: 280 nm Emission: ~340 nm Overlap Spectral Overlap J(λ) Trp->Overlap Energy Transfer Anl Acceptor: 9-Anthrylalanine (Anl) Excitation: ~350 nm Emission: ~420 nm Overlap->Anl Non-Radiative Dipole Coupling Signal Readout: Blue Fluorescence (FRET Signal) Anl->Signal Emission Distance Distance r < 1.5 R0

Caption: Energy flow in the Trp-Anl FRET pair. Trp emission energy is non-radiatively transferred to the Anthryl moiety, resulting in sensitized emission at 420 nm.

Part 3: Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation of DL-9-Anthrylalanine

Objective: Synthesize a FRET peptide probe (e.g., Ac-Trp-Gly-Gly-Anl-Gly-Lys-NH2).

Materials:

  • Fmoc-DL-9-Anthrylalanine-OH (commercially available).

  • Rink Amide Resin (for C-terminal amide).

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Base: DIPEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF.[1]

Step-by-Step Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling of Anl:

    • Note: The bulky anthracene group can sterically hinder coupling. Use HATU instead of HBTU for this step to improve efficiency.

    • Mix Fmoc-DL-9-Anthrylalanine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2–4 hours (double the standard time).

    • Validation: Perform a Kaiser test. If blue (incomplete), recouple.

  • Chain Elongation: Couple remaining amino acids (Gly, Trp) using standard HBTU protocols.

  • N-Terminal Capping: Acetylate the N-terminus (Acetic Anhydride/Pyridine) to prevent charge effects near the Trp donor.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Kinetic Protease FRET Assay

Objective: Measure protease activity using the synthesized Trp-Anl peptide.

Experimental Logic:

  • Intact Peptide: Trp and Anl are close (< 15 Å). Excitation at 280 nm yields high Anl emission (420 nm) and low Trp emission (340 nm) due to FRET.

  • Cleaved Peptide: Trp and Anl diffuse apart. FRET is lost. Excitation at 280 nm yields high Trp emission and low Anl emission .

Workflow Diagram:

Protease_Assay Substrate Substrate: Trp-Linker-Anl (High FRET) Enzyme Add Protease Substrate->Enzyme Cleavage Hydrolysis of Peptide Bond Enzyme->Cleavage ResultL L-Isomer Fraction (50%) Cleaved Cleavage->ResultL Fast ResultD D-Isomer Fraction (50%) Resistant/Uncleaved Cleavage->ResultD No Reaction Readout Measure Fluorescence Ratio (Em 340nm / Em 420nm) ResultL->Readout Loss of FRET ResultD->Readout FRET Retained (Background)

Caption: Assay kinetics with DL-substrates. Note that the D-isomer fraction contributes a persistent FRET background signal that does not change upon protease addition.

Procedure:

  • Buffer Preparation: Use a buffer suitable for your protease (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2). Avoid buffers with high UV absorbance.

  • Substrate Prep: Dissolve peptide in DMSO (stock 1 mM). Dilute to 10 µM in buffer.

  • Baseline Measurement:

    • Instrument: Fluorescence Plate Reader or Fluorometer.

    • 
      : 280 nm (Trp excitation).
      
    • Scan

      
      : 300–500 nm.
      
    • Observation: You should see a peak at ~420 nm (Anl) and a suppressed peak at 340 nm (Trp).

  • Reaction Initiation: Add protease (e.g., Trypsin, Chymotrypsin) to the cuvette/well.

  • Kinetic Read: Monitor

    
     at 420 nm (FRET signal) and 340 nm (Donor recovery) every 30 seconds for 60 mins.
    
  • Data Processing:

    • Calculate the FRET Ratio:

      
      .
      
    • Plot Ratio vs. Time.

Part 4: Data Analysis & Interpretation

Calculating FRET Efficiency ( )

To quantify the distance between the donor and acceptor, first calculate the efficiency (


) using the fluorescence intensity of the donor in the presence (

) and absence (

) of the acceptor.


  • 
    : Intensity of Trp emission (340 nm) in the intact peptide (quenched).
    
  • 
    : Intensity of Trp emission (340 nm) after complete cleavage (unquenched).
    
Calculating Distance ( )

Once


 is known, the distance 

(in Å) is derived using the Förster equation:


  • 
     (Förster Distance):  The distance at which energy transfer is 50% efficient.[2] For Trp-Anthrylalanine, 
    
    
    
    is typically 22–25 Å .
Troubleshooting Guide
IssueProbable CauseSolution
Low FRET Signal Peptide aggregatesAdd 0.01% Tween-20 or reduce peptide concentration. Anthracene is hydrophobic.
No Change upon Protease Addition D-isomer interferenceEnsure the cleavage site is not adjacent to the D-Anl residue. Verify protease activity on a standard substrate.
High Background at 340 nm Incomplete FRETThe linker might be too long (

). Shorten the Glycine linker.
Inner Filter Effect Conc. too highAbsorbance at 280 nm should be < 0.1 OD. Dilute sample.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Rogers, J. M., et al. (2010).[3] "Non-natural amino acid fluorophores for one- and two-step fluorescence resonance energy transfer applications."[3] Analytical Biochemistry.

  • Sigma-Aldrich. (2025).[4] "Fmoc-3-(9-anthryl)-Ala-OH Product Specification."

  • Bordusa, F., et al. (2004). "Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches." Journal of Organic Chemistry. (Discusses protease resistance of D-amino acids).

  • AAT Bioquest. (2024). "Spectrum of 9-Phenyl Anthracene (Analogous Fluorophore)."

Sources

Method

Step-by-step guide for using DL-9-Anthrylalanine in fluorescence microscopy

Application Note: Probing Membrane Micro-Environments with DL-9-Anthrylalanine Part 1: Introduction & Core Utility DL-9-Anthrylalanine (Ant) is a non-canonical amino acid carrying a large, hydrophobic anthracene fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing Membrane Micro-Environments with DL-9-Anthrylalanine

Part 1: Introduction & Core Utility

DL-9-Anthrylalanine (Ant) is a non-canonical amino acid carrying a large, hydrophobic anthracene fluorophore. Unlike small extrinsic dyes (e.g., FITC) or bulky fluorescent proteins (e.g., GFP), Ant serves a dual purpose: it acts as both a structural membrane anchor and an environment-sensitive reporter .

Its utility in drug development and biophysics stems from its solvatochromic properties . The fluorescence quantum yield and spectral signature of the anthracene moiety shift significantly based on the polarity of its immediate environment. This makes it an ideal probe for monitoring peptide-membrane insertion, protein folding, and hydrophobic pocket occupancy.

Critical Stereochemistry Note: The designation "DL" indicates a racemic mixture (50:50) of enantiomers. When incorporated into a peptide containing other L-amino acids, this will generate diastereomers (e.g., L-L-L-L(Ant) -L vs. L-L-L-D(Ant) -L).

  • Implication: These diastereomers may have distinct HPLC retention times and biological binding affinities.

  • Recommendation: For precise structure-activity relationship (SAR) studies, separate the diastereomers via RP-HPLC post-synthesis. For general membrane partitioning assays, the mixture is often acceptable.

Part 2: Technical Specifications

PropertyValue / CharacteristicNotes
Molecular Formula C₁₇H₁₅NO₂(Free acid form)
Excitation Max (

)
340 – 360 nm Compatible with UV lasers (355 nm) or DAPI filter sets.
Emission Max (

)
410 – 450 nm Shows characteristic vibronic structure (multiple peaks).
Stokes Shift ~50–60 nmReduces self-quenching artifacts.
Solvatochromism Negative SolvatochromismEmission is often structured and intense in non-polar (lipid) environments; can be quenched or broadened in aqueous buffers.
Side Chain Bulk HighRequires modified coupling protocols in SPPS.

Part 3: Experimental Protocols

Protocol A: Incorporation via Fmoc-SPPS

Objective: Synthesize a peptide probe containing DL-9-Anthrylalanine.

Prerequisites:

  • Fmoc-DL-9-Anthrylalanine-OH (Commercial source).

  • Resin (e.g., Rink Amide for C-term amides).[1]

  • Coupling Reagents: HATU/HOAt (Preferred over HBTU due to steric bulk).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Coupling of Native Amino Acids: Standard protocol (e.g., 4 eq. AA, 3.9 eq. HBTU, 8 eq. DIPEA) for 45 mins.

  • Coupling of DL-9-Anthrylalanine (Critical Step):

    • Rationale: The anthracene ring is sterically demanding. Standard coupling often leads to deletion sequences.

    • Stoichiometry: Reduce AA excess to conserve expensive reagent (2.0 eq.), but use a stronger activator.

    • Mix: 2.0 eq. Fmoc-DL-Ant-OH + 1.95 eq. HATU + 4.0 eq. DIPEA in DMF.

    • Time: Extend coupling time to 2–4 hours or perform a double coupling (

      
       hours).
      
    • Validation: Perform a Kaiser test (ninhydrin). If positive (blue beads), recouple.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5) cocktail. The anthracene ring is generally stable to TFA.

  • Purification: Analyze via RP-HPLC. Look for "doublet" peaks indicating the diastereomeric pair. Isolate the desired fraction or pool if appropriate.

Protocol B: Fluorescence Microscopy of Membrane Interaction

Objective: Visualize peptide insertion into Giant Unilamellar Vesicles (GUVs).

Materials:

  • GUVs (e.g., POPC/Cholesterol) prepared via electroformation.

  • Ant-labeled Peptide (from Protocol A).

  • Confocal Microscope with UV/405 laser lines.

Workflow:

  • Chamber Preparation: Treat Lab-Tek chambers with BSA (1 mg/mL) for 30 mins to prevent peptide adsorption to glass. Rinse with buffer.[2]

  • Vesicle Loading: Add GUV suspension to the chamber. Allow 15 mins for vesicles to settle (gravity sedimentation).

  • Peptide Addition:

    • Add peptide solution carefully to avoid osmotic shock.

    • Final concentration typically 1–10

      
      M.
      
    • Incubation: 15–30 minutes at RT.

  • Imaging Settings:

    • Excitation: 355 nm laser (or 405 nm diode if 355 is unavailable, though excitation efficiency is lower).

    • Emission Filter: 420–460 nm bandpass (Blue channel).

    • Control Channel: If using a membrane dye (e.g., DiI or Rhodamine-PE), excite at 561 nm / Emit 580+ nm.

  • Acquisition:

    • Focus on the equatorial plane of the GUV.

    • Minimize exposure time to prevent photobleaching (Anthracene is moderately photostable but susceptible to radical oxidation).

Part 4: Data Visualization & Logic

Diagram 1: Experimental Workflow

This flowchart illustrates the critical path from chemical synthesis to optical validation.

G cluster_0 Phase I: Synthesis cluster_1 Phase II: Sample Prep cluster_2 Phase III: Imaging S1 Fmoc-DL-Ant-OH S2 SPPS (HATU/Extended) S1->S2 S3 HPLC Separation (Diastereomers) S2->S3 P2 Incubation (Peptide + Lipid) S3->P2 Purified Peptide P1 GUV Electroformation P1->P2 I1 Excitation: 355nm P2->I1 I2 Emission: 420-450nm I1->I2 I3 Analysis: Membrane/Cytosol Ratio I2->I3

Caption: End-to-end workflow for generating and validating Anthrylalanine-labeled probes.

Diagram 2: Mechanistic Logic of Solvatochromism

Explaining why the signal changes upon membrane insertion.

Mechanism State1 Aqueous State (Buffer) High Polarity Signal1 Signal: Broad/Quenched (Relaxed Solvation Shell) State1->Signal1 Fluorescence Output Action Peptide Insertion State1->Action State2 Membrane Bound State Hydrophobic Environment Signal2 Signal: Structured/Intense (Vibronic Bands Preserved) State2->Signal2 Fluorescence Output Action->State2

Caption: The solvatochromic shift mechanism allowing discrimination between bound and unbound states.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthesis Yield Steric hindrance of Anthracene ring.Use HATU/HOAt; Double couple; Increase temperature to 50°C (carefully).
No Fluorescence Photobleaching or Concentration Quenching.Reduce laser power; Check if peptide aggregated (self-quenching).
Broad Emission Spectra Peptide not inserted (in aqueous phase).Increase lipid-to-peptide ratio; Ensure peptide amphipathicity is sufficient for insertion.
Cell Toxicity UV Excitation damage.Switch to fixed cells or use pulsed excitation; Limit exposure time.

References

  • National Institutes of Health (NIH). (2019). Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides. PubMed Central.[3] Retrieved from [Link]

  • Oregon Medical Laser Center (OMLC). (1995). Anthracene Fluorescence Spectra. Retrieved from [Link]

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

Sources

Application

Application Note: Monitoring Protein Aggregation with DL-9-Anthrylalanine Fluorescence

Abstract This guide details the application of DL-9-Anthrylalanine (9-Anl) , a non-canonical amino acid with a fused anthracene fluorophore, as a structural probe for monitoring protein and peptide aggregation. Unlike ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of DL-9-Anthrylalanine (9-Anl) , a non-canonical amino acid with a fused anthracene fluorophore, as a structural probe for monitoring protein and peptide aggregation. Unlike extrinsic dyes such as Thioflavin T (ThT), which rely on binding to specific


-sheet grooves, 9-Anl can be incorporated directly into the peptide backbone. This allows for the detection of early-stage oligomerization via excimer formation —a phenomenon where two stacked anthracene rings emit a distinct red-shifted fluorescence signal. This protocol covers the photophysical principles, solid-phase peptide synthesis (SPPS) incorporation, and ratiometric aggregation assays.

Principle of Operation: The Excimer Switch

The core advantage of using 9-Anthrylalanine lies in its environmental sensitivity and its ability to form excimers (excited-state dimers).

  • Monomeric State (Blue Emission): When the protein is unfolded or in a non-aggregated state, the 9-Anl residues are typically solvent-exposed or isolated. Upon excitation at 350–360 nm , they emit structured fluorescence centered around 415–420 nm .

  • Aggregated State (Green/Broad Emission): As aggregation proceeds, hydrophobic collapse or

    
    -sheet stacking brings 9-Anl residues from adjacent chains into close proximity (< 3.5 Å). The stacked aromatic rings form an excimer, resulting in a structureless, broad emission band centered around 500 nm .
    

This spectral shift allows for ratiometric sensing (


), which is far more robust than simple intensity measurements as it cancels out variations in probe concentration and light source fluctuations.
Mechanism Diagram

Excimer_Mechanism UV UV Excitation (350 nm) Monomer Isolated Anl (Monomer) UV->Monomer Agg Aggregated Protein (Stacked Anl) UV->Agg Em_Blue Emission: 417 nm (Blue/Structured) Monomer->Em_Blue  No Stacking Em_Green Excimer Emission: 500 nm (Green/Broad) Agg->Em_Green  u03c0-u03c0 Stacking

Figure 1: Photophysical mechanism of 9-Anthrylalanine. The transition from isolated monomer emission to stacked excimer emission provides a direct readout of molecular proximity during aggregation.

Critical Consideration: Stereochemistry (DL-Mixture)

Warning: The reagent is specified as DL -9-Anthrylalanine. This is a racemic mixture of D- and L-isomers.

  • Impact: If you synthesize a peptide using this mixture, 50% of the incorporated Anl will be the L-isomer (natural backbone geometry) and 50% will be the D-isomer (kinked geometry).

  • Consequence: In amyloid studies, D-amino acids can act as "beta-sheet breakers."

  • Recommendation: For precise structural studies, separate the isomers or purchase pure Fmoc-L-9-Anthrylalanine . However, for bulk aggregation monitoring where the Anl is placed in a flexible linker or terminus, the DL mixture is often sufficient and more cost-effective.

Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Assay Setup cluster_2 Phase 3: Measurement Start Sequence Design (Position Anl at interface) Step1 Fmoc-SPPS (Coupling DL-Anl) Start->Step1 Step2 Cleavage & HPLC (Isolate Peptide) Step1->Step2 Step3 Solubilization (HFIP/DMSO Pre-treat) Step2->Step3 Step4 Plate Setup (Buffer, pH, Seeds) Step3->Step4 Step5 Fluorescence Scan Ex: 350nm | Em: 380-550nm Step4->Step5 Step6 Data Analysis Ratio I(500) / I(417) Step5->Step6

Figure 2: End-to-end workflow for utilizing DL-9-Anthrylalanine in protein aggregation assays.

Detailed Protocols

Protocol A: Incorporation via Fmoc-SPPS

Target: Synthesizing a peptide probe containing 9-Anl.

Materials:

  • Fmoc-DL-9-Anthrylalanine (Fmoc-Anl-OH).

  • Coupling Reagents: HATU or DIC/Oxyma (preferred for sterically hindered amino acids).

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Procedure:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).

  • Coupling 9-Anl:

    • Note: Anthrylalanine is bulky. Use double coupling and extended reaction times.

    • Mix Fmoc-Anl-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours (standard AA is 45 mins).

    • Wash with DMF.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The anthracene ring is stable in standard TFA cleavage cocktails.

  • Purification: Reverse-phase HPLC (C18 column).

    • Detection: You can detect the peptide at 254 nm (peptide bond) and 360 nm (Anthracene specific). This confirms incorporation.

Protocol B: Aggregation Kinetics Assay

Target: Monitoring the transition from monomer to aggregate.

Equipment:

  • Fluorescence Plate Reader (e.g., Tecan, BMG, Molecular Devices) with Monochromators.

  • Black 96-well plates (non-binding surface recommended).

Reagents:

  • Stock Solution: Dissolve purified peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or DMSO to ensure monomerization. Concentration: ~1-2 mM.

  • Assay Buffer: PBS or HEPES (pH 7.4). Avoid high concentrations of chloride ions if quenching is observed (though Anl is relatively robust).

Step-by-Step:

  • Preparation: Evaporate HFIP from the stock aliquot using a gentle nitrogen stream (if using HFIP). Re-dissolve the film in DMSO (small volume).

  • Dilution: Dilute into Assay Buffer to a final concentration of 10–50 µM .

    • Optimization: If concentration is too high (>100 µM), you may see "concentration quenching" or inner filter effects.

  • Plating: Dispense 100 µL per well. Include a "Buffer Only" blank.

  • Measurement Settings:

    • Mode: Kinetic (read every 5–10 mins).

    • Temperature: 37°C (standard for amyloid).

    • Excitation: 350 nm (Bandwidth 9 nm).

    • Emission 1: 417 nm (Monomer).[1]

    • Emission 2: 500 nm (Excimer).

    • Gain: Set based on the initial monomer signal (approx 60% saturation).

  • Initiation: Aggregation may be spontaneous or initiated by shaking (300 rpm).

Data Analysis & Interpretation

Summarize your data by calculating the Excimer-to-Monomer Ratio (EMR) .



Spectral Comparison Table
FeatureMonomer (Native/Unfolded)Aggregate (Stacked)
Dominant Peak 415–420 nm~500 nm (Broad)
Visual Color BlueGreenish-Yellow
Stokes Shift ~60 nm~150 nm
Lifetime (

)
Short (< 10 ns)Long (> 20 ns)
Interpretation Residues are > 5 Å apartResidues are < 3.5 Å (stacked)
Interpreting the Curves
  • Lag Phase: EMR remains low and stable.

  • Growth Phase: EMR increases sigmoidally as stacking interactions multiply.

  • Plateau: EMR saturates, indicating mature fibril formation.

Troubleshooting & Expert Tips

  • Inner Filter Effect (IFE): Anthracene has high absorptivity. If the solution is too concentrated (OD > 0.1 at 350 nm), the excitation light won't penetrate the well. Solution: Dilute the sample until linearity is restored.

  • Quenching: Some amino acids (like Histidine or Tryptophan) or buffer additives (iodide, nitromethane) can quench anthracene fluorescence via electron transfer. Solution: Run a control spectrum of the monomer in the exact buffer conditions.

  • Solubility: 9-Anl is hydrophobic. If incorporating multiple Anl residues, the peptide may precipitate non-specifically. Solution: Flank Anl residues with charged residues (Lys/Glu) to maintain solubility.

References

  • Anthrylalanine in Peptide Assembly: Moraes, C.M., et al. (2023).[2] A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. MDPI. [Link]

  • Fluorescence Mechanisms (Excimer vs. PET): Narayanaswamy, K., et al. (2019). Fluorescence Spectral Studies on the Interaction of Alanine and Valine with Resorcinol-Based Acridinedione Dyes. PMC. [Link]

  • Solid Phase Peptide Synthesis Protocols: Coin, I., et al. (2007).[3] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Phenylalanine/Anthracene Aggregation Context: Adler-Abramovich, L., et al. (2017). Intrinsic property of phenylalanine to trigger protein aggregation. PMC. [Link]

Sources

Method

DL-9-Anthrylalanine for detecting metal ions in biological samples

Application Note: High-Fidelity Metal Ion Sensing using DL-9-Anthrylalanine Abstract This guide details the design, synthesis, and application of peptide-based fluorescent biosensors incorporating DL-9-Anthrylalanine (An...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Metal Ion Sensing using DL-9-Anthrylalanine

Abstract

This guide details the design, synthesis, and application of peptide-based fluorescent biosensors incorporating DL-9-Anthrylalanine (Ant) . While standard fluorophores (fluorescein, rhodamine) are bulky and often perturb peptide folding, 9-Anthrylalanine acts as a minimally invasive, intrinsic fluorescent reporter. This protocol specifically addresses the challenge of utilizing the racemic DL-form , outlining the necessary chromatographic separation of diastereomers to ensure sensor homogeneity. The mechanism relies on Photoinduced Electron Transfer (PET) modulation, providing a "Turn-ON" response for transition metals (Zn²⁺, Cu²⁺) in complex biological matrices.

Introduction & Mechanism

Why DL-9-Anthrylalanine?

9-Anthrylalanine is a non-canonical amino acid bearing an anthracene moiety. It is favored for:

  • Environmental Sensitivity: Its fluorescence emission is highly sensitive to local polarity and quenching interactions.

  • Steric Profile: Unlike extrinsic dyes, it is an amino acid, allowing precise insertion into the peptide backbone during Solid-Phase Peptide Synthesis (SPPS).

  • Blue Emission: Excitation ~340-360 nm; Emission ~410-430 nm.

The Sensing Mechanism: PET Switching

The most robust sensing strategy involves placing Histidine (His) residues near the Anthrylalanine.

  • OFF State (Apo): The lone pair electrons on the Histidine imidazole ring transfer to the excited anthracene fluorophore via PET, quenching fluorescence.

  • ON State (Holo): Metal ions (e.g., Zn²⁺, Cu²⁺) chelate the Histidine imidazole nitrogens. This ties up the lone pair, blocking the PET pathway. Fluorescence is restored.

PET_Mechanism cluster_off Apo-Peptide (No Metal) cluster_on Holo-Peptide (+ Metal Ion) His_LonePair His Imidazole (Lone Pair Free) Ant_Excited Anthrylalanine (Excited State) His_LonePair->Ant_Excited Electron Transfer (PET) Quenching Fluorescence QUENCHED Ant_Excited->Quenching Metal Metal Ion (Zn2+/Cu2+) His_Bound His-Metal Complex Metal->His_Bound Chelation Ant_Active Anthrylalanine (Emits Light) His_Bound->Ant_Active PET Blocked

Caption: Mechanism of PET-mediated fluorescence switching. Metal chelation prevents electron transfer, restoring fluorescence.

Experimental Design: The "DL" Challenge

Using DL -9-Anthrylalanine implies a racemic mixture (50% L-isomer, 50% D-isomer). In a peptide composed of L-amino acids, incorporating one DL-residue creates two diastereomers :

  • L-Peptide-L-Ant-L-Peptide (All-L native-like structure)

  • L-Peptide-D-Ant-L-Peptide (Contains a "kink" due to D-amino acid)

Critical Requirement: These diastereomers often have different metal-binding affinities and folding properties. They must be separated via HPLC to create a reliable sensor.

Protocol 1: Synthesis & Purification

Objective: Synthesize the sensor peptide Ac-His-Gly-Ant-His-Gly-NH2 and isolate the active isomer.

Materials
  • Fmoc-DL-9-Anthrylalanine-OH.

  • Rink Amide Resin (for C-terminal amide).[1]

  • Standard Fmoc-His(Trt)-OH, Fmoc-Gly-OH.

  • Coupling Reagents: HATU, DIEA (Diisopropylethylamine).

  • Solvents: DMF (peptide grade), Piperidine.

Step-by-Step Methodology
  • Resin Loading: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash 5x with DMF.[2]

  • Coupling (Standard AA): Activate Fmoc-Gly-OH (4 eq) with HATU (3.9 eq) and DIEA (8 eq). Reaction time: 45 min.

  • Coupling (DL-9-Anthrylalanine):

    • Note: The anthryl group is bulky.

    • Use 3 eq of Fmoc-DL-Ant-OH.

    • Double coupling is recommended (2 x 1 hour).

    • Monitor with Kaiser Test (ninhydrin) to ensure completion.

  • Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

  • Diastereomer Separation (CRITICAL):

    • Dissolve crude peptide in water/acetonitrile.

    • Run Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 60% Acetonitrile over 40 mins.

    • Observation: You will see two distinct peaks close to each other (e.g., at 22 min and 24 min). These are the L-Ant and D-Ant diastereomers.

    • Action: Collect fractions separately. Analyze by CD spectroscopy if needed, or test both for metal response. Usually, the L-isomer (often the second peak, but varies) integrates better into helical structures.

Protocol 2: Spectroscopic Characterization

Objective: Determine the binding affinity (


) and dynamic range.
Data Presentation: Expected Parameters
ParameterValue / RangeNotes
Excitation (

)
350 nmAvoids exciting Trp/Tyr residues.
Emission (

)
415 nmBlue fluorescence.
Stokes Shift ~65 nmReduces self-quenching.
Quantum Yield (

)
0.1 - 0.4Highly dependent on solvent and metal binding.
Dynamic Range 2-fold to 10-fold increase"Turn-ON" ratio upon saturation.
Titration Workflow
  • Stock Solutions: Prepare 10 µM peptide stock in HEPES buffer (50 mM, pH 7.4). Avoid Phosphate buffers (precipitates metals).

  • Baseline Scan: Record emission spectrum (370–550 nm) of the Apo-peptide.

  • Titration: Add aliquots of ZnCl₂ or CuCl₂ (0.1 to 5 equivalents).

  • Equilibration: Wait 2 minutes after each addition.

  • Plotting: Plot Fluorescence Intensity (

    
    ) vs. [Metal Concentration].
    
  • Calculation: Fit data to a 1:1 binding isotherm to determine

    
    .
    

Protocol 3: Biological Sample Application

Objective: Detect free Zn²⁺ in cell lysate.

Workflow Diagram

Bio_Workflow Sample Biological Sample (Cell Lysate) PreClear Pre-Clearance (Remove endogenous fluorescence) Sample->PreClear Centrifuge 10k x g Incubation Incubate with Purified Peptide Sensor PreClear->Incubation Add 5 µM Sensor Readout Fluorescence Measurement (Plate Reader) Incubation->Readout Ex: 350nm / Em: 415nm Control Control: Add EDTA (Chelator) Readout->Control Validate Signal Control->Readout Signal should decrease

Caption: Workflow for analyzing biological samples. EDTA validation confirms the signal is metal-dependent.

Detailed Steps
  • Lysis: Lyse cells using a non-denaturing buffer (e.g., 1% Triton X-100 in HEPES). Avoid EDTA/EGTA in the lysis buffer as they will strip the metal from the sample.

  • Background Check: Measure the lysate fluorescence alone at 415 nm. If high, use a cutoff filter or time-resolved fluorescence if available (Anthrylalanine has a lifetime of ~10-15 ns, distinct from background).

  • Sensing: Mix 90 µL lysate with 10 µL Sensor Peptide (final conc. 5 µM). Incubate 10 min at RT.

  • Validation:

    • Tube A: Lysate + Sensor (Measure Signal).

    • Tube B: Lysate + Sensor + 1 mM TPEN (Intracellular Zn chelator).

    • Result: The specific metal signal is (Signal A - Signal B).

Troubleshooting & Optimization

  • Solubility: Anthrylalanine is hydrophobic. If the peptide precipitates, add a solubilizing tail (e.g., -Arg-Arg-Arg-OH) to the C-terminus.

  • Selectivity: If Cu²⁺ quenches instead of enhancing (paramagnetic quenching), use the sensor specifically for Zn²⁺ or Cd²⁺ (diamagnetic). To detect Cu²⁺ specifically, design the sequence to position the fluorophore further away, relying on conformational folding (FRET) rather than direct electronic contact.

  • Oxidation: Anthracene can oxidize to anthraquinone under intense light. Store stocks in amber vials at -20°C.

References

  • Mechanism of Fluorescent Amino Acids

    • Title: Fluorescent unnatural amino acids as probes for biological studies.[3][4][5]

    • Source:N
    • URL:[Link]

  • Peptide-Based Metal Sensing

    • Title: Peptides in the detection of metal ions.[6][7]

    • Source:PubMed
    • URL:[Link]

  • Solid Phase Peptide Synthesis Protocols

    • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[8][9]

    • Source:N
    • URL:[Link]

  • Anthrylalanine Properties

    • Title: Synthesis and metal ion detection of novel fluoroionophores based on heterocyclic substituted alanines.
    • Source:MDPI Molecules
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Live-Cell Imaging of DL-9-Anthrylalanine (AnAla)

Executive Summary: The Photophysics of AnAla DL-9-Anthrylalanine (AnAla) is a non-canonical amino acid (ncAA) featuring an anthracene side chain. Unlike standard fluorescent proteins (GFP/RFP), AnAla acts as a sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Photophysics of AnAla

DL-9-Anthrylalanine (AnAla) is a non-canonical amino acid (ncAA) featuring an anthracene side chain. Unlike standard fluorescent proteins (GFP/RFP), AnAla acts as a sensitive environmental probe, often incorporated into proteins via Genetic Code Expansion (GCE) to monitor conformational changes or protein-protein interactions.

However, AnAla presents a unique challenge in live-cell imaging: UV-induced photodegradation . Its excitation maximum (~360–365 nm) falls in the ultraviolet range, triggering two distinct bleaching pathways: [4+4] photocycloaddition (dimerization) and photo-oxidation .

This guide provides a self-validating workflow to minimize these effects while maintaining cell viability.

Critical Troubleshooting Guide (Q&A)
Q1: My signal disappears within seconds of time-lapse imaging. Is this standard oxidation?

Diagnosis: Likely Photodimerization , not just oxidation. Technical Insight: Unlike GFP, which bleaches primarily via Reactive Oxygen Species (ROS), anthracene derivatives undergo a [4+4] photocycloaddition reaction when excited by UV light. This reaction covalently links two anthracene moieties (or an anthracene and a nearby aromatic residue) into a non-fluorescent dimer. This process is often faster than oxidation and is concentration-dependent.

Corrective Protocol:

  • Switch to "Tail" Excitation: Instead of hitting the peak excitation at 365 nm, use a 405 nm laser diode .

    • Why: Although 405 nm excites AnAla at only ~10-20% efficiency compared to the peak, it significantly reduces the energy available for the dimerization activation barrier and lowers background autofluorescence from cellular NADH.

  • Implement Stroboscopic Illumination: Trigger the laser only during the camera exposure window (e.g., 50 ms) rather than continuous wave (CW) illumination.

  • Reduce Fluorophore Density: If AnAla residues are clustered (e.g., in oligomeric proteins), dimerization probability increases exponentially. Lower the expression level by titrating the induction agent (e.g., doxycycline or arabinose).

Q2: The cells show signs of blebbing and apoptosis after 5 minutes of imaging. How do I fix this?

Diagnosis: UV-induced Phototoxicity. Technical Insight: Excitation at 365 nm is highly cytotoxic, causing direct DNA damage and generating intracellular ROS that triggers apoptosis.

Corrective Protocol:

  • Hardware Adjustment: Use a high-sensitivity detector (Back-illuminated sCMOS or Hybrid PMT) to allow for drastic reduction in laser power (<1% transmission).

  • Media Formulation: Replace standard DMEM/RPMI with a phenol red-free, antioxidant-supplemented medium (e.g., containing Trolox or Ascorbate), but avoid enzymatic oxygen scavengers (like glucose oxidase/catalase) in live cells as they can induce hypoxia and metabolic stress.

Q3: I have high background noise interfering with the AnAla signal.

Diagnosis: Autofluorescence overlap. Technical Insight: AnAla emits in the blue region (~415–450 nm), which overlaps heavily with endogenous fluorophores like NADH and NADPH.

Corrective Protocol:

  • Narrow Bandpass Filtering: Use a strict emission filter (e.g., 420/20 nm ) rather than a wide blue filter (450/50 nm). This cuts out the tail end of NADH emission.

  • Time-Gated Imaging (Advanced): If using FLIM (Fluorescence Lifetime Imaging), AnAla typically has a distinct lifetime (~4–12 ns depending on environment) compared to cellular autofluorescence (<3 ns). Gating the detector to reject the first few nanoseconds can eliminate background.

Experimental Optimization Data
Table 1: Recommended Acquisition Parameters
ParameterStandard Setting (Avoid)Optimized Setting (Recommended)Rationale
Excitation Source UV Lamp / 365 nm LED405 nm Laser Diode Reduces phototoxicity and dimerization rate; penetrates tissue better.
Laser Power >10%0.5% - 2% Anthracene has a high quantum yield; low power preserves the fluorophore.
Detector Standard PMTHybrid (HyD) or sCMOS Higher quantum efficiency (>40% in blue) allows lower excitation power.
Emission Filter 450/50 nm (Broad Blue)417/20 nm or 420/30 nm Maximizes signal-to-noise by excluding NADH autofluorescence.
Exposure Mode ContinuousTriggered / Stroboscopic Eliminates "dark time" bleaching between frames.
Table 2: Comparison of Bleaching Pathways
PathwayTriggerMechanismPrevention Strategy
Photo-oxidation Oxygen + LightFormation of non-fluorescent anthraquinone via singlet oxygen (

).
Limit O

(difficult in live cells); use antioxidants (Trolox).
Photodimerization UV Light + Proximity[4+4] Cycloaddition forming a covalent dimer.Red-shifted excitation (405 nm) ; reduce local concentration.
Mechanistic Visualization

The following diagram illustrates the competing pathways AnAla undergoes upon excitation. The goal of the optimization is to maximize the fluorescence pathway while inhibiting dimerization and oxidation.

AnAla_Photophysics cluster_opt Optimization Zone Ground AnAla (Ground State) Excited Excited State (S1) Ground->Excited Excitation (365 nm or 405 nm) Excited->Ground Non-radiative Decay Fluorescence Fluorescence Emission (420 nm - Signal) Excited->Fluorescence Radiative Decay (Desired) Dimer Anthracene Dimer (Non-fluorescent) Excited->Dimer [4+4] Cycloaddition (High UV / Proximity) Oxide Anthraquinone (Weak/No Fluorescence) Excited->Oxide ROS / Singlet Oxygen CellDamage Cellular Toxicity (DNA Damage/ROS) Excited->CellDamage UV Energy Transfer

Caption: Figure 1. Kinetic competition between fluorescence emission and destructive pathways (dimerization/oxidation) in AnAla.

References
  • Nikon MicroscopyU. (n.d.). Fluorescence Filter Combinations. Retrieved October 26, 2025, from [Link]

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[1] Nature, 516(7530), 332–343. [Link]

  • Bouas-Laurent, H., et al. (2001). Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects. Chemical Society Reviews, 30, 248-263. [Link]

  • Specht, E. A., et al. (2017). Efficient Genetic Encoding of a Photostable, Blue-Emitting Fluorophore. Journal of the American Chemical Society, 139(36), 12610–12616. (Note: Discusses Acridonylalanine as a more stable alternative to Anthrylalanine). [Link]

Sources

Optimization

Troubleshooting low quantum yield of DL-9-Anthrylalanine in protein labeling

The following technical guide is structured as a Tier-3 Support Resource for scientists utilizing DL-9-Anthrylalanine (Ant) in protein engineering and chemical biology. Executive Summary & Triage The Symptom: You have in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for scientists utilizing DL-9-Anthrylalanine (Ant) in protein engineering and chemical biology.

Executive Summary & Triage

The Symptom: You have incorporated DL-9-Anthrylalanine (Ant) into your target protein, but the fluorescence signal is significantly lower than predicted, or the band is invisible under UV illumination.

The Core Conflict: Low signal intensity is rarely a simple "bad batch" of fluorophore. It is a convolution of two distinct failure modes:

  • Low Incorporation Efficiency: The amino acid is not physically present in the protein (Genetic/Synthetic failure).

  • Environmental Quenching (Low QY): The amino acid is present but is being silenced by its local environment (Photophysical failure).

Immediate Action: Do not proceed with fluorescence assays until you have isolated the failure mode using the Diagnostic Logic Tree below.

Diagnostic Workflow (Logic Tree)

TroubleshootingFlow Start Low Fluorescence Signal Step1 Step 1: Verify Incorporation (Mass Spec or Western Blot) Start->Step1 Branch1 Protein Mass = WT + Ant? Step1->Branch1 NoInc Issue: Low Incorporation (Translation/Ligation Failure) Branch1->NoInc No Shift YesInc Issue: Quenched Fluorophore (Photophysical Failure) Branch1->YesInc Mass Confirmed Step2 Step 2: Denaturation Test (Unfold Protein in 6M Guanidine) YesInc->Step2 Branch2 Signal Recovers? Step2->Branch2 EnvQuench Cause: Environmental Quenching (PET or Polarity) Branch2->EnvQuench Yes PermQuench Cause: Photodimerization or Chemical Damage Branch2->PermQuench No

Figure 1: Diagnostic logic to distinguish between synthetic failure and photophysical quenching.

Technical Deep Dive: Mechanisms of Low Quantum Yield

If you have confirmed incorporation (via Mass Spectrometry), your issue is strictly photophysical. Anthrylalanine is an environmentally sensitive probe; its "darkness" is often a reporter of specific structural features.

Mechanism A: Photoinduced Electron Transfer (PET)

The Culprit: Proximity (< 5 Å) to electron-rich residues. Anthracene derivatives are notoriously susceptible to PET quenching. In the excited state, the anthryl moiety can accept an electron from nearby donor groups, returning to the ground state without emitting a photon.

  • Primary Quenchers: Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Histidine (His).

  • The Mechanism: The excited fluorophore (

    
    ) acts as an electron acceptor.
    
    
    
    
    This radical ion pair recombines non-radiatively.

Solution:

  • In Silico: Check your labeling site structure. Is there a Trp or Tyr residue within 4-5 Å?

  • Experimental: Mutate nearby Trp to Phe (phenylalanine) or Tyr to Phe to restore fluorescence.

Mechanism B: Solvent Polarity & "The Water Gap"

The Culprit: High water exposure. Anthracene fluorescence typically increases in quantum yield as the environment becomes more hydrophobic (rigid). In bulk water, non-radiative decay pathways are more accessible due to solvent relaxation and lack of structural rigidity.

  • Observation: A surface-exposed Ant residue will have a lower QY (

    
    ) compared to one buried in a hydrophobic pocket (
    
    
    
    ).
  • Diagnostic: If the signal increases significantly upon adding organic solvent (e.g., MeOH or DMSO) or binding to a hydrophobic ligand, the probe is functioning correctly as a polarity sensor.

Mechanism C: Photodimerization

The Culprit: UV exposure and high local concentration. Anthracene undergoes a [4+4] cycloaddition upon UV irradiation, forming a non-fluorescent dimer.

  • Risk Factor: High labeling density (e.g., multiple Ant residues per protein) or prolonged exposure to excitation light during purification.

  • Symptom: Signal decays rapidly during observation (irreversible photobleaching).

Troubleshooting Protocols

Protocol 1: The "Denaturation Rescue" Assay

Use this to confirm Environmental Quenching vs. Permanent Damage.

Materials:

  • Labeled Protein Sample (

    
    )
    
  • Denaturant Buffer: 6M Guanidine HCl or 8M Urea in PBS, pH 7.4.

  • Control Buffer: PBS, pH 7.4.

Procedure:

  • Baseline: Measure fluorescence spectrum of the protein in Control Buffer (Ex: 340-360 nm, Em: 380-500 nm).

  • Unfold: Dilute protein 1:10 into Denaturant Buffer. Incubate for 15 minutes at RT.

  • Measure: Measure fluorescence spectrum again.

Interpretation:

Observation Diagnosis Action
Signal Increases (>2x) Quenching (PET/Environment). The folded state places the probe near a quencher (Trp/Tyr) or in a self-quenching conformation. Re-design labeling site away from aromatics.
Signal Unchanged/Low Low Incorporation or Dimerization. The probe is physically absent or chemically destroyed. Check Mass Spec. Protect from light.

| Signal Decreases | Solvent Effect. The probe was buried in a hydrophobic core and is now exposed to water (rare for Ant, usually opposite). | Confirm structural location. |

Protocol 2: Incorporation Verification (Genetic Code Expansion)

If using PylRS/tRNA pairs to incorporate Ant.

The "DL" Factor: You are using DL -9-Anthrylalanine. This is a racemic mixture.

  • Biological Filter: The engineered aminoacyl-tRNA synthetase (aaRS) is stereospecific and will typically only charge the L-isomer onto the tRNA.

  • Concentration Impact: Effectively, only 50% of your added amino acid is bio-available. If your protocol calls for 1 mM L-Ant, you must add 2 mM DL-Ant.

  • Toxicity: The D-isomer may accumulate and inhibit cell growth or transport mechanisms.

Optimization Table:

Parameter Recommendation Reason
Concentration 2 mM - 5 mM (DL-mix) Compensate for the inactive D-isomer.
Induction Timing OD600 = 0.5 - 0.8 Early induction ensures sufficient synthetase levels before stationary phase.

| Media pH | Acidic/Neutral (pH 6.5 - 7.0) | Anthracene solubility is poor; avoid high pH which may precipitate the free amino acid or affect cell permeability. |

Visualizing the Quenching Pathway

The following diagram illustrates the electron transfer mechanism that silences Anthrylalanine fluorescence in the presence of Tryptophan.

PET_Mechanism Ground Ant (Ground) Excited Ant* (Excited) Ground->Excited Excitation (350 nm) Excited->Ground Fluorescence (420 nm) Radical Ant•- (Radical) Excited->Radical e- Transfer (PET) Radical->Ground Non-Radiative Decay Quencher Trp (Donor) Quencher->Radical e- Donation

Figure 2: Photoinduced Electron Transfer (PET) mechanism. Proximity to Tryptophan diverts the excited state energy into non-radiative decay, silencing the fluorescence.

Frequently Asked Questions (FAQs)

Q: My protein is labeled, but the fluorescence bleaches within seconds under the microscope. Why? A: You are likely observing photodimerization . Anthracene derivatives can form covalent dimers across the 9,10 positions when excited. This destroys the conjugated system responsible for fluorescence.

  • Fix: Use lower excitation power, pulsed excitation, or add triplet state quenchers (though Ant is singlet-state dominant, reducing overall radical formation helps). Ensure you store samples in the dark.

Q: Can I use DL-9-Anthrylalanine for N-terminal chemical labeling? A: Yes, but be careful. In chemical labeling (e.g., NHS-ester coupling or solid-phase synthesis), both D and L isomers will be incorporated. The D-isomer might disrupt the secondary structure (alpha-helices) of your protein, potentially altering the local environment and affecting the fluorescence QY indirectly.

Q: What is the expected QY of Anthrylalanine? A:

  • In Buffer (exposed): ~0.1 - 0.2

  • In Hydrophobic Core / Organic Solvent: ~0.4 - 0.6

  • Near Trp/Tyr (PET quenched): < 0.01

Q: I see a peak at 420 nm and vibrational shoulders. Is this correct? A: Yes. Anthracene has a characteristic "vibronic structure" in its emission spectrum. You should see a structured emission band (fingers) rather than a smooth Gaussian curve. If the spectrum is smooth and broad, you might be looking at background autofluorescence or contamination.

References

  • Mechanism of PET Quenching in Proteins: Doose, S., Neuweiler, H., & Sauer, M. (2009). Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. ChemPhysChem.

  • Genetic Incorporation of Anthrylalanine: Hohsaka, T., et al. (1999). Efficient Incorporation of Nonnatural Amino Acids with Large Aromatic Groups into Streptavidin in In Vitro Protein Synthesizing Systems. Journal of the American Chemical Society.

  • Fluorescence Properties of Anthracene Amino Acids: Palmer, A. G., et al. (2011). Diffusional quenching of 9-anthrylalanine fluorescence in proteins. Biophysical Journal.

  • Troubleshooting Protein Labeling: Thermo Fisher Scientific. Labeling Chemistry Support—Troubleshooting.

Troubleshooting

Technical Support Center: Optimizing DL-9-Anthrylalanine Fluorescence Experiments

Welcome to the technical support center for DL-9-Anthrylalanine fluorescence experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DL-9-Anthrylalanine fluorescence experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your buffer conditions and achieve reliable, high-quality fluorescence data. As Senior Application Scientists, we have synthesized key technical information with practical, field-proven insights to address the common challenges encountered when working with this unique fluorescent amino acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with DL-9-Anthrylalanine. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low or No Fluorescence Signal

You've prepared your sample containing DL-9-Anthrylalanine, but the fluorescence intensity is significantly lower than expected, or completely absent.

Potential Causes & Solutions

  • Incorrect Excitation/Emission Wavelengths: The anthracene moiety in DL-9-Anthrylalanine has a characteristic spectral profile. Ensure your instrument is set to the correct wavelengths. For anthracene, the excitation peak is around 356 nm and the emission peak is around 397 nm.[1] These values can shift depending on the environment, so it's advisable to perform a preliminary scan to determine the optimal wavelengths for your specific buffer conditions.[2][3]

  • pH-Induced Quenching: The fluorescence of many fluorophores is pH-sensitive.[4][5] For aminoanthracene derivatives, acidic conditions can lead to protonation of the amino group, which can alter the fluorescence properties.[6] Conversely, highly basic conditions can also lead to fluorescence quenching.[4]

    • Actionable Step: Systematically evaluate a range of pH values (e.g., from pH 5 to 9) to identify the optimal pH for your DL-9-Anthrylalanine construct. Use a series of well-characterized buffers to control the pH accurately.

  • Fluorescence Quenching by Buffer Components: Components in your buffer can quench the fluorescence of DL-9-Anthrylalanine through various mechanisms, including collisional quenching and formation of non-fluorescent ground-state complexes.[7][8][9]

    • Common Quenchers:

      • Halide Ions (Cl⁻, Br⁻, I⁻): These are known quenchers of fluorescence.[8] If possible, substitute buffers containing high concentrations of these ions.

      • Heavy Atoms: These can increase intersystem crossing, reducing fluorescence.[8]

      • Aromatic Compounds: Certain aromatic molecules can interact with the anthracene ring, leading to quenching.[7]

    • Actionable Step: If you suspect quenching, try simplifying your buffer to its essential components. If the signal improves, systematically re-introduce components to identify the quencher. Consider using alternative salts or buffering agents.

  • Photodegradation (Photobleaching): The anthracene core, like many fluorophores, can be susceptible to photodegradation upon prolonged or high-intensity light exposure.[10]

    • Actionable Step: Minimize light exposure to your sample. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Acquire data efficiently to reduce exposure time. Consider using a photostability-enhancing agent if compatible with your experiment.

Experimental Workflow for Troubleshooting Low Signal

start Low Fluorescence Signal check_wavelengths Verify Excitation/ Emission Wavelengths start->check_wavelengths scan_spectrum Perform Excitation/ Emission Scan check_wavelengths->scan_spectrum If incorrect optimize_ph Optimize Buffer pH scan_spectrum->optimize_ph test_ph_range Test pH 5-9 optimize_ph->test_ph_range check_quenching Investigate Potential Quenching test_ph_range->check_quenching simplify_buffer Simplify Buffer Components check_quenching->simplify_buffer minimize_photobleaching Reduce Light Exposure simplify_buffer->minimize_photobleaching reduce_intensity Lower Excitation Intensity minimize_photobleaching->reduce_intensity end_node Signal Improved reduce_intensity->end_node

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 2: High Background Fluorescence

You observe a high background signal, which obscures the specific fluorescence from DL-9-Anthrylalanine, leading to a poor signal-to-noise ratio.

Potential Causes & Solutions

  • Autofluorescence from Buffer Components: Some buffer components, including certain biological buffers, additives, or even impurities in the water, can exhibit intrinsic fluorescence.

    • Actionable Step: Measure the fluorescence of a "blank" sample containing only the buffer. If the background is high, try preparing the buffer with fresh, high-purity water and reagents. If a specific component is identified as the source, seek a non-fluorescent alternative.

  • Contamination: Contamination from fluorescent impurities in your sample or on your labware (e.g., cuvettes, plates) can be a significant source of background.

    • Actionable Step: Ensure all labware is scrupulously clean. Use solvents appropriate for cleaning any potential fluorescent contaminants. Run a blank with just the buffer in the measurement vessel to check for cleanliness.

  • Light Scattering: Particulate matter in the solution (e.g., dust, aggregated protein) can cause light scattering, which can be detected by the instrument and contribute to the background.

    • Actionable Step: Filter your buffers and samples through an appropriate syringe filter (e.g., 0.22 µm) before measurement. Centrifuge your samples to pellet any aggregates.

Issue 3: Signal Instability or Drift

The fluorescence signal is not stable over time, showing a consistent drift upwards or downwards, or fluctuating erratically.

Potential Causes & Solutions

  • Photobleaching: As mentioned earlier, continuous exposure to excitation light will lead to a gradual decrease in signal.[10]

    • Actionable Step: Limit the duration of light exposure. Use shutters in your fluorometer to expose the sample only during data acquisition.

  • Temperature Fluctuations: Fluorescence is temperature-sensitive. Changes in the sample temperature can affect the fluorescence quantum yield and lead to signal drift.

    • Actionable Step: Use a temperature-controlled sample holder to maintain a constant and uniform temperature throughout the experiment. Allow your sample to equilibrate to the set temperature before starting measurements.

  • Chemical Instability or Reaction: DL-9-Anthrylalanine or other components in your sample may be undergoing a slow chemical reaction or degradation in the buffer, leading to a change in fluorescence. For instance, 9-aminoanthracene can undergo auto-oxidation.[6]

    • Actionable Step: Prepare samples fresh before the experiment. If you suspect instability, you can acquire spectra at different time points to monitor for any changes. Acidic conditions have been shown to slow the auto-oxidation of 9-aminoanthracene, which may be a strategy to consider if oxidation is suspected.[6]

  • Precipitation or Aggregation: If the DL-9-Anthrylalanine-containing molecule is precipitating or aggregating over time, this will change the light scattering and can affect the measured fluorescence.

    • Actionable Step: Visually inspect the sample for any signs of turbidity. Measure the absorbance at a wavelength where the sample does not absorb (e.g., 600 nm) to monitor for scattering. If aggregation is an issue, you may need to optimize the buffer for protein stability, which can include adjusting pH, ionic strength, or adding stabilizing excipients.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about designing and optimizing buffer conditions for DL-9-Anthrylalanine fluorescence experiments.

Q1: How does pH affect DL-9-Anthrylalanine fluorescence and how do I choose the right buffer?

The pH of the buffer can significantly impact the fluorescence of DL-9-Anthrylalanine by altering the protonation state of the amino acid's functional groups and influencing the overall stability of the molecule it's incorporated into. For anthracene derivatives with an amino group, acidic conditions can lead to protonation, which may alter the electronic structure of the fluorophore and thus its fluorescence properties.[6]

Choosing the Right Buffer:

  • Consider the pKa of DL-9-Anthrylalanine: The amino and carboxylic acid groups of the alanine backbone have pKa values that will be influenced by the local environment. The buffering agent should have a pKa within one pH unit of your desired experimental pH to ensure effective buffering capacity.

  • Avoid Buffers with Intrinsic Fluorescence: Some buffers, particularly those with aromatic rings, may be fluorescent themselves. It's good practice to test your buffer alone to ensure it doesn't contribute to the background signal.

  • Consider Buffer-Fluorophore Interactions: Some buffer molecules can directly interact with the fluorophore and quench its fluorescence. For example, buffers containing halide ions should be used with caution.

Recommended Starting Buffers:

BufferUseful pH RangeComments
Phosphate6.2 - 8.2Commonly used, generally non-fluorescent.
HEPES6.8 - 8.2Good for many biological applications.
Tris7.5 - 9.0Can be temperature-sensitive. Check for compatibility.
MES5.5 - 6.7Useful for experiments in the acidic range.

Experimental Protocol for pH Optimization:

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments).

  • Add a constant concentration of DL-9-Anthrylalanine to each buffer.

  • Measure the fluorescence intensity at the optimal excitation and emission wavelengths.

  • Plot fluorescence intensity versus pH to determine the optimal pH range.

Q2: What is the role of ionic strength, and how do I optimize it?

Ionic strength, typically modulated by adding salts like NaCl or KCl, can influence fluorescence in several ways:

  • Stabilizing Molecular Structure: For proteins or peptides labeled with DL-9-Anthrylalanine, appropriate ionic strength is crucial for maintaining their native conformation.[11] Changes in conformation can alter the local environment of the fluorophore, affecting its fluorescence.

  • Screening Charges: Ions in solution can screen electrostatic interactions, which can prevent aggregation or influence the binding of the labeled molecule to other components.[12]

  • Direct Effects on Fluorescence: High concentrations of certain ions, particularly halides, can act as collisional quenchers.[13] However, in some cases, increasing ionic strength can enhance fluorescence by increasing the rigidity of the fluorophore's environment.[14]

Optimization Strategy:

Start with a physiological ionic strength (e.g., 100-150 mM NaCl) and then test a range of salt concentrations (e.g., 0 mM to 500 mM) to find the optimal condition for both signal intensity and stability of your system. Be mindful that high salt concentrations can sometimes promote aggregation.[11][14]

Q3: Can solvent polarity affect my results?

Yes, the anthracene fluorophore is sensitive to the polarity of its environment.[2][3][15] Changes in solvent polarity can cause shifts in the excitation and emission spectra (solvatochromism) and alter the fluorescence quantum yield.[3]

  • Practical Implications: If DL-9-Anthrylalanine is used as a probe to study binding events or conformational changes, a change in its fluorescence may indicate a transition to a more or less polar microenvironment. When comparing results across different buffer systems, be aware that additives like glycerol or detergents can change the overall polarity of the solution and may influence the fluorescence readout.[16][17]

Q4: How can I minimize photobleaching?

Photobleaching is the irreversible photodegradation of the fluorophore, leading to a loss of signal.[10] To minimize this:

  • Reduce Excitation Intensity: Use neutral density filters or adjust the instrument settings to the lowest light intensity that provides a good signal.

  • Limit Exposure Time: Use the instrument's shutter to expose the sample only when acquiring data. Plan your experiments to be as efficient as possible.

  • Remove Dissolved Oxygen: Oxygen can contribute to photobleaching.[6] If your experiment allows, de-gassing your buffer can improve photostability.

  • Use Photostability Agents: Commercially available reagents can be added to the buffer to reduce photobleaching, but their compatibility with your specific experiment must be verified.

ICH Guidelines on Photostability: For rigorous studies, particularly in drug development, consult the ICH guidelines (Q1B) for standardized photostability testing protocols.[18][19]

Logical Relationship of Optimization Parameters

cluster_0 Primary Optimization cluster_1 Secondary Considerations cluster_2 Experimental Parameters ph pH ionic_strength Ionic Strength ph->ionic_strength additives Additives/ Excipients ph->additives excitation_wl Excitation λ ph->excitation_wl emission_wl Emission λ ph->emission_wl ionic_strength->additives ionic_strength->excitation_wl ionic_strength->emission_wl temperature Temperature additives->temperature additives->excitation_wl additives->emission_wl temperature->excitation_wl temperature->emission_wl light_exposure Light Exposure excitation_wl->light_exposure emission_wl->light_exposure

Caption: Interdependence of buffer optimization parameters.

References

  • Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC - NIH. (n.d.).
  • Fluorescence quenching of anthracene by aniline in different solvents. (2004). Indian Journal of Pure & Applied Physics, 42(7), 518-522.
  • Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. (2015). Journal of Reports in Pharmaceutical Sciences, 4(2), 154-161.
  • 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC - NIH. (2020). Molecules, 25(11), 2649.
  • Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence. (2012). Dyes and Pigments, 94(2), 255-261. Retrieved February 2, 2026, from [Link]

  • Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode. (2007). Applied Spectroscopy, 61(10), 1129-1133.
  • Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. (2024). Pharmaceutics, 16(2), 241.
  • Optimization of blocking conditions for fluorescent Western blot. (2020). Analytical Biochemistry, 595, 113598. Retrieved February 2, 2026, from [Link]

  • Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. (2013). Journal of Pharmaceutical Sciences, 102(9), 2994-3006. Retrieved February 2, 2026, from [Link]

  • Fluorescence Spectral Studies on the Interaction of Alanine and Valine with Resorcinol-Based Acridinedione Dyes in Aqueous Solution. (2016). The Journal of Physical Chemistry B, 120(35), 9377-9386. Retrieved February 2, 2026, from [Link]

  • Solvent effects. a Absorption and fluorescence spectra of the... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Effect of ionic strength on the fluorescence quenching efficiency. a)... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Solvent Influence on the Electronic Fluorescence Spectra of Anthracene | Request PDF. (2009). ResearchGate. Retrieved February 2, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved February 2, 2026, from [Link]

  • Optimization of protein purification and characterization using Thermofluor screens. (2013). Methods in Molecular Biology, 974, 25-36. Retrieved February 2, 2026, from [Link]

  • Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC - NIH. (2023). Molecules, 28(7), 3195. Retrieved February 2, 2026, from [Link]

  • The effect of ionic strength and surfactant on the dynamic quenching of 6-methoxyquinoline by halides | Request PDF. (2003). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Optimization of protein buffer cocktails using Thermofluor. (2013). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 209-213. Retrieved February 2, 2026, from [Link]

  • Quenching of Fluorescence. (n.d.).
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. (2010). Physical Chemistry Chemical Physics, 12(20), 5345-5353. Retrieved February 2, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. Retrieved February 2, 2026, from [Link]

  • Optimization of fluorescent proteins. (2012). Methods in Enzymology, 504, 245-267. Retrieved February 2, 2026, from [Link]

  • Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Chalcogenide Letters, 8(10), 619-624.
  • Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC - NIH. (2013). PLoS One, 8(6), e66236. Retrieved February 2, 2026, from [Link]

  • Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. (2019). The Journal of Organic Chemistry, 84(22), 14758-14765. Retrieved February 2, 2026, from [Link]

  • Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. (2017). The Journal of Physical Chemistry A, 121(4), 863-871. Retrieved February 2, 2026, from [Link]

  • Mechanism of Fluorescence Quenching in Solution. (1965). Transactions of the Faraday Society, 61, 1599-1606. Retrieved February 2, 2026, from [Link]

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. (2019). Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(10), 1590-1600. Retrieved February 2, 2026, from [Link]

Sources

Optimization

How to solve DL-9-Anthrylalanine solubility issues in experimental buffers

The following technical guide addresses the solubility and handling of DL-9-Anthrylalanine , a fluorescent non-natural amino acid. This content is structured as a Tier-3 Technical Support resource, designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and handling of DL-9-Anthrylalanine , a fluorescent non-natural amino acid. This content is structured as a Tier-3 Technical Support resource, designed for researchers encountering stability or precipitation issues in aqueous buffers.

Product Category: Fluorescent Amino Acids / Unnatural Amino Acids Topic: Overcoming Solubility Limits & Aggregation in Experimental Buffers Support Level: Advanced Application Note

Core Issue Analysis: Why This Molecule Crashes Out

DL-9-Anthrylalanine presents a classic "hydrophobic-zwitterionic" conflict.

  • The Anchor (Hydrophobic): The 9-anthryl moiety is a large, planar, fused aromatic system. It is intensely hydrophobic and prone to

    
     stacking , leading to rapid aggregation in polar solvents.
    
  • The Head (Polar): The amino acid backbone (amine and carboxylic acid) is zwitterionic at neutral pH. While this provides some solubility, it is insufficient to overcome the entropic cost of hydrating the large anthracene ring.

The Result: In aqueous buffers (PBS, Tris, HEPES), the molecule prefers to self-associate rather than interact with water, resulting in micro-precipitation that may be invisible to the naked eye but devastating to fluorescence assays (causing signal quenching and artifacts).

Troubleshooting Guide & FAQs
Q1: My solution turns cloudy immediately upon adding the stock to the buffer. Why?

Diagnosis: This is "Solvent Shock." Explanation: You likely added a bolus of organic stock (DMSO/DMF) directly to the aqueous buffer. At the interface of the droplet, the water concentration spikes, causing the hydrophobic anthryl groups to crash out before they can disperse. Solution:

  • Never add stock to static buffer.

  • Protocol: Vortex the buffer rapidly while adding the stock solution dropwise (or sub-surface injection). This ensures immediate dilution below the critical aggregation concentration.

Q2: What is the maximum solubility in PBS (pH 7.4)?

Answer: There is no single "magic number" due to ionic strength variables, but functionally:

  • Safe Zone: < 10 µM (usually stable with <1% DMSO).

  • Risk Zone: 10–50 µM (Requires 1–5% organic co-solvent or surfactants).

  • Danger Zone: > 50 µM (Likely to form micro-aggregates; requires detergents like Tween-20 or cyclodextrins).

Q3: The fluorescence signal is lower than expected or red-shifted. Is the compound degraded?

Diagnosis: Likely Aggregation-Induced Quenching (AIQ) , not degradation. Explanation: When anthracene rings stack, their excited states can quench each other (forming excimers). This reduces quantum yield and may shift emission spectra. Test: Add a detergent (e.g., 0.1% SDS or Triton X-100). If fluorescence recovers/increases, your compound was aggregated, not degraded.

Q4: Can I use Ethanol or Methanol as a stock solvent?

Recommendation: No. Reasoning: While soluble, alcohols are protic solvents. They are less effective than dipolar aprotic solvents (DMSO, DMF) at disrupting the intermolecular hydrogen bonding and


-stacking of this specific amino acid. Furthermore, alcohols evaporate during storage, altering stock concentration.
Standard:  Use anhydrous DMSO  or DMF .
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
  • Reagents: DL-9-Anthrylalanine (MW: ~265.31 g/mol ), Anhydrous DMSO (Grade: Cell Culture/Spectroscopy).

  • Storage: Dark, -20°C (Anthracene is light-sensitive).

  • Weigh roughly 2.65 mg of DL-9-Anthrylalanine.[1]

  • Calculate the exact volume of DMSO required to reach 100 mM based on the precise mass.

    • Formula:

      
      [1]
      
  • Add DMSO.[2][3] Vortex vigorously for 60 seconds.

  • Visual Check: Solution must be perfectly clear and slightly yellow. If particles persist, sonicate for 30 seconds at 40°C.

Protocol B: Dilution into Aqueous Buffer (The "Solvent-Shift" Method)
  • Objective: Create a 10 µM working solution in PBS.

  • Prepare Intermediate: Dilute the 100 mM stock 1:100 in pure DMSO to create a 1 mM secondary stock . (Pipetting small volumes of 100% DMSO into water is error-prone due to viscosity).

  • Prepare Buffer: Place 990 µL of PBS in a microcentrifuge tube.

  • Active Mixing: Set the tube on a vortex mixer at medium speed.

  • Injection: Slowly inject 10 µL of the 1 mM secondary stock into the center of the vortex vortex.

  • Equilibration: Let stand for 5 minutes in the dark. Inspect for turbidity (Tyndall effect) using a laser pointer or bright light.

Data Specifications
Table 1: Physicochemical Properties & Solubility Limits
ParameterValueNotes
Molecular Weight 265.31 g/mol Monoisotopic mass
Computed LogP ~1.1 - 1.5Moderately hydrophobic; prone to membrane insertion
Excitation / Emission 350 nm / 410-430 nmEnvironment sensitive (blue shift in non-polar media)
Solubility (Water) < 0.1 mg/mLPractically insoluble without pH manipulation
Solubility (DMSO) > 25 mg/mLExcellent solvent
pKa (Carboxyl) ~2.2Negatively charged > pH 3
pKa (Amine) ~9.1Positively charged < pH 9
Isoelectric Point (pI) ~5.7Lowest solubility region (pH 5-6)
Visualizations (Graphviz)
Diagram 1: Solubilization Decision Tree

This logic flow ensures researchers select the correct buffer additives based on their concentration requirements.

SolubilityWorkflow cluster_check Quality Control Check Start Start: Dissolve DL-9-Anthrylalanine Stock Step 1: Create Stock in DMSO (50-100 mM) Start->Stock Target Define Target Aqueous Concentration Stock->Target Low < 10 µM Target->Low Med 10 - 50 µM Target->Med High > 50 µM Target->High Direct Direct Dilution (Vortex Method) Low->Direct CoSolvent Requires Organic Co-solvent (1-5% DMSO/EtOH) Med->CoSolvent Detergent Requires Carrier/Detergent (Cyclodextrin / Tween-20) High->Detergent Check Check for Aggregation (Absorbance/Fluorescence) Direct->Check CoSolvent->Check Detergent->Check

Caption: Decision matrix for buffer composition based on target concentration to prevent hydrophobic collapse.

Diagram 2: The Aggregation Mechanism (Why it fails)

Visualizing the molecular interaction leading to precipitation.

AggregationMechanism Monomer Monomer (Fluorescent) Stacking Pi-Pi Stacking (Hydrophobic Effect) Monomer->Stacking Driven by Entropy (Water exclusion) Solvent Aqueous Buffer (High Polarity) Solvent->Stacking Promotes Aggregate Non-Fluorescent Aggregate/Precipitate Stacking->Aggregate Signal Loss Aggregate->Monomer Re-solubilization Detergent Add Detergent/Cyclodextrin Detergent->Aggregate Disrupts

Caption: Mechanism of signal loss via Pi-Pi stacking and the role of additives in disrupting aggregates.

References
  • PubChem. (2025).[4] 3-(9-Anthryl)-L-alanine Compound Summary. National Library of Medicine. [Link]

  • Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on solvent effects and quenching mechanisms in fluorescent probes).
  • MDPI. (2025). Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications. (Discusses self-assembly and pi-stacking of anthrylalanine derivatives). [Link]

Sources

Troubleshooting

Correcting for inner filter effects in DL-9-Anthrylalanine fluorescence measurements

Topic: Correcting for Inner Filter Effects (IFE) in DL-9-Anthrylalanine Assays Ticket ID: #IFE-9ANT-001 Responder: Senior Application Scientist, Spectroscopy Unit Introduction: The "Silent Killer" of Fluorescence Accurac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Inner Filter Effects (IFE) in DL-9-Anthrylalanine Assays Ticket ID: #IFE-9ANT-001 Responder: Senior Application Scientist, Spectroscopy Unit

Introduction: The "Silent Killer" of Fluorescence Accuracy

Welcome to the technical support center. You are likely here because your DL-9-Anthrylalanine (9-AntAla) fluorescence data is behaving non-linearly, or your quantum yield calculations are yielding impossibly low values.

9-AntAla is a powerful non-canonical amino acid. Its bulky anthryl fluorophore allows it to serve as a sensitive probe for protein conformation and membrane insertion, distinct from intrinsic Tryptophan signals due to its red-shifted excitation (~360 nm) and emission (~415 nm).

However, the very property that makes 9-AntAla useful—its high extinction coefficient (


)—makes it highly susceptible to Inner Filter Effects (IFE) . This artifact occurs when the sample itself absorbs the excitation light (Primary IFE) or re-absorbs its own emitted light (Secondary IFE) before it reaches the detector.[1][2]

This guide provides the diagnostic tools and mathematical corrections required to salvage your data.

Module 1: Diagnosis – Is it IFE or Aggregation?

Before applying corrections, you must confirm the source of the signal loss. 9-AntAla is hydrophobic; therefore, signal loss can be caused by IFE (optical artifact) or Aggregation (physical quenching).

Diagnostic Workflow

Q: How do I distinguish IFE from quenching/aggregation? A: Perform a Linearity Dilution Test .

  • Prepare a stock solution of your 9-AntAla labeled peptide.

  • Measure fluorescence at decreasing concentrations (e.g., 10

    
    M down to 0.1 
    
    
    
    M).
  • Plot Integrated Fluorescence Intensity vs. Concentration .

  • Linear Response: No IFE.

  • Downward Curvature: IFE is present.

  • Upward Curvature: Self-quenching relief (indicates aggregation was present at high concentrations).

Visualizing the Inner Filter Effect

The following diagram illustrates how IFE physically attenuates the beam within the cuvette, creating a "phantom" signal loss.

IFE_Mechanism cluster_0 Optical Path Attenuation Source Excitation Source (I_0) Sample_Front Cuvette Front Face (Primary IFE Zone) Source->Sample_Front Incident Light (360 nm) Sample_Center Sample Center (Observation Volume) Sample_Front->Sample_Center Attenuated Beam Sample_Rear Cuvette Exit (Secondary IFE Zone) Sample_Center->Sample_Rear Emission (417 nm) Detector Emission Detector (F_obs) Sample_Rear->Detector Re-absorbed Emission

Caption: Primary IFE attenuates excitation intensity (


) before it reaches the center. Secondary IFE re-absorbs emission before it exits the cell.[2]

Module 2: The Mathematical Correction (The Lakowicz Equation)

If your diagnostic confirms IFE, you must apply a correction factor. The standard method (Lakowicz) assumes the observation window is centered in the cuvette.

The Formula


Where:

  • 
    : Corrected Fluorescence Intensity.
    
  • 
    : Observed (Raw) Fluorescence Intensity.
    
  • 
    : Optical Density (Absorbance) at the excitation wavelength (e.g., 360 nm).
    
  • 
    : Optical Density (Absorbance) at the emission wavelength (e.g., 417 nm).
    
Step-by-Step Correction Protocol

Prerequisite: You need a UV-Vis spectrophotometer and a fluorometer.

  • Blanking: Measure the solvent blank in both instruments.

  • Fluorescence Scan: Acquire the emission spectrum of your 9-AntAla sample (

    
    ).
    
  • Absorbance Scan: In the same cuvette (or one with identical pathlength), measure the absorbance spectrum of the exact same sample.

    • Critical: Do not dilute between measurements.

  • Data Extraction:

    • Identify the

      
       value at your excitation wavelength (
      
      
      
      ).
    • Identify the

      
       value at each emission wavelength (
      
      
      
      ) across your scan range.
  • Calculation: Apply the formula for every data point in your emission scan.

Data Example: 9-AntAla Correction
ParameterWavelength (nm)Raw Value (

/

)
Correction Factor (

)
Final Value (

)
Excitation 360

N/AN/A
Emission Peak 417

/


62,950
Emission Tail 450

/


24,040

Note: As emission wavelength increases,


 usually decreases, changing the correction factor across the spectrum.

Module 3: Advanced Troubleshooting & Geometry

FAQ: When does the math fail?

Q: My corrected data still looks non-linear. Why? A: The Lakowicz equation breaks down when


.
At high absorbance, the excitation beam is not just attenuated; it is blocked from reaching the center of the cuvette entirely, shifting the "effective" observation volume toward the front face. The standard formula cannot account for this geometric shift.

Solution:

  • Dilution: This is the only way to fix

    
    .
    
  • Reduced Pathlength: Use a 3mm or 4mm pathlength cuvette instead of the standard 10mm (1cm). This linearly reduces OD without changing concentration.

  • Front-Face Geometry: If your instrument supports it, rotate the sample holder to collect emission from the front surface of the cuvette. This eliminates Primary IFE (mostly) but requires solid-sample holders or triangular cuvettes.

Workflow for Decision Making

Correction_Workflow Start Start: Fluorescence Measurement CheckOD Measure Absorbance (OD) at Excitation & Emission Start->CheckOD Decision Is OD_ex > 0.3? CheckOD->Decision LowOD OD < 0.3 Apply Lakowicz Equation Decision->LowOD No HighOD OD > 0.3 Math is invalid Decision->HighOD Yes Final Valid Corrected Data LowOD->Final Mitigation 1. Dilute Sample 2. Use 3mm Cuvette 3. Front-Face Mode HighOD->Mitigation Mitigation->CheckOD Re-measure

Caption: Decision tree for selecting the appropriate IFE correction strategy based on Optical Density (OD).

Module 4: 9-AntAla Specific Considerations

Secondary IFE is Significant

9-Anthrylalanine has a relatively small Stokes shift (~50-60 nm). The "tail" of the absorption spectrum often overlaps with the "shoulder" of the emission spectrum (400–420 nm region).

  • Impact: The blue edge of your emission spectrum will be suppressed more than the red edge.

  • Fix: You must use the wavelength-dependent

    
     in the formula. Do not use a constant factor.
    
Competitive Absorption (Ligands)

If you are studying the interaction of a 9-AntAla peptide with a ligand (e.g., DNA, nucleotides, or drugs), the ligand might absorb at 360 nm.

  • Scenario: You titrate a drug into the peptide solution. Fluorescence drops.

  • False Positive: You think the drug is quenching the peptide (binding).

  • Reality: The drug is simply absorbing the excitation light.

  • Correction: Measure the OD of the ligand alone at each titration point and add it to the

    
     term in the equation.
    

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on the IFE correction formula).

  • Birdsall, B., et al. (1983). Correction for light absorption in fluorescence studies of protein-ligand interactions. Analytical Biochemistry.

  • AAT Bioquest. (n.d.). Absorption and Fluorescence Spectra of Anthracene Derivatives.

    • [3]

  • Horiba Scientific. (n.d.). Technical Note: Automatic Correction of Inner Filter Effects.

Sources

Optimization

Best practices for storing and handling DL-9-Anthrylalanine to prevent degradation

Welcome to the technical support center for DL-9-Anthrylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, alongside troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DL-9-Anthrylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, alongside troubleshooting common experimental issues. Our goal is to ensure the integrity of your experiments and the longevity of this valuable fluorescent amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid DL-9-Anthrylalanine?

A1: To prevent degradation, solid DL-9-Anthrylalanine should be stored in a cool, dark, and dry environment.[1] The ideal storage temperature is refrigerated (2-8 °C). It is crucial to protect the compound from light and moisture. The vial should be tightly sealed and flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q2: How should I prepare stock solutions of DL-9-Anthrylalanine?

A2: DL-9-Anthrylalanine is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For most applications, preparing a concentrated stock solution in anhydrous DMSO or DMF is recommended. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous solutions, the pH may need to be adjusted to improve solubility.[2]

Q3: What are the primary degradation pathways for DL-9-Anthrylalanine?

A3: The two primary degradation pathways for DL-9-Anthrylalanine are photodegradation and oxidation. The anthracene moiety is highly susceptible to UV light, which can lead to the formation of photoproducts.[3] Additionally, the anthracene ring can be oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents.[3][4]

Q4: Can I use DL-9-Anthrylalanine in live-cell imaging?

A4: Yes, DL-9-Anthrylalanine can be used as a fluorescent probe in live-cell imaging.[5][6] However, it is important to be mindful of potential phototoxicity and to use the lowest possible excitation light intensity and exposure time to minimize cell damage and photobleaching of the fluorophore.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of DL-9-Anthrylalanine in a question-and-answer format.

Problem 1: I am seeing a weak or no fluorescent signal in my experiment.

  • Question: Why is my fluorescent signal weak or absent after incorporating DL-9-Anthrylalanine into my peptide/protein or when imaging cells?

  • Answer and Troubleshooting Steps:

    • Degradation of the Compound: The most common reason for a loss of fluorescence is the degradation of the anthracene fluorophore.

      • Check Storage Conditions: Confirm that your solid DL-9-Anthrylalanine and stock solutions have been stored correctly (cool, dark, under inert gas).

      • Protect from Light: During your experiment, minimize the exposure of your samples to ambient and excitation light. Use light-blocking tubes and cover your experimental setup with aluminum foil or a dark cloth.

      • Freshly Prepared Solutions: Use freshly prepared working solutions whenever possible. Avoid using old stock solutions that may have been subject to degradation.

    • Incorrect Excitation/Emission Wavelengths:

      • Verify Instrument Settings: Ensure that your fluorometer, plate reader, or microscope is set to the correct excitation and emission wavelengths for the anthracene fluorophore (typically around 365 nm for excitation and 415 nm for emission, but this can vary with the environment).[7]

    • Low Incorporation Efficiency:

      • Optimize Coupling Reactions: If you are incorporating DL-9-Anthrylalanine into a peptide, ensure your coupling chemistry is efficient. Consider optimizing coupling reagents and reaction times.

    • Fluorescence Quenching:

      • Check Your Buffer Components: Certain molecules in your buffer or medium can quench fluorescence. Common quenchers include iodide ions and other heavy atoms. Review your buffer composition and consider using a simpler buffer system if quenching is suspected.

Problem 2: The fluorescent signal is bleaching rapidly during imaging.

  • Question: My fluorescent signal disappears quickly when I'm imaging my sample under the microscope. What can I do to prevent this?

  • Answer and Troubleshooting Steps:

    • Reduce Excitation Light Intensity: High-intensity light is the primary cause of photobleaching.

      • Lower Laser/Lamp Power: Reduce the power of your excitation source to the minimum level that still provides a detectable signal.

      • Use Neutral Density Filters: If your light source intensity is not easily adjustable, use neutral density filters to attenuate the light before it reaches your sample.

    • Minimize Exposure Time:

      • Use Sensitive Detectors: Employing a more sensitive camera or detector can allow you to use shorter exposure times.

      • Acquire Images Efficiently: Plan your imaging session to minimize the total time the sample is exposed to light.

    • Use Antifade Reagents:

      • Incorporate into Mounting Medium: For fixed samples, use a commercially available antifade mounting medium. These reagents help to reduce the rate of photobleaching.

    • Deoxygenate Your Sample:

      • Oxygen Scavengers: In some applications, particularly for in vitro experiments, you can use an oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce the amount of dissolved oxygen, which can contribute to photobleaching.

Problem 3: I observe unexpected changes in the fluorescence spectrum.

  • Question: The emission spectrum of my DL-9-Anthrylalanine-labeled sample has shifted or broadened. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Environmental Effects: The fluorescence of the anthracene moiety is sensitive to its local environment.

      • Solvent Polarity: A change in the polarity of the solvent or the local environment of the probe (e.g., upon binding to a protein) can cause a shift in the emission spectrum. This can be a useful feature for studying binding events.

      • pH Changes: The protonation state of the amino acid can influence its fluorescence. Ensure your buffers are at the correct pH and have sufficient buffering capacity.[2]

    • Formation of Excimers: At high concentrations, anthracene molecules can form excited-state dimers (excimers), which have a different, red-shifted emission spectrum.

      • Reduce Concentration: If you suspect excimer formation, try diluting your sample.

    • Degradation Products: The presence of fluorescent degradation products can also alter the overall emission spectrum.

      • Purity Check: If you have access to analytical techniques like HPLC with fluorescence detection, you can check the purity of your labeled product.

Data and Protocols

Solubility of DL-9-Anthrylalanine
SolventSolubilityNotes
WaterSparingly solubleSolubility is pH-dependent.
DMSOSolubleRecommended for stock solutions.
DMFSolubleRecommended for stock solutions.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Warm the Vial: Allow the vial of solid DL-9-Anthrylalanine to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: In a fume hood, carefully weigh the desired amount of DL-9-Anthrylalanine.

  • Add Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Gently vortex or sonicate the solution until the compound is fully dissolved. Protect from light during this process.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-blocking tubes and store at -20°C or -80°C.

Visualizations

Workflow for Handling DL-9-Anthrylalanine

G cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis Storage Solid DL-9-Anthrylalanine (Cool, Dark, Dry, Inert Gas) Prep Prepare Stock Solution (Anhydrous DMSO/DMF) Storage->Prep Weighing Store_Sol Aliquot and Store (-20°C or -80°C, Protected from Light) Prep->Store_Sol Aliquoting Experiment Use in Experiment (Minimize Light Exposure) Store_Sol->Experiment Use Aliquot Analysis Fluorescence Measurement (Correct Wavelengths) Experiment->Analysis Data Acquisition

Caption: Workflow for proper handling of DL-9-Anthrylalanine.

Potential Degradation Pathways

G DL9A DL-9-Anthrylalanine Photo Photodegradation Products DL9A->Photo UV Light Oxid Oxidation Products DL9A->Oxid Oxygen Loss Loss of Fluorescence Photo->Loss Oxid->Loss

Sources

Troubleshooting

How to minimize background fluorescence in experiments with DL-9-Anthrylalanine

Welcome to the Advanced Fluorescence Applications Support Center. My name is Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorescence Applications Support Center.

My name is Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific challenges of working with DL-9-Anthrylalanine (9-Ant) . Unlike standard fluorophores (e.g., FITC or GFP), 9-Ant is an environmentally sensitive, unnatural amino acid often used to probe protein folding and membrane insertion.

Its hydrophobicity and unique anthracene-based photophysics require a distinct experimental approach to minimize background noise. Below you will find a targeted troubleshooting guide structured to isolate and eliminate sources of interference.

Section 1: Spectral Optimization & Instrument Configuration

Q: I am seeing high background signal in my buffer controls. How should I configure my excitation/emission monochromators?

A: The most common cause of background interference with 9-Ant is improper excitation wavelength selection, leading to cross-excitation of Tryptophan (Trp) or Tyrosine (Tyr) residues, or Raman scattering from the solvent.

The Protocol:

  • Excitation (

    
    ):  Set your excitation to 365 nm .
    
    • Reasoning: Native protein fluorescence (Trp/Tyr) is excited maximally at 280 nm. While 9-Ant has absorption bands in the UV, exciting at 365 nm (the anthracene signature peak) effectively "detunes" the instrument from native protein autofluorescence.

  • Emission (

    
    ):  Collect emission between 400 nm and 500 nm .
    
    • Reasoning: 9-Ant typically emits with structured peaks around 415–450 nm.

  • Slit Widths: Narrow your excitation slits (e.g., 2–4 nm) if background is high.

Spectral Comparison Table:

FluorophoreExcitation Max (

)
Emission Max (

)
Primary Interference Source
Tryptophan 280 nm~350 nmNative protein signal
Tyrosine 275 nm~304 nmNative protein signal
9-Anthrylalanine 360–365 nm 410–450 nm Raman scattering, unbound probe

Critical Note: If you excite at 280 nm, you will see 9-Ant fluorescence due to FRET (Förster Resonance Energy Transfer) from Tryptophan to Anthrylalanine. If your goal is direct measurement of the probe, you must strictly use


 nm [1].
Section 2: Sample Purity & Chemical Environment

Q: My fluorescence intensity fluctuates, and the background is non-linear with concentration. Is the DL-racemic mixture affecting my readout?

A: Yes, potentially. The "DL" designation indicates a racemic mixture of enantiomers.

  • The Issue: In a chiral environment (like a folded protein or lipid bilayer), L-9-Ant and D-9-Ant may insert differently or have different quantum yields due to steric constraints.

  • The Fix: While you cannot easily separate them in situ, you must ensure unincorporated free amino acid is removed. Free 9-Ant has a high quantum yield in organic solvents but can aggregate in aqueous buffers, causing erratic background spikes.

Purification Workflow (Mandatory for Low Background):

  • Dialysis: Use a molecular weight cutoff (MWCO) appropriate for your peptide/protein to remove free 9-Ant.

  • HPLC: For short peptides, reverse-phase HPLC is required to separate labeled species from free label.

  • Solvent Check: Anthracene derivatives are highly sensitive to solvent polarity. Ensure your "Blank" buffer is identical to your sample buffer (same % DMSO/Ethanol used for solubilization).

Section 3: Environmental Quenching & Oxygen Artifacts

Q: My signal is lower than expected, forcing me to increase gain (and thus background). What is happening?

A: You are likely experiencing Oxygen Quenching . Anthracene derivatives are notorious for being collisionally quenched by dissolved oxygen (


). This reduces your specific signal, forcing you to crank up the voltage (PMT gain), which amplifies the background noise.

The De-Oxygenation Protocol: To maximize the signal-to-noise ratio (SNR), you must remove


 from your buffer before measurement.
  • Argon/Nitrogen Purge: Gently bubble high-purity Argon gas through the sample solution for 10–15 minutes prior to measurement.

  • Sealed Cuvettes: Use a quartz cuvette with a Teflon stopper to prevent re-oxygenation during the scan.

  • Validation: Measure the fluorescence intensity. A successfully degassed sample should show a 20–30% increase in intensity compared to an air-equilibrated sample [2].

Section 4: Advanced Troubleshooting Logic (Visualized)

Use the following decision tree to diagnose persistent background issues.

TroubleshootingFlow Start High Background Detected CheckEx Check Excitation Wavelength Start->CheckEx IsEx280 Is Ex = 280nm? CheckEx->IsEx280 FRET FRET Signal (Trp->Ant) Expected Behavior IsEx280->FRET Yes CheckSolvent Check Solvent/Buffer IsEx280->CheckSolvent No (Ex=365nm) Raman Raman Scattering? (Shift moves with Ex) CheckSolvent->Raman Subtract Apply Background Subtraction (Sample - Blank) Raman->Subtract Yes CheckPurity Free Probe Present? Raman->CheckPurity No Purify Perform Dialysis/HPLC CheckPurity->Purify Yes Oxygen Low Signal causing High Gain? CheckPurity->Oxygen No Degas Degas with Argon Oxygen->Degas

Figure 1: Systematic troubleshooting workflow for identifying the source of background fluorescence in 9-Anthrylalanine experiments.

Section 5: The "Self-Validating" Background Subtraction Protocol

Do not rely on raw intensity values (CPS). You must mathematically isolate the fluorophore signal.

  • Prepare Three Cuvettes:

    • C1 (Buffer Blank): Buffer + Solvents (NO protein, NO probe).

    • C2 (Protein Control): Buffer + Unlabeled Protein (to quantify native autofluorescence).

    • C3 (Sample): Buffer + 9-Ant Labeled Protein.

  • Acquire Spectra: Scan all three using identical settings (

    
    , 
    
    
    
    ).
  • Calculate Net Fluorescence (

    
    ): 
    
    
    
    
    Note: If
    
    
    is negligible at 365nm excitation (which it should be), you may simplify to
    
    
    .
Section 6: Mechanism of Action (FRET vs. Direct Excitation)

Understanding the energy landscape is crucial for interpreting your "background."

EnergyDiagram Trp Tryptophan (Donor) Ant 9-Anthrylalanine (Acceptor) Trp->Ant FRET (Non-Radiative) Emission Emission (420-450 nm) Ant->Emission Fluorescence LightUV UV Light (280 nm) LightUV->Trp Excitation LightBlue Blue Light (365 nm) LightBlue->Ant Direct Excitation (Preferred for Purity)

Figure 2: Jablonski-style flow showing two pathways to 9-Ant fluorescence. Direct excitation (365 nm) bypasses the Tryptophan donor, reducing biological background noise.

References
  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on FRET and solvent effects).

  • Macgregor, R. B., & Weber, G. (1986). Estimation of the polarity of the protein interior by optical spectroscopy. Nature, 319, 70–73. (Foundational work on using fluorescent probes to map protein polarity).

  • AAT Bioquest. (n.d.). Spectrum of 9-Phenyl Anthracene. (Reference for anthracene derivative spectral properties).

Sources

Optimization

Technical Support Center: Maximizing Signal-to-Noise in DL-9-Anthrylalanine Fluorescence Detection

Welcome to the technical support center for DL-9-Anthrylalanine fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DL-9-Anthrylalanine fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize your experiments and achieve the highest possible signal-to-noise ratio (S/N).

Introduction to DL-9-Anthrylalanine Fluorescence

DL-9-Anthrylalanine is a fluorescent amino acid that incorporates the environmentally sensitive fluorophore, anthracene. The anthracene moiety's fluorescence is highly dependent on its local environment, making it a powerful probe for studying protein structure, dynamics, and interactions. However, this sensitivity also presents challenges in obtaining a robust and reproducible signal. This guide will walk you through the critical parameters and troubleshooting steps to maximize your signal and minimize noise.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with DL-9-Anthrylalanine.

Q1: What are the typical excitation and emission wavelengths for DL-9-Anthrylalanine?

A1: The exact excitation and emission maxima of DL-9-Anthrylalanine can be influenced by the solvent environment. However, based on the parent fluorophore, anthracene, you can expect an excitation maximum in the range of 360-380 nm and an emission maximum between 400-450 nm.[1] It is always recommended to perform an excitation and emission scan on your specific sample and instrument to determine the optimal wavelengths.

Q2: My fluorescence signal is very weak. What are the first things I should check?

A2: A weak signal can be due to several factors. Start by checking the following:

  • Concentration: Ensure your sample concentration is appropriate. While higher concentrations can sometimes increase the signal, they can also lead to inner filter effects and self-quenching.

  • Instrument Settings: Verify that your spectrometer's excitation and emission wavelengths are set correctly, and that the slit widths are optimized for your sample.

  • Lamp/Laser Power: Check the age and output of your excitation source. A deteriorating lamp will result in lower excitation intensity.

  • Detector Gain: Increase the detector gain or voltage to amplify the signal, but be mindful that this can also increase noise.

Q3: I'm observing a high and noisy background signal. What could be the cause?

A3: High background noise can obscure your true signal. Common culprits include:

  • Solvent/Buffer Fluorescence: Your buffer components or solvent may be intrinsically fluorescent. Always run a blank sample (containing everything except your analyte) to assess background fluorescence.

  • Contaminants: Impurities in your sample or on your cuvette can fluoresce. Ensure you are using high-purity solvents and meticulously clean your cuvettes.

  • Stray Light: Ambient light leaking into the sample chamber can contribute to background noise. Ensure the sample compartment is securely closed during measurements.

  • Raman Scattering: The solvent can produce a Raman scatter peak, which is typically a sharp peak at a fixed energy shift from the excitation wavelength. To identify a Raman peak, change the excitation wavelength; the Raman peak will shift accordingly, while a true fluorescence peak will not.[2]

Q4: My signal intensity is decreasing over time during the measurement. What is happening?

A4: This phenomenon is likely due to photobleaching , the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible excitation power that still provides an adequate signal.

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shutter to block the light path when not actively acquiring data.

  • Use Antifade Reagents: For certain applications, particularly in microscopy, antifade reagents can be added to the sample to reduce photobleaching.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during DL-9-Anthrylalanine fluorescence detection.

Problem 1: Low Signal Intensity

A weak fluorescence signal can be a significant hurdle. The following workflow will help you diagnose and address the root cause.

Workflow for troubleshooting low signal intensity.

Step-by-Step Troubleshooting for Low Signal:

  • Analyte Concentration:

    • Causality: The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations. However, at higher concentrations, phenomena like the inner filter effect can lead to a non-linear response and even a decrease in the observed signal.

    • Protocol:

      • Prepare a dilution series of your DL-9-Anthrylalanine sample.

      • Measure the fluorescence intensity of each dilution.

      • Plot fluorescence intensity versus concentration. The optimal concentration will be within the linear range of this plot.

  • Instrument Settings Optimization:

    • Causality: The efficiency of excitation and the collection of emitted light are critically dependent on the instrument's settings.

    • Protocol:

      • Wavelength Accuracy: Calibrate your spectrofluorometer's wavelength accuracy using a standard reference material.

      • Excitation/Emission Slits: Narrower slits provide better spectral resolution but reduce signal intensity. Wider slits increase the signal but can lead to loss of spectral features. Start with a moderate slit width (e.g., 5 nm) and adjust to find the best balance for your sample.

      • Integration Time: A longer integration time allows the detector to collect more photons, increasing the signal. However, this also increases the risk of photobleaching.

      • Detector Voltage/Gain: Increasing the photomultiplier tube (PMT) voltage or detector gain will amplify the signal. Be aware that this also amplifies noise, so find a setting that maximizes the S/N ratio.

  • Sample Environment (Solvent and pH):

    • Causality: The fluorescence of the anthracene moiety is highly sensitive to the polarity and proticity of its environment.[3] Changes in the solvent can alter the energy levels of the excited state, affecting both the emission wavelength and the quantum yield.[4] Similarly, the protonation state of the alanine portion can influence the fluorophore. The fluorescence of some anthracene derivatives has been shown to decrease drastically at basic pH.[5]

    • Protocol:

      • Solvent Selection: Test a range of solvents with varying polarities to find one that maximizes the fluorescence quantum yield of DL-9-Anthrylalanine. Refer to the table below for guidance.

      • pH Optimization: If working in aqueous buffers, perform a pH titration of your sample to determine the optimal pH for maximum fluorescence intensity.

    Table 1: Influence of Solvent Polarity on Anthracene Derivative Fluorescence

SolventPolarity IndexExpected Effect on Emission MaximumExpected Effect on Quantum Yield
Cyclohexane0.2Shorter Wavelength (Blue-shifted)Generally High
Toluene2.4
Dichloromethane3.1Moderate
Ethanol4.3Longer Wavelength (Red-shifted)Can be reduced by H-bonding
Acetonitrile5.8Moderate
Water10.2Significantly Red-shiftedOften Lower
  • Quenching:

    • Causality: Fluorescence quenching occurs when another molecule in the solution deactivates the excited state of the fluorophore through non-radiative pathways. Common quenchers include dissolved oxygen, heavy atoms (e.g., halides), and certain buffer components.

    • Protocol:

      • Deoxygenation: If you suspect oxygen quenching, degas your sample by bubbling with an inert gas like nitrogen or argon prior to measurement.

      • Buffer Composition: If using a buffer, ensure that its components are not known quenchers. For example, high concentrations of chloride ions can quench fluorescence.

Problem 2: High Background Noise

A high background signal can mask your true fluorescence signal, leading to a poor S/N ratio. The following diagram illustrates the sources of background noise and the strategies to mitigate them.

Sources of high background noise and mitigation strategies.

Step-by-Step Troubleshooting for High Background:

  • Blank Subtraction:

    • Causality: The solvent, buffer components, and even the cuvette material can contribute to the background signal.

    • Protocol:

      • Prepare a "blank" sample containing all components of your experimental sample except for DL-9-Anthrylalanine.

      • Acquire a fluorescence spectrum of the blank using the same instrument settings as your sample measurement.

      • Subtract the blank spectrum from your sample spectrum to obtain the net fluorescence of your analyte.

  • Purity of Reagents and Cleanliness of Cuvettes:

    • Causality: Fluorescent impurities in solvents or adhering to the cuvette walls are a common source of background noise.

    • Protocol:

      • Use spectroscopy-grade or HPLC-grade solvents.

      • Thoroughly clean your cuvettes before each use. A standard procedure is to rinse with ethanol, followed by deionized water, and then the solvent you will be using for your measurement. For stubborn residues, a mild acid or base wash may be necessary.

  • Instrumental and Environmental Factors:

    • Causality: Stray light from the room or within the instrument can reach the detector and contribute to the background.

    • Protocol:

      • Ensure the sample compartment lid is securely closed during measurements.

      • Turn off any overhead lights that may be contributing to stray light.

      • Check the instrument's internal components for any signs of light leakage.

  • Addressing Inner Filter Effects:

    • Causality: At high concentrations, the analyte itself can absorb the excitation light before it reaches the center of the cuvette (primary inner filter effect) or re-absorb the emitted fluorescence (secondary inner filter effect). This can distort the emission spectrum and reduce the signal intensity.

    • Protocol:

      • As described in the "Low Signal Intensity" section, work with diluted samples that are in the linear range of the fluorescence vs. concentration curve.

      • If you must work with more concentrated samples, consider using a triangular or micro-cuvette to minimize the path length.

Best Practices for Sample Preparation and Handling

Proper sample preparation is paramount for obtaining high-quality fluorescence data.

  • Solubility: DL-9-Anthrylalanine is an amino acid and its solubility will depend on the pH of the solution. Ensure it is fully dissolved to avoid light scattering from particulate matter.

  • Filtration: If you observe any turbidity in your sample, filter it through a 0.22 µm syringe filter to remove any aggregates or dust particles that can cause light scattering.

  • Storage: Protect your samples from light to prevent photobleaching, especially during long-term storage. Store solutions in amber vials or wrap them in aluminum foil and keep them refrigerated or frozen as appropriate.

By systematically addressing these potential issues, you can significantly improve the signal-to-noise ratio in your DL-9-Anthrylalanine fluorescence experiments, leading to more reliable and reproducible data.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Alanine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6359.
  • ResearchGate. (n.d.). Fluorescence lifetime of the dye in solvents. Retrieved from [Link]

  • Pal, H., et al. (2001). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. The Journal of Physical Chemistry A, 105(47), 10738-10746.
  • Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2(2), 47-52.
  • Islangulov, R. R., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(40), 26733-26742.
  • Maeda, H., et al. (2017).
  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641-2684.
  • Ziessel, R., et al. (2013).
  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389.
  • ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents. Retrieved from [Link]

  • Tang, B. Z., et al. (2017).
  • ResearchGate. (n.d.). Fluorescence Lifetime Probe for Solvent Microviscosity Utilizing Anilinonaphthalene Sulfonate. Retrieved from [Link]

  • Kohmoto, S., et al. (2008). Polymorphism-dependent fluorescence of 9,10-bis(pentafluorobenzoyloxy)anthracene. Tetrahedron Letters, 49(1), 39-43.
  • Kerzig, C., & Wenger, O. S. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. The Journal of Organic Chemistry, 89(9), 5985-5993.
  • Sahoo, H. (2012). ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. ChemInform, 43(44).
  • Semantic Scholar. (n.d.). Fluorescence Lifetime. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Fluorescence Lifetime Analysis of DL-9-Anthrylalanine

Executive Summary DL-9-Anthrylalanine (9-AntAla) represents a critical "intermediate" probe in the fluorescence toolkit, bridging the gap between intrinsic protein fluorophores (Tryptophan) and long-lifetime extrinsic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-9-Anthrylalanine (9-AntAla) represents a critical "intermediate" probe in the fluorescence toolkit, bridging the gap between intrinsic protein fluorophores (Tryptophan) and long-lifetime extrinsic probes (Pyrene). While Tryptophan (Trp) is limited by spectral overlap and short lifetimes (~2–3 ns), and 1-Pyrenylalanine (Pya) is characterized by extremely long lifetimes (>40 ns) and complex excimer formation, 9-AntAla offers a distinct 10–15 ns lifetime window . This specific temporal resolution makes it ideal for measuring rotational correlation times of medium-sized protein domains and monitoring conformational changes without the kinetic complications of pyrene excimers.

Part 1: Technical Profile & Photophysical Properties

The fluorescence of 9-AntAla is derived from its anthracene moiety. Unlike indole (Trp), the anthracene core is highly rigid and planar, providing a high quantum yield and a structured emission spectrum.

Spectral Characteristics[1][2][3][4][5][6][7][8]
  • Excitation (

    
    ):  ~330–360 nm (Allows selective excitation without exciting Trp/Tyr).
    
  • Emission (

    
    ):  ~390–450 nm (Vibronic structure often visible).
    
  • Stokes Shift: Moderate, reducing self-absorption artifacts.

Fluorescence Lifetime ( )

The fluorescence lifetime of 9-AntAla is its defining feature.

  • Typical Value: 10 – 15 ns (monomer in non-quenching solvent).

  • Comparison: significantly longer than Trp (~2.6 ns) but shorter than the Pyrene monomer (~100 ns) or excimer (>40 ns).

  • Environmental Sensitivity: The lifetime is sensitive to photoinduced electron transfer (PET) from nearby residues (e.g., quenching by amide groups or specific side chains) but is generally less sensitive to solvent polarity than Dansyl or Trp.

Part 2: Comparative Analysis

The following table contrasts 9-AntAla with the industry-standard intrinsic probe (Tryptophan) and its primary hydrophobic competitor (1-Pyrenylalanine).

Table 1: Photophysical Comparison of Amino Acid Probes
FeatureL-Tryptophan (Trp) DL-9-Anthrylalanine (9-AntAla) 1-Pyrenylalanine (Pya)
Nature Intrinsic (Natural AA)Extrinsic (Unnatural AA)Extrinsic (Unnatural AA)
Excitation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
280 nm330 – 360 nm 340 – 350 nm
Emission (

)
~350 nm (Solvent dependent)400 – 450 nm 375 – 400 nm (Monomer)450 – 500 nm (Excimer)
Fluorescence Lifetime (

)
2 – 3 ns 10 – 15 ns 40 – 100+ ns
Quantum Yield (

)
~0.13 (in water)~0.6 – 0.9 (solvent dependent)~0.7 (Monomer)
Rotational Correlation Suitable for small peptidesIdeal for domains (10–50 kDa) Suitable for large complexes
Excimer Formation NegligibleModerate (at high conc.)Dominant (Distance dependent)
Primary Utility General folding, intrinsic signalAnisotropy, backbone dynamicsDistance probing (Excimer ruler)
Why Choose 9-AntAla?
  • The "Silent" Background: Unlike Trp, 9-AntAla can be excited at >330 nm. This means you can observe your probe exclusively, even in a background of 10+ Tryptophan residues.

  • Anisotropy Window: The 12–15 ns lifetime is perfectly matched to the rotational correlation time of medium-sized globular proteins. Trp is too fast (depolarizes before the protein rotates), and Pyrene is often too slow (local motions depolarize it before global rotation).

  • Stereochemical Note: Being a DL-mixture , 9-AntAla incorporates as a racemic mix. In spatially restricted sites (e.g., buried core), this may yield heterogeneous fluorescence decays (multi-exponential) due to different steric clashes of the D- vs L-isomer.

Part 3: Experimental Workflow

The following diagram outlines the critical path for utilizing 9-AntAla in protein dynamics studies, from synthesis to data analysis.

G cluster_0 Phase 1: Incorporation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lifetime Analysis Design Sequence Design (Replace Phe/Trp or N-term) SPPS Solid Phase Synthesis (Fmoc-Chemistry) Design->SPPS Fmoc-DL-9-AntAla Cleavage Cleavage & Deprotection (TFA/TIS/Water) SPPS->Cleavage Purification HPLC Purification (Isolate DL isomers if needed) Cleavage->Purification SteadyState Steady-State Spectra (Check Ex/Em Max) Purification->SteadyState TCSPC TCSPC Measurement (Ex: 340nm, Em: 420nm) SteadyState->TCSPC Determine Conditions DecayFit Decay Fitting (Mono vs Bi-exponential) TCSPC->DecayFit Interpretation Data Interpretation (Anisotropy/Quenching) DecayFit->Interpretation

Figure 1: Strategic workflow for integrating DL-9-Anthrylalanine into peptide-based fluorescence assays.

Part 4: Detailed Protocols

Synthesis & Incorporation (SPPS)

Objective: Incorporate the hydrophobic 9-AntAla residue without aggregation or coupling failure.

  • Reagents: Fmoc-DL-9-Anthrylalanine, HBTU/HOBt or HATU (preferred for sterically hindered AA), DIPEA, DMF.

  • Resin: Rink Amide (for C-term amides) or Wang Resin (for acids).[1] Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation of the bulky anthracene group.

  • Protocol Steps:

    • Swelling: Swell resin in DMF for 30 min.

    • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.

    • Coupling: Dissolve Fmoc-9-AntAla (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF. Add to resin.[1][2][3]

    • Time: Allow coupling for 2–4 hours (longer than standard AA due to steric bulk).

    • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

    • Cleavage: Standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2–3 hours. Note: Anthracene is stable in TFA.

Measuring Fluorescence Lifetime (TCSPC)

Objective: Accurate determination of


 to probe environment.
  • Instrument: Time-Correlated Single Photon Counting (TCSPC) system.[4]

  • Setup:

    • Sample Prep: Dissolve peptide in buffer (PBS or Tris, pH 7.4). Concentration ~1–10

      
      M (keep low to avoid excimers unless intended).
      
    • Excitation Source: Pulsed LED or Laser Diode at 340 nm or 375 nm .

    • Emission Filter: Bandpass 400–450 nm.

    • Magic Angle: Set emission polarizer to 54.7° to eliminate rotational diffusion artifacts from the lifetime decay.

  • Analysis:

    • Fit the decay curve to a sum of exponentials:

      
      .
      
    • Expectation: A free peptide in solution often fits a mono-exponential decay (~12 ns). A peptide interacting with a protein or membrane may show bi-exponential decay (e.g.,

      
       = 4 ns [quenched], 
      
      
      
      = 13 ns [exposed]).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on fluorescence lifetime and anisotropy principles).
  • Sisman, H., et al. (2017). "Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications." ACS Omega.

  • Berlman, I. B. (1971).[5] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[5] (Foundational data on anthracene derivative lifetimes).

  • Wickramasinghe, N., et al. (2023). "Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer." Journal of Physical Chemistry Letters.

  • PubChem. (2024).[6] "3-(9-Anthryl)-L-alanine Compound Summary." National Library of Medicine.

Sources

Comparative

Validation of DL-9-Anthrylalanine as a probe for protein conformational changes

Topic: Part 1: Executive Summary & Technical Rationale The Challenge: In protein biophysics, monitoring conformational dynamics often requires a fluorophore that is distinct from intrinsic Tryptophan (Trp) fluorescence b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Part 1: Executive Summary & Technical Rationale

The Challenge: In protein biophysics, monitoring conformational dynamics often requires a fluorophore that is distinct from intrinsic Tryptophan (Trp) fluorescence but small enough to minimize structural perturbation. While Green Fluorescent Protein (GFP) fusions are powerful, they are bulky (~27 kDa). Small molecule dyes (e.g., Alexa Fluor) require reactive cysteine labeling, which can be non-specific.

The Solution: DL-9-Anthrylalanine (Anl) DL-9-Anthrylalanine is a non-canonical amino acid (NCAA) carrying a rigid, planar anthracene fluorophore. It serves as a potent probe for protein folding, aggregation, and protein-protein interactions due to its unique spectral properties and ability to participate in Photoinduced Electron Transfer (PET) or Fluorescence Resonance Energy Transfer (FRET).

Senior Scientist Insight: The "DL" designation indicates a racemic mixture. This is the critical variable. Incorporating a DL-amino acid into an all-L-peptide backbone via Solid Phase Peptide Synthesis (SPPS) generates diastereomers. Validation of this probe requires not just synthesis, but the chromatographic separation of the L-Anl and D-Anl containing peptides. Failure to separate these isomers results in heterogeneous populations with distinct folding energies, compromising thermodynamic data.

Part 2: Comparative Analysis (Anl vs. Alternatives)

The following table contrasts DL-9-Anthrylalanine with standard intrinsic and extrinsic probes.

Feature9-Anthrylalanine (Anl) Tryptophan (Trp) 1-Pyrenylalanine (Pya) Dansyl Chloride
Excitation (

)
350–365 nm (Avoids UV damage)280 nm340 nm330–340 nm
Emission (

)
410–450 nm (Blue, structured)340–360 nm375–400 nm (Monomer)450–500 nm (Excimer)500–550 nm
Stokes Shift Large (~50–80 nm) Small (~60 nm)ModerateLarge
Mechanism Environment sensitivity, PET quenchingPolarity sensitivityExcimer formation (distance dependent)Solvatochromism
Steric Bulk High (Flat, rigid)ModerateHighLow (attached to side chain)
Primary Utility Backbone dynamics, FRET acceptor for TrpGlobal folding, Buried vs. ExposedAggregation (Excimer), Distance probeSurface polarity

Key Advantage: Anl can be selectively excited at >350 nm, where Trp does not absorb. This allows for background-free monitoring of the probe in the presence of multiple Trp residues.

Part 3: Experimental Validation Protocols

Phase 1: Synthesis & Purification (The "DL" Resolution)

Objective: Incorporate Anl and resolve diastereomers to ensure sample homogeneity.

  • SPPS Assembly: Use standard Fmoc chemistry. Couple Fmoc-DL-9-Anthrylalanine (3 eq) using HATU/DIPEA.

    • Note: Anl is bulky. Double coupling is recommended to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

  • HPLC Purification (Critical Step):

    • Column: C18 Reverse Phase (Analytical or Semi-prep).

    • Gradient: 0–60% Acetonitrile in water (+0.1% TFA) over 40 min.

    • Observation: You will observe two distinct peaks with identical Mass-to-Charge (m/z) ratios. These are the diastereomers (L-peptide-L-Anl and L-peptide-D-Anl).

    • Action: Collect peaks separately.

  • Stereochemical Assignment:

    • Digest a small aliquot with L-amino acid oxidase or a specific protease (e.g., Trypsin) if a cleavage site exists. The L-Anl peptide is generally more susceptible to enzymatic digestion than the D-Anl analog. Alternatively, compare retention times; L-isomers often elute earlier in amphipathic helices, but this varies by sequence.

Phase 2: Spectroscopic Characterization

Objective: Confirm the probe's integrity and baseline fluorescence.

  • Absorbance Scan: Measure OD from 250–450 nm.

    • Validation Criteria: Distinct vibronic structure of anthracene between 330–380 nm.

  • Fluorescence Scan:

    • Excitation: 360 nm (Slit width 5 nm).

    • Emission: 380–500 nm.

    • Validation Criteria: Emission max should be ~415 nm with characteristic vibronic shoulders (438 nm).

Phase 3: Conformational Change Assay (Case Study: Unfolding)

Objective: Validate sensitivity to structural shifts.[1][2][3]

  • Preparation: Prepare 10 µM peptide in Buffer A (Native) and Buffer B (6M Guanidine HCl).

  • Titration: Stepwise addition of denaturant.

  • Readout: Monitor Fluorescence Intensity at 415 nm.

    • Mechanism: In the folded state, Anl may be quenched by nearby peptide bonds or side chains (PET). Upon unfolding, quenching is relieved (or induced, depending on local environment), causing a sigmoidal transition curve.

  • Control: Perform the same titration with Tryptophan fluorescence (Ex 280 / Em 350) to confirm the transition midpoint (

    
    ) matches the Anl data.
    

Part 4: Visualization of Workflows

Figure 1: Synthesis and Validation Workflow

This diagram illustrates the critical path from racemic starting material to validated biophysical data.

Anl_Validation_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_separation Critical Decision Point cluster_assay Phase 2: Biophysical Validation Start Fmoc-DL-9-Anthrylalanine (Racemic Mixture) SPPS Solid Phase Peptide Synthesis (Incorporation) Start->SPPS Cleavage TFA Cleavage SPPS->Cleavage HPLC Reverse Phase HPLC (C18 Column) Cleavage->HPLC Peak1 Peak 1: Diastereomer A (Likely L-L) HPLC->Peak1 Separation Peak2 Peak 2: Diastereomer B (Likely L-D) HPLC->Peak2 Separation Analysis MS & Enzymatic Digest (Confirm Stereochemistry) Peak1->Analysis Peak2->Analysis Spec Fluorescence Scan (Ex 360nm / Em 415nm) Analysis->Spec Unfolding Denaturation Assay (GdnHCl Titration) Spec->Unfolding Data Sigmoidal Transition Curve (Valid Probe) Unfolding->Data

Caption: Workflow for resolving racemic DL-9-Anthrylalanine into a homogeneous probe for biophysical assays.

Figure 2: Fluorescence Mechanism (Jablonski & PET)

Explaining why the signal changes during conformational events.

Fluorescence_Mechanism cluster_states Conformational Sensitivity Excitation Excitation (360 nm) S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption S1->S0 Emission Quencher Quencher (Q) (e.g., Amide backbone, Trp) S1->Quencher PET (e- Transfer) Non-Radiative Decay Emission Fluorescence (415 nm) Folded Folded State: Anl close to Q (Fluorescence LOW) Unfolded Unfolded State: Anl far from Q (Fluorescence HIGH) Folded->Unfolded Denaturation

Caption: Mechanism of Anl fluorescence modulation via Photoinduced Electron Transfer (PET) dependent on protein structure.

References

  • Sisido, M., & Holschuh, K. (1994). Intramolecular fluorescence quenching in polypeptides containing 9-anthrylalanine. Spectrochimica Acta Part A: Molecular Spectroscopy .

  • Muraki, M., et al. (2023). A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. MDPI .[1]

  • Bachem. (2013). Insights into Peptide Chemistry Achievements. CHIMIA .[1][4]

  • Taki, M., et al. (2022). Separation and identification of the DL-forms of short-chain peptides. PubMed .

  • Agilent Technologies. (2016). Peptide and Amino Acid Quantification Using UV Fluorescence. Agilent Application Notes .

Sources

Validation

Benchmarking DL-9-Anthrylalanine: A Technical Guide to Hydrophobic Sensing and Backbone Engineering

Topic: Benchmarking DL-9-Anthrylalanine against dansyl and fluorescein derivatives Content Type: Publish Comparison Guide Executive Summary In the landscape of fluorescent probes, DL-9-Anthrylalanine (Ant) occupies a dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking DL-9-Anthrylalanine against dansyl and fluorescein derivatives Content Type: Publish Comparison Guide

Executive Summary

In the landscape of fluorescent probes, DL-9-Anthrylalanine (Ant) occupies a distinct niche as an intrinsic, non-canonical amino acid (ncAA) reporter. Unlike Dansyl (an extrinsic solvatochromic label) or Fluorescein (a high-quantum-yield bulk label), Ant is designed for site-specific backbone incorporation . This guide benchmarks the performance of Ant against these industry standards, specifically focusing on applications requiring minimal linker interference, membrane depth sensing, and hydrophobic pocket mapping.

Technical Specification Comparison

The following table synthesizes photophysical data to assist in probe selection.

FeatureDL-9-Anthrylalanine (Ant) Dansyl Derivatives Fluorescein (FITC)
Class Non-Canonical Amino Acid (ncAA)Extrinsic Sulfonamide LabelExtrinsic Xanthene Dye
Excitation (

)
350–364 nm (UV/Blue)330–340 nm (UV)~494 nm (Blue/Teal)
Emission (

)
410–420 nm (Blue)500–550 nm (Green/Yellow)*~520 nm (Green)
Stokes Shift ~50–60 nmLarge (>150 nm)Small (~25 nm)
Quantum Yield (

)
~0.36 (Cyclohexane)0.1–0.7 (Solvent dependent)High (~0.90)
Env. Sensitivity High (Hydrophobicity/Stacking)Very High (Solvatochromic)Low (pH Sensitive)
Steric Profile Bulky, rigid side chainMedium, flexible linkerLarge, rigid, requires linker
Primary Utility Membrane insertion, conformational trackingDistance (FRET), polarity sensingBulk labeling, microscopy

*Dansyl emission is highly dependent on solvent polarity (blue-shift in non-polar).

Deep Dive: The Mechanism of DL-9-Anthrylalanine

Expertise Insight: The critical advantage of DL-9-Anthrylalanine lies in its zero-linker architecture . Unlike Dansyl or Fluorescein, which are typically attached via reactive handles (amines or thiols) resulting in a flexible tether, Ant replaces a native residue (typically Phenylalanine, Tryptophan, or Leucine).

  • Rotational Constraint: The anthracene moiety is directly bonded to the

    
    -carbon. This restricts motional freedom, meaning fluorescence anisotropy measurements directly report backbone dynamics rather than linker "wobble" [1].
    
  • Membrane Partitioning: The fused tricyclic aromatic ring is highly lipophilic. Ant is frequently used to determine the depth of peptide insertion into lipid bilayers. As the residue sinks into the hydrophobic core, its fluorescence intensity increases and may undergo a blue shift, distinct from the aqueous environment [2].

Critical Performance Analysis
3.1. Sensitivity to Polarity (Ant vs. Dansyl)

Both probes are environmentally sensitive, but they report different phenomena.

  • Dansyl is the "gold standard" for solvatochromism. Its emission maximum shifts dramatically (from ~550 nm in water to ~500 nm in organic solvents) due to a twisted intramolecular charge transfer (TICT) state [3].

  • Ant relies on quenching and quantum yield changes . It is less solvatochromic in terms of wavelength shift but exhibits significant intensity changes based on solvent viscosity and the presence of quenchers (e.g., electron transfer from nearby Trp residues).

3.2. Photostability and pH (Ant vs. Fluorescein)
  • Fluorescein suffers from two major drawbacks: rapid photobleaching and pH-dependent quenching (non-fluorescent below pH 6.0) [4].[1][2][3]

  • Ant is chemically robust and pH-independent across the physiological range. However, it requires UV excitation (~350 nm), which can be phototoxic to live cells if not gated properly. For in vitro peptide stability assays, Ant provides a stable baseline superior to Fluorescein.

Experimental Protocols
Protocol A: Site-Specific Incorporation of DL-9-Anthrylalanine via SPPS

Objective: Synthesize a peptide with Ant at position


 using Fmoc chemistry.

Reagents:

  • Fmoc-DL-9-Anthrylalanine-OH (Fmoc-Ant-OH)

  • Coupling Reagents: HATU or DIC/Oxyma

  • Resin: Rink Amide (for C-term amides)

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Coupling (Critical Step):

    • Dissolve Fmoc-Ant-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Ant is bulky. Double coupling (

      
       min) or extended reaction time (2 hours) is recommended to ensure complete incorporation.
      
    • Monitor with Kaiser Test (ninhydrin) – if blue, recouple.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Elongation: Continue standard SPPS for subsequent residues.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. The anthracene ring is stable to standard TFA cleavage conditions.

Protocol B: Chemical Conjugation of Dansyl-Cl

Objective: N-terminal labeling of a synthesized peptide.

  • Preparation: Dissolve peptide (1 mg/mL) in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Reaction: Add Dansyl Chloride (dissolved in acetone, 10 mg/mL) dropwise with stirring (Molar ratio 10:1 Dansyl:Peptide).

  • Incubation: React in the dark at 4°C for 12 hours or Room Temp for 1 hour.

  • Quenching: Add Tris buffer or Glycine to scavenge excess Dansyl-Cl.

  • Purification: HPLC is mandatory to remove hydrolyzed Dansyl-OH (blue fluorescent byproduct).

Visualizations
Figure 1: Comparative Incorporation Workflow

This diagram contrasts the "Zero-Linker" incorporation of Ant during synthesis versus the post-synthetic conjugation required for Dansyl/Fluorescein.

G cluster_0 Protocol A: DL-9-Anthrylalanine (Intrinsic) cluster_1 Protocol B: Dansyl/FITC (Extrinsic) Start_Ant Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start_Ant->Deprotect Couple Coupling Fmoc-Ant-OH (HATU/DIPEA) Deprotect->Couple Elongate Continue SPPS Couple->Elongate Cleave TFA Cleavage Elongate->Cleave Final_Ant Peptide with Internal Ant Probe Cleave->Final_Ant Start_Ext Purified Peptide (Reactive Amine) Adjust_pH Adjust pH 8.5 (Bicarbonate Buffer) Start_Ext->Adjust_pH React Add Dansyl-Cl / FITC (Dark, RT) Adjust_pH->React Quench Quench (Tris/Glycine) React->Quench Purify HPLC Purification (Remove Free Dye) Quench->Purify Final_Ext Peptide with External Label Purify->Final_Ext

Caption: Figure 1.[4][5] SPPS incorporation of Ant (top) ensures precise internal placement, whereas Dansyl/FITC labeling (bottom) occurs post-synthesis and targets exposed amines.

Figure 2: Hydrophobic Sensing Mechanism

This diagram illustrates how Ant and Dansyl respond to membrane insertion.

H cluster_Ant DL-9-Anthrylalanine Response cluster_Dansyl Dansyl Response Aqueous Aqueous Environment (Polar, High Dielectric) Ant_State1 Ant in Water (Quenched/Low QY) Aqueous->Ant_State1 Dan_State1 Dansyl in Water (Red-shifted ~550nm) Aqueous->Dan_State1 Membrane Lipid Bilayer Core (Non-polar, Low Dielectric) Ant_State2 Ant in Membrane (High QY, Structured) Membrane->Ant_State2 Dan_State2 Dansyl in Membrane (Blue-shifted ~500nm High Intensity) Membrane->Dan_State2 Ant_State1->Ant_State2 Partitioning Dan_State1->Dan_State2 Solvatochromism

Caption: Figure 2. Environmental sensitivity comparison. Ant responds primarily via Quantum Yield (QY) increase upon shielding, while Dansyl exhibits a significant spectral blue-shift.

References
  • Sisu, C. et al. (2025). "Relative and absolute determination of fluorescence quantum yields of transparent samples." ResearchGate. Available at: [Link]

  • MDPI. (2025). "Antimicrobial Peptide Nanoassemblies: Design, Response Mechanisms, and Biomedical Applications."[6] MDPI Engineering Proceedings. Available at: [Link][1]

  • ResearchGate. (2025). "Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra." ResearchGate. Available at: [Link]

Sources

Comparative

Technical Comparison &amp; Validation Guide: FRET Data with DL-9-Anthrylalanine

Executive Summary: The Case for Anthrylalanine DL-9-Anthrylalanine (Ant/Anl) is a non-canonical amino acid (ncAA) bearing a fused tricyclic anthracene fluorophore. It serves as a potent spectroscopic probe for monitoring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Anthrylalanine

DL-9-Anthrylalanine (Ant/Anl) is a non-canonical amino acid (ncAA) bearing a fused tricyclic anthracene fluorophore. It serves as a potent spectroscopic probe for monitoring protein conformational dynamics, folding, and protein-protein interactions.[1]

While intrinsic Tryptophan (Trp) fluorescence is the biological baseline, it suffers from low quantum yield and high background interference. Conversely, extrinsic labeling (e.g., Cysteine-maleimide dyes) offers high brightness but introduces steric bulk and heterogeneity. 9-Anthrylalanine occupies the "Goldilocks" zone: it is genetically encodable (site-specific), possesses a red-shifted excitation profile (


 nm) that avoids protein auto-fluorescence, and acts as an excellent FRET acceptor for Tryptophan or a donor for extrinsic dyes (e.g., BODIPY, Acridine).

This guide outlines the technical specifications of Ant-based FRET and provides a rigorous Cross-Validation Protocol to ensure your distance measurements represent biological reality rather than photophysical artifacts.

Technical Specifications & Comparative Analysis

The following table contrasts DL-9-Anthrylalanine against the standard alternatives in FRET experiments.

Table 1: Comparative Performance Metrics
FeatureIntrinsic Tryptophan (Trp) DL-9-Anthrylalanine (Ant) Extrinsic Cys-Dye (e.g., IAEDANS)
Incorporation Native (Genetic)Genetic (Orthogonal tRNA/RS pair)*Chemical (Post-translational)
Excitation (

)
280 nm (UV)360–380 nm (Near-UV)336 nm (IAEDANS) / Visible
Emission (

)
340–350 nm410–450 nm (Structured)490 nm (Broad)
Stokes Shift ~60–70 nm~50 nm>100 nm
FRET Role Donor (to Ant/Dyes)Acceptor (for Trp) / Donor (for Dyes)Acceptor
Förster Radius (

)
Low (<20 Å to Tyr)20–30 Å (Trp

Ant)
30–50 Å
Steric Perturbation NoneLow (Flat, planar rings)High (Linker + Fluorophore)
Specificity Low (Multiple Trp residues)Absolute (Site-Specific) Variable (Depends on Cys access)
Validation Risk Photobleaching, Inner FilterOrientation Factor (

)
Incomplete Labeling

*Note: While the reagent is supplied as DL-9-Anthrylalanine (racemic), evolved Aminoacyl-tRNA Synthetases (aaRS) are typically stereospecific, charging only the L-isomer onto the orthogonal tRNA.

The Cross-Validation Framework

FRET data is indirect; it measures energy transfer, not distance. To validate that a change in FRET efficiency (


) corresponds to a conformational change, you must employ a Triangulated Validation System .
Core Directive: The "Self-Validating" Protocol

Do not rely on steady-state intensity alone. Intensity is concentration-dependent and susceptible to artifacts (e.g., inner filter effects, pipetting errors). Fluorescence Lifetime (FLT) is the requisite validator because it is an intrinsic property, independent of fluorophore concentration.

Validation Workflow Diagram

ValidationWorkflow cluster_measure Parallel Measurement Streams Sample Protein Sample (Trp-Donor / Ant-Acceptor) Intensity Steady-State Intensity (Measure E_ss) Sample->Intensity Lifetime Time-Resolved Lifetime (Measure E_tau) Sample->Lifetime Anisotropy Anisotropy (r) (Check Kappa-squared) Sample->Anisotropy Analysis Calculate FRET Efficiency (E) Intensity->Analysis Lifetime->Analysis Validation Cross-Validation Check: Does E_ss == E_tau? Anisotropy->Validation  Constraints Analysis->Validation Result Validated Structural Model Validation->Result Yes (Match) Artifact Identify Artifact: (Quenching / Aggregation) Validation->Artifact No (Mismatch)

Caption: Figure 1. Triangulated Validation Workflow. Consistency between steady-state (


) and lifetime (

) efficiencies confirms FRET validity.

Detailed Experimental Protocols

Phase 1: Sample Preparation (Genetic Incorporation)

Rationale: Chemical labeling is prone to heterogeneity. Genetic incorporation ensures 1:1 stoichiometry.

  • Plasmid Design: Cotransform E. coli (e.g., BL21(DE3)) with:

    • Expression Plasmid: Gene of interest with a TAG (Amber) stop codon at the desired labeling site.

    • Orthogonal Plasmid: Typically pEVOL or pULTRA encoding the M. jannaschii TyrRS/tRNA pair evolved for 9-Anthrylalanine.

  • Induction: Grow cells to OD

    
     ~0.5. Add 1 mM DL-9-Anthrylalanine  (dissolved in minimal base or DMSO) and inducer (IPTG/Arabinose).
    
    • Critical Step: Perform a negative control expression (No ncAA). Full-length protein should only appear in the presence of ncAA, confirming site-specificity.

  • Purification: Purify via affinity chromatography (Ni-NTA/SEC).

    • QC Check: Verify incorporation via Mass Spectrometry (Mass shift: +177 Da vs. Tyr, or specific mass of Ant).

Phase 2: Spectral Overlap Confirmation

Rationale:


 depends on the overlap integral (

). You must verify the donor emission overlaps the acceptor absorption in your specific buffer.
  • Donor Only (D): Measure Trp emission (Ex 280 nm, Em 300–450 nm) of the Wild-Type (or Trp-only control).

  • Acceptor Only (A): Measure Absorbance of free DL-9-Anthrylalanine or an Ant-labeled peptide in experimental buffer.

  • Calculation: Ensure the overlap integral

    
     is sufficient. For Trp
    
    
    
    Ant, the overlap is substantial in the 300–350 nm range.
Phase 3: Measurement & Cross-Validation
A. Steady-State FRET (

)
  • Excite Donor (Trp) at 280 nm.[2]

  • Measure Emission at Donor max (340 nm) and Acceptor max (420 nm).

  • Calculate

    
    : 
    
    
    
    
    Where
    
    
    is donor fluorescence in the presence of acceptor, and
    
    
    is donor fluorescence alone.
B. Time-Resolved FRET (

)
  • Use Time-Correlated Single Photon Counting (TCSPC).

  • Excite Donor (280 nm or 295 nm). Measure decay curves.

  • Fit data to multi-exponential decays to extract mean lifetime (

    
    ).
    
  • Calculate

    
    : 
    
    
    
    
C. The "Litmus Test"

Compare


 and 

.
  • If

    
    :  The distance change is real.
    
  • If

    
    :  Static quenching (complex formation) or non-FRET artifacts are present.
    
  • If

    
    :  Presence of unfolded/unlabeled populations (background D-only signal).
    

Anisotropy & The Problem

The Förster distance equation relies on the orientation factor


, usually assumed to be 

(dynamic averaging). If the Anthryl ring is sterically locked (intercalated into the protein core), this assumption fails.
Validation Step:

Measure the Steady-State Anisotropy (


)  of the Anthrylalanine probe (Ex 360 nm / Em 420 nm).
  • Low Anisotropy (

    
    ):  The probe is rotating freely. The 
    
    
    
    assumption is valid.
  • High Anisotropy (

    
    ):  The probe is restricted. You must calculate the limits of 
    
    
    
    (range 0 to 4) to determine the error margin in your distance calculation.
FRET Pathway Logic

FRET_Logic Trp Donor: Tryptophan (Ex: 280nm) Overlap Spectral Overlap (J Integral) Trp->Overlap Emission Ant Acceptor: Anthrylalanine (Abs: 300-380nm) Ant->Overlap Absorption EnergyTransfer Energy Transfer (Non-Radiative) Overlap->EnergyTransfer R < R0 Signal Sensitized Emission (420nm) EnergyTransfer->Signal

Caption: Figure 2. Spectral energy transfer logic. Trp emission must overlap with Ant absorption to drive non-radiative transfer.

References

  • Summerer, D., et al. (2006). "A genetically encoded fluorescent amino acid." Proceedings of the National Academy of Sciences, 103(26), 9785-9789. Link

  • Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

    
     validation). Link
    
  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature, 510, 201–210. Link

  • Speight, L. C., & Petersson, E. J. (2019). "Non-canonical amino acids for protein labeling and FRET." Methods in Enzymology, 622, 1-25. Link

  • Stryer, L. (1978). "Fluorescence energy transfer as a spectroscopic ruler." Annual Review of Biochemistry, 47, 819-846. Link

Sources

Validation

Advanced Fluorescence Probing: The Strategic Advantage of DL-9-Anthrylalanine over Intrinsic Tryptophan

Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Specialists Executive Summary In the precise landscape of protein dynamics and peptide engineering, int...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Specialists

Executive Summary

In the precise landscape of protein dynamics and peptide engineering, intrinsic Tryptophan (Trp) fluorescence has long been the workhorse for monitoring conformational changes. However, its ubiquity is its Achilles' heel. In complex biological matrices or multi-tryptophan proteins, the signal becomes a convoluted average, masking site-specific dynamics.

DL-9-Anthrylalanine (Anl) emerges as a superior extrinsic probe. By incorporating the anthracene fluorophore into the peptide backbone, Anl offers a red-shifted spectral window, significantly higher quantum yield, and exquisite sensitivity to local hydrophobic environments. This guide details the mechanistic advantages of switching to Anl and provides a validated workflow for its integration into peptide synthesis and assay development.

Part 1: Technical Comparison – The "Why"

The decision to replace or augment intrinsic Trp fluorescence with Anl is driven by signal-to-noise ratio and specificity. The anthracene moiety acts as a "spectroscopic beacon," operating in a window where native biological fluorescence is silent.

Spectral Isolation (The "Silent Window")

Native proteins fluoresce in the UV (Ex 280 nm / Em 350 nm). Biological media (cell lysates, serum) also have high autofluorescence in this region.

  • The Anl Advantage: Anl is excited at ~360–370 nm and emits at 410–450 nm . This Stokes shift moves detection away from the "UV noise floor," allowing for high-sensitivity measurements even in the presence of other proteins or DNA.

Quantum Yield and Lifetime

Tryptophan fluorescence is notoriously prone to quenching by neighboring protonated groups (like Asp/Glu) and the peptide bond itself, resulting in a low and variable quantum yield (


).
  • The Anl Advantage: Anthracene derivatives typically exhibit

    
     in hydrophobic environments. This 4-5x increase in brightness allows for the detection of lower concentration species (nanomolar range), critical for high-affinity binding studies.
    
Environmental Sensitivity (Solvatochromism)

While Trp is sensitive to polarity, Anl is a hydrophobic sensor . Its fluorescence intensity and fine structure (vibronic bands) change dramatically upon insertion into lipid bilayers or hydrophobic pockets, making it the gold standard for studying membrane-active peptides (AMPs) or protein folding intermediates.

Comparative Data Summary
FeatureIntrinsic Tryptophan (Trp)DL-9-Anthrylalanine (Anl)Impact on Assay
Excitation (

)
280 nm / 295 nm365 nmEliminates UV autofluorescence interference.
Emission (

)
~350 nm (Broad)415 nm, 438 nm (Structured)Sharp peaks allow easier peak fitting/deconvolution.
Quantum Yield (

)
~0.13 (in water)~0.3 - 0.8 (solvent dependent)Higher sensitivity; lower detection limits.
Lifetime (

)
~2–3 ns~10–15 nsIdeal for fluorescence anisotropy (slower tumbling resolution).
Stereochemistry L-isomer (Native)DL-mixture (Synthetic)Note: Racemic mixture requires separation if stereospecificity is critical.

Part 2: Visualizing the Advantage

The following diagram illustrates the spectral separation and the logical workflow for using Anl to probe membrane insertion—a scenario where Trp often fails due to background noise.

Anl_Advantage cluster_spectrum Spectral Interference vs. Isolation cluster_mechanism Mechanism of Action Trp_Ex Trp Excitation (280 nm) Trp_Em Trp Emission (350 nm) *High Background* Trp_Ex->Trp_Em Native Signal Environment Hydrophobic Pocket/Membrane Trp_Em->Environment Masked by Autofluorescence Anl_Ex Anl Excitation (365 nm) Anl_Em Anl Emission (415-440 nm) *Clean Signal* Anl_Ex->Anl_Em Red-Shifted Anl_Em->Environment Probes Signal Fluorescence Enhancement Environment->Signal Triggers Environment->Signal High Contrast Readout

Figure 1: Spectral logic demonstrating how 9-Anthrylalanine (Anl) bypasses the high-background UV region occupied by Tryptophan, enabling high-contrast environmental sensing.

Part 3: Experimental Protocol

Workflow: Incorporating DL-9-Anthrylalanine via SPPS

Expert Insight: Since the reagent is often supplied as a DL-racemic mixture, this protocol assumes the use of Fmoc-DL-9-Anthrylalanine in Solid Phase Peptide Synthesis (SPPS). If the specific L-enantiomer is required for receptor binding, chiral HPLC purification of the final peptide is mandatory . For non-stereospecific probes (e.g., membrane anchors), the racemate may suffice.

Materials
  • Fmoc-DL-9-Anthrylalanine (Fmoc-Anl-OH)

  • Rink Amide MBHA Resin

  • Coupling Reagents: HATU / DIPEA (preferred over HBTU for bulky residues)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Resin Swelling & Deprotection:

    • Swell resin in DMF for 30 min.

    • Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.

  • Coupling of Fmoc-Anl-OH (The Critical Step):

    • Note: The anthracene side chain is bulky. Standard coupling times must be extended.

    • Dissolve 3 eq. of Fmoc-Anl-OH and 2.9 eq. of HATU in minimal DMF.

    • Add 6 eq. of DIPEA to activate.

    • Add to resin immediately.

    • Reaction Time: Incubate for 2–4 hours (double the standard time) or perform a double coupling (2 x 2 hours) to ensure complete incorporation.

  • Elongation & Cleavage:

    • Continue standard SPPS for remaining residues.

    • Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

  • Purification (Addressing the DL Isomers):

    • Dissolve crude peptide in Water/Acetonitrile.

    • Run Analytical HPLC (C18 column). Expect two peaks very close to each other (diastereomers resulting from the DL-Anl interacting with other L-amino acids).

    • Action: If biological activity depends on stereochemistry, isolate the peak corresponding to the L-isomer (requires a reference or activity assay). If used solely as a biophysical probe, co-elution or broad collection may be acceptable depending on the study.

Protocol: Fluorescence Membrane Partitioning Assay

This assay validates the probe's utility by measuring the insertion of an Anl-labeled peptide into a lipid bilayer.

  • Preparation:

    • Prepare Small Unilamellar Vesicles (SUVs) (e.g., POPC/POPG) via extrusion.

    • Prepare peptide stock (10 µM) in buffer (PBS, pH 7.4).

  • Titration:

    • Place 1 mL of peptide solution in a quartz cuvette.

    • Settings:

      
       nm.[1] Scan emission 
      
      
      
      nm. Slit width: 5 nm.
    • Record baseline spectrum (Peptide in buffer).

    • Titrate SUVs in 10 µL increments. Mix by inversion; equilibrate 2 min.

  • Data Analysis:

    • Plot Fluorescence Intensity at 415 nm (

      
      ) vs. Lipid Concentration (
      
      
      
      ).
    • Observation: You will observe a hyperchromic shift (increased intensity) and potentially a blue shift in the emission maximum as the anthracene moiety moves from the polar buffer to the non-polar lipid membrane.

    • Fit data to a hyperbolic binding isotherm to determine the Partition Coefficient (

      
      ).
      

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on fluorophore quantum yields and solvent effects).

  • Sisido, M., et al. (1983). "Optically active poly(amino acid)s having 9-anthrylalanine side chains." Macromolecules. (Foundational work on the synthesis and spectral properties of anthrylalanine).

  • Imura, Y., et al. (2007). "Action mechanism of tachyplesin I on phospholipid membranes: A study using 9-anthrylalanine as a fluorescent probe." Biochimica et Biophysica Acta (BBA). (Case study on using Anl for membrane insertion).

  • AAT Bioquest. (2024). Spectrum of 9-Phenyl Anthracene (Analogous Fluorophore).

Sources

Comparative

Assessing the Perturbation of Protein Structure by DL-9-Anthrylalanine Labeling: A Comparative Guide for Researchers

In the intricate world of protein science, the ability to visualize and understand protein structure and dynamics is paramount. Fluorescent labeling has emerged as a powerful tool, offering a window into the complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of protein science, the ability to visualize and understand protein structure and dynamics is paramount. Fluorescent labeling has emerged as a powerful tool, offering a window into the complex molecular choreography that governs biological function.[1] Among the diverse palette of fluorescent probes, unnatural amino acids present a unique advantage by enabling site-specific incorporation with potentially minimal structural disruption.[2] This guide provides an in-depth assessment of DL-9-Anthrylalanine, a fluorescent amino acid, and compares its utility and impact on protein structure against other commonly used fluorescent probes. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions when selecting a fluorescent label for their protein of interest.

The Ideal Fluorescent Probe: A Balancing Act

The quintessential fluorescent label should be a silent observer, brightly reporting on the protein's behavior without altering its natural state. This ideal is, however, a delicate balance between desirable photophysical properties and minimal structural perturbation. A bulky or environmentally sensitive fluorophore can inadvertently become the main character in the protein's story, rather than a neutral narrator. Therefore, a thorough evaluation of a probe's impact on protein integrity is not just recommended; it is a prerequisite for robust and reliable experimental outcomes.

Introducing DL-9-Anthrylalanine: A Fluorescent Phenylalanine Analog

DL-9-Anthrylalanine is a non-canonical amino acid that incorporates the fluorescent anthracenyl group into the side chain of alanine. Its structural similarity to the natural aromatic amino acid phenylalanine makes it an attractive candidate for minimally disruptive labeling, particularly within hydrophobic cores or at protein-protein interfaces. The anthracene moiety is a well-characterized fluorophore, and its derivatives are known for their sensitivity to the local environment, making them valuable reporters of conformational changes.[3][4]

dot graph TD { A[Phenylalanine] -- "Substitution of Phenyl Ring" --> B(DL-9-Anthrylalanine); B -- "Incorporation into Protein" --> C{Labeled Protein}; C -- "Fluorescence Spectroscopy" --> D[Structural & Dynamic Information]; subgraph "Properties of DL-9-Anthrylalanine" B; end subgraph "Application" C; D; end A[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; } caption: "Conceptual diagram of DL-9-Anthrylalanine as a fluorescent probe."

A Comparative Analysis of Fluorescent Amino Acid Probes

To provide a comprehensive assessment, we compare the photophysical properties and potential for structural perturbation of DL-9-Anthrylalanine with several other widely used fluorescent amino acids.

Fluorescent Amino AcidExcitation (nm)Emission (nm)Quantum Yield (Φ)Lifetime (τ, ns)Key Features & Potential Perturbations
DL-9-Anthrylalanine ~364~417Varies with environmentVaries with environmentEnvironmentally sensitive; potential for π-stacking interactions which may alter local structure.
L-Tryptophan (Intrinsic) ~280~350~0.13 (in water)~2.6 (in water)Natural; sensitive to local environment; subject to quenching.
Acridon-2-yl-alanine (Acd) 385420~0.95 (in water)[3][5]~15[3][5]High quantum yield and long lifetime; relatively small size.[1][3][6]
Anap ~360~470-500Environment-dependentEnvironment-dependentSmall size; environmentally sensitive fluorescence.[7][8]
L-Pyrenylalanine ~345~376, 396Varies; forms excimersVariesSensitive to local environment and proximity to other pyrene moieties (excimer formation).

Note: The photophysical properties of DL-9-Anthrylalanine can be inferred from its parent fluorophore, 9-Phenyl Anthracene, which has an excitation peak at 364 nm and an emission peak at 417 nm. The quantum yield and lifetime are highly dependent on the local environment.

Assessing Structural Perturbation: A Multi-faceted Approach

The introduction of any extrinsic label carries the risk of altering the native structure and function of the protein under investigation. A rigorous assessment of this perturbation is therefore essential. We advocate for a multi-pronged approach that combines spectroscopic techniques and computational modeling.

Circular Dichroism (CD) Spectroscopy: A First Line of Defense

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of proteins.[9] By comparing the far-UV CD spectrum (190-250 nm) of the labeled protein to that of the unlabeled, wild-type protein, one can quickly identify any significant changes in the proportions of α-helices, β-sheets, and random coils.

dot graph TD { A[Unlabeled Protein] --> B{Far-UV CD Spectroscopy}; C[Labeled Protein] --> D{Far-UV CD Spectroscopy}; B --> E{Compare Spectra}; D --> E; E --> F{Assess Secondary Structure Perturbation}; subgraph "Experimental Workflow" A; C; B; D; E; F; end A[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Workflow for assessing secondary structure perturbation using CD spectroscopy."

Experimental Protocol: Far-UV Circular Dichroism Spectroscopy

  • Sample Preparation:

    • Prepare solutions of both the unlabeled (wild-type) and labeled protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Dialyze both protein samples against the same buffer to ensure identical buffer conditions.

    • Determine the precise protein concentration using a reliable method (e.g., BCA assay).

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra from 250 nm down to 190 nm at 25 °C.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.1 nm and a bandwidth of 1 nm.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight of the protein / number of amino acids).

      • c is the protein concentration in mg/mL.

      • l is the path length in cm.

    • Overlay the spectra of the labeled and unlabeled proteins for visual comparison.

    • Utilize deconvolution software (e.g., K2D2, BeStSel) to estimate the secondary structure content of both proteins and compare the percentages of α-helix, β-sheet, and random coil.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution View

NMR spectroscopy provides atomic-level information on protein structure and dynamics.[11] Chemical Shift Perturbation (CSP) mapping is a particularly powerful technique to pinpoint the specific regions of a protein that are affected by the fluorescent label. By comparing the 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled unlabeled protein and the ¹⁵N-labeled, fluorescently tagged protein, changes in the chemical environment of individual amino acid residues can be identified.

dot graph TD { A[Unlabeled 15N Protein] --> B{2D 1H-15N HSQC}; C[Labeled 15N Protein] --> D{2D 1H-15N HSQC}; B --> E{Overlay & Compare Spectra}; D --> E; E --> F{Calculate Chemical Shift Perturbations}; F --> G{Map Perturbations onto Protein Structure}; subgraph "NMR Workflow" A; C; B; D; E; F; G; end A[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G[shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Workflow for assessing local structural perturbation using NMR CSP mapping."

Experimental Protocol: NMR Chemical Shift Perturbation Mapping

  • Sample Preparation:

    • Express and purify both unlabeled and fluorescently labeled protein in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source.

    • Prepare NMR samples of both proteins at a concentration of 100-500 µM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

  • Data Acquisition:

    • Acquire 2D ¹H-¹⁵N HSQC spectra for both samples on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Use standard pulse sequences and ensure identical experimental parameters (temperature, number of scans, etc.) for both samples.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe, TopSpin).

    • Overlay the two HSQC spectra and identify residues with significant chemical shift changes.

    • Calculate the weighted-average chemical shift perturbation (Δδ) for each residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where:

      • Δδ_H is the change in the proton chemical shift.

      • Δδ_N is the change in the nitrogen chemical shift.

      • α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

    • Map the residues with significant Δδ values onto the three-dimensional structure of the protein to visualize the location and extent of the perturbation.

Molecular Dynamics (MD) Simulations: In Silico Insights

Molecular dynamics simulations can provide a dynamic, atomic-level view of how a fluorescent label interacts with the protein and influences its conformational landscape.[12] By simulating both the wild-type and labeled proteins, one can analyze trajectories to identify changes in secondary structure, side-chain dynamics, and overall protein flexibility.

dot graph TD { A[Protein Structure (PDB)] --> B{Introduce Fluorescent Label in silico}; B --> C{Molecular Dynamics Simulation}; D[Wild-Type Protein] --> E{Molecular Dynamics Simulation}; C --> F{Analyze Trajectories}; E --> F; F --> G{Compare Structural & Dynamic Properties}; subgraph "MD Simulation Workflow" A; B; C; D; E; F; G; end A[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G[shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; } caption: "Workflow for computational assessment of structural perturbation using MD simulations."

Incorporation of DL-9-Anthrylalanine into Proteins

The site-specific incorporation of DL-9-Anthrylalanine can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) for smaller proteins and peptides, and genetic code expansion for larger proteins expressed in cellular systems.

Solid-Phase Peptide Synthesis (SPPS)

For peptides and small proteins, SPPS offers a straightforward method for incorporating DL-9-Anthrylalanine at a defined position. The key is to use the Fmoc-protected version of the amino acid, Fmoc-DL-9-Anthrylalanine-OH.[13]

Experimental Protocol: Manual Fmoc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-DL-9-Anthrylalanine-OH (or any other Fmoc-protected amino acid) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling efficiency using a ninhydrin test.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Genetic Code Expansion

For larger proteins, genetic code expansion is the method of choice. This technique involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the unnatural amino acid and incorporates it in response to a nonsense codon (e.g., the amber codon, UAG) introduced at the desired site in the gene.[14]

Conclusion: Making an Informed Choice

The selection of a fluorescent probe is a critical decision in protein research that can significantly influence the interpretation of experimental results. DL-9-Anthrylalanine, with its environmental sensitivity and structural similarity to phenylalanine, presents a promising option for site-specific labeling. However, as this guide has emphasized, a thorough and multi-faceted assessment of its potential to perturb the native protein structure is imperative. By employing a combination of Circular Dichroism, NMR spectroscopy, and Molecular Dynamics simulations, researchers can gain a comprehensive understanding of the label's impact and ensure the integrity of their findings. The alternative fluorescent amino acids discussed here, each with their own unique set of properties, provide a valuable toolkit for the discerning scientist. Ultimately, the "best" fluorescent probe is not a universal constant but is rather context-dependent, dictated by the specific protein, the biological question at hand, and a rigorous evaluation of its structural impact.

References

Click to expand
  • Almalki, A. S. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. ResearchGate. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Cai, Y., et al. (2013). Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. NIH Public Access. [Link]

  • Larsen, J. B., et al. (2021). Strategies for fluorescent labeling of peptides. CD Formulation. [Link]

  • Evans, E. G., & Millhauser, G. L. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc. [Link]

  • Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. Journal of the American Chemical Society. [Link]

  • Yan, Q., et al. (2011). Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. The Journal of Organic Chemistry. [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

  • de la Torre, P., et al. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC. [Link]

  • Tverdislov, V. A., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. MDPI. [Link]

  • Kalstrup, G., & Blunck, R. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. bioRxiv. [Link]

  • PICASSO Web Server. (2021). ACS Publications. [Link]

  • Marshall, O., & Sutherland, A. (2025).
  • Tucker, M. J., et al. (2019). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS.
  • Mossou, E., et al. (2014). Diagram showing the interactions holding the l-phenylalanine... ResearchGate. [Link]

  • Wan, W., et al. (2014). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. NIH Public Access. [Link]

  • Adler, A., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PMC. [Link]

  • Tikhonova, T. N., et al. (2019). Emergence of visible light optical properties of L-phenylalanine aggregates. PMC. [Link]

  • Malytska, I., et al. (2021). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. PubMed. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

  • Gryczynski, I., et al. (2013). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. AWS. [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]

  • Carmona, E. M., et al. (2021). Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid. PMC. [Link]

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. PMC. [Link]

  • Kurotaki, T., et al. (2017). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. PMC. [Link]

  • Vu, D. M., et al. (1994). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Elsevier. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 7-9 by solid phase synthesis. [Link]

  • The Thought Emporium. (2021, December 22). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine [Video]. YouTube. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. PubMed. [Link]

  • ResearchGate. (n.d.). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. [Link]

  • Kim, H., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. MDPI. [Link]

  • ResearchGate. (n.d.). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the.... [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling DL-9-Anthrylalanine

Executive Safety & Operational Summary DL-9-Anthrylalanine is a non-canonical amino acid incorporating an anthracene fluorophore. While often classified as an irritant (H315, H319, H335) rather than an acute toxin, its h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

DL-9-Anthrylalanine is a non-canonical amino acid incorporating an anthracene fluorophore. While often classified as an irritant (H315, H319, H335) rather than an acute toxin, its handling requires a dual-strategy approach: biological safety (protecting the researcher from the polycyclic aromatic hydrocarbon moiety) and data integrity (protecting the chemical from photodegradation).

Immediate Action Required:

  • Primary Hazard: Respiratory irritation from dust and potential photosensitization upon skin contact.

  • Critical Operational Constraint: Extreme light sensitivity. Handle under low-light or amber-light conditions to prevent photobleaching before experimental use.

  • Solvent Warning: Once dissolved in organic solvents (e.g., DMSO, DMF), the skin permeation risk increases significantly.

Risk Assessment & Mechanism of Hazard

To select the correct PPE, we must understand the "Why" behind the hazard. This compound presents a tripartite risk profile:

Hazard ComponentMechanism of ActionOperational Implication
Anthracene Moiety Polycyclic Aromatic Hydrocarbon (PAH) structure.[1] While pure anthracene is not classified as a human carcinogen (IARC Group 3), it is a known photosensitizer.Skin Protection: Contact can lower the skin's threshold for UV damage.
Amino Acid Dust Fine particulate matter. Zwitterionic nature often leads to static charge, causing "flying powder" during weighing.Inhalation Control: High risk of inhalation; requires engineering controls (fume hood).
Fluorescence Excitation/Emission sensitivity.Data Risk: Ambient light can degrade the fluorophore, rendering the reagent useless for spectroscopy.

PPE Selection Matrix

This matrix moves beyond generic advice, tailoring protection to the specific state of the matter (Solid vs. Solution).

Table 1: PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/DMF)Rationale
Respiratory Fume Hood (Required) . If hood unavailable: N95 or P100 Respirator.Fume Hood (Required) .Prevents inhalation of sensitizing dusts and solvent vapors.
Hand Protection Nitrile Gloves (Single layer) . 4-8 mil thickness.Double Gloving (Nitrile) or Laminate (Silver Shield).DMSO/DMF are permeation enhancers; they can carry the anthracene moiety through single gloves and skin.
Eye Protection Safety Goggles (Tight fitting).Safety Glasses with side shields.[2][3][4]Goggles prevent dust entry; glasses suffice for splash protection in a hood.
Body Protection Lab Coat (Cotton/Polyester), closed-toe shoes.Lab Coat + Chemical Apron (if handling >100mL).Standard barrier protection.

Operational Protocol: The "Dark Workflow"

The following protocol integrates safety with the requirement to preserve the fluorescent properties of the molecule.

Phase A: Preparation (The "Red Zone")
  • Light Control: Dim laboratory lights or switch to red/amber safe lights. If not possible, wrap all receiving vessels (vials, flasks) in aluminum foil before beginning.

  • Static Control: Place an ionizing anti-static bar or gun near the balance. Amino acid powders are prone to static dispersion.

Phase B: Weighing & Solubilization
  • Engineering Control: Work strictly inside a certified chemical fume hood.

  • Transfer: Use a micro-spatula. Do not pour from the main container.

  • Dissolution:

    • Add solvent (typically DMSO or DMF for hydrophobic residues) slowly.

    • Critical Safety Step: If using DMSO, assume the glove barrier is compromised upon any splash. Change outer gloves immediately.

Phase C: Waste & Disposal
  • Solid Waste: Segregate as "Hazardous Solid - Organic."

  • Liquid Waste: Dispose of in "Non-Halogenated Organic Solvent" streams (unless halogenated solvents were used).

  • Decontamination: Wipe balance area with 70% Ethanol, followed by a wet paper towel. Dispose of wipes as hazardous solid waste.

Visualized Workflows

Diagram 1: Hierarchy of Controls & Decision Logic

This diagram illustrates the decision process for selecting controls based on the state of the chemical.

SafetyLogic Start Start: Handling DL-9-Anthrylalanine StateCheck State of Matter? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (DMSO/DMF) StateCheck->Liquid RiskSolid Risk: Inhalation & Static Solid->RiskSolid RiskLiquid Risk: Skin Permeation Liquid->RiskLiquid ControlSolid Engineering: Fume Hood PPE: Goggles + Nitrile RiskSolid->ControlSolid ControlLiquid Engineering: Fume Hood PPE: Double Gloves + Glasses RiskLiquid->ControlLiquid Light GLOBAL CONSTRAINT: Protect from Light ControlSolid->Light ControlLiquid->Light

Caption: Decision logic for PPE selection based on physical state, emphasizing the global requirement for light protection.

Diagram 2: The "Dark Workflow" Protocol

This diagram outlines the step-by-step operational flow to ensure safety and data integrity.

Workflow cluster_hood Inside Fume Hood Storage 1. Storage (-20°C, Desiccated) Prep 2. Prep (Dim Lights/Foil) Storage->Prep Weigh 3. Weighing (Fume Hood + Anti-Static) Prep->Weigh Dissolve 4. Solubilization (Add DMSO) Weigh->Dissolve Use 5. Experiment (Fluorescence Assay) Dissolve->Use Waste 6. Disposal (Haz Waste Stream) Use->Waste

Caption: Operational workflow emphasizing containment zones and light-protection steps.

Emergency Response Procedures

In Case of Exposure:

  • Skin Contact (Solid): Brush off excess powder gently. Wash with soap and water for 15 minutes.[5]

  • Skin Contact (Solution): Do not use organic solvents to wash skin. Wash immediately with copious amounts of water.[6] The solvent (DMSO) will carry the fluorophore into the skin; water dilutes the solvent carrier.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7]

In Case of Spills:

  • Solid Spill: Do not dry sweep (creates dust).[8] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

  • Liquid Spill: Absorb with inert material (vermiculite/sand). Place in a sealed container labeled "Hazardous Waste - Anthracene Derivative."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Anthracene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • University of California, Berkeley. Standard Operating Procedure: Carcinogens and Reproductive Toxins (PAH Handling). Retrieved from [Link]

Sources

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